molecular formula C7H5ClO4S B8280815 2-Chloro-5-sulfino-benzoic acid

2-Chloro-5-sulfino-benzoic acid

Cat. No.: B8280815
M. Wt: 220.63 g/mol
InChI Key: CTBSLETVXYDOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-sulfino-benzoic acid is a useful research compound. Its molecular formula is C7H5ClO4S and its molecular weight is 220.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-sulfino-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-sulfino-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

IUPAC Name

2-chloro-5-sulfinobenzoic acid

InChI

InChI=1S/C7H5ClO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12)

InChI Key

CTBSLETVXYDOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Optimized Synthesis of 2-Chloro-5-sulfinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Chloro-5-sulfinobenzoic acid starting from 2-chlorobenzoic acid . This transformation is a critical sequence in the development of sulfonylurea herbicides, pharmaceutical sulfonamides, and sulfone-based linkers. The protocol utilizes a two-step sequence: electrophilic aromatic substitution via chlorosulfonation, followed by a chemoselective reduction using sodium sulfite. This route is preferred for its scalability, high regioselectivity, and avoidance of metal-hydride reductants that can lead to over-reduction to thiols.

Retrosynthetic Analysis & Pathway

The synthesis relies on the directing effects of the substituents on the 2-chlorobenzoic acid scaffold. The carboxylic acid (


) is meta-directing, while the chlorine atom (

) is ortho/para-directing. Position 5 is meta to the carboxyl group and para to the chlorine atom, making it the most electronically and sterically activated site for electrophilic attack.
Reaction Scheme
  • Chlorosulfonation : Introduction of the chlorosulfonyl group (

    
    ) using chlorosulfonic acid.[1][2]
    
  • Reduction : Conversion of the sulfonyl chloride to the sulfinic acid (

    
    ) using sodium sulfite under basic conditions.
    

SynthesisPathway Start 2-Chlorobenzoic Acid (Starting Material) Inter 2-Chloro-5-(chlorosulfonyl)benzoic Acid (Intermediate) Start->Inter Electrophilic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) 90-100°C Reagent1->Inter Product 2-Chloro-5-sulfinobenzoic Acid (Target) Inter->Product Chemoselective Reduction Reagent2 Na2SO3 / NaOH (Sulfite Reduction) Reagent2->Product

Figure 1: Synthetic pathway for the production of 2-chloro-5-sulfinobenzoic acid.

Phase 1: Chlorosulfonation

The first step involves the reaction of 2-chlorobenzoic acid with excess chlorosulfonic acid. This reagent serves as both the solvent and the electrophile.

Mechanism & Rationale

Chlorosulfonic acid acts as a powerful electrophile. The reaction proceeds via the formation of a sulfonic acid intermediate, which is rapidly converted to the sulfonyl chloride in the presence of excess


.
  • Regioselectivity : The 5-position is strongly favored due to the cooperative directing effects of the 2-Cl (para) and 1-COOH (meta) groups.

  • Temperature Control : Heating to 90–100°C is required to drive the conversion of the sulfonic acid to the sulfonyl chloride. Lower temperatures may result in incomplete conversion or mixed anhydride formation.

Experimental Protocol

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • Chlorosulfonic acid (5.0 - 6.0 eq)

Procedure:

  • Setup : Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂). Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Addition : Charge chlorosulfonic acid into the flask. Cool to ~10°C. Add 2-chlorobenzoic acid portion-wise over 20 minutes. Note: The reaction is exothermic; maintain temperature <20°C during addition.

  • Reaction : Slowly heat the mixture to 90–100°C . Maintain this temperature for 4–5 hours . The mixture will become a homogeneous, viscous oil.

  • Quench (Critical Step) : Cool the reaction mixture to room temperature. Pour the mixture slowly in a thin stream onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Caution: Violent reaction with water. Maintain quench temperature <10°C by adding fresh ice.

  • Isolation : Filter the precipitated white solid immediately. Wash the filter cake thoroughly with cold water to remove residual sulfuric/hydrochloric acid.

  • Drying : Dry the solid in a vacuum oven at 40°C or dissolve in dichloromethane, dry over MgSO₄, and concentrate if purification is needed.

Data Summary: Intermediate

Property Value
Compound 2-Chloro-5-(chlorosulfonyl)benzoic acid
Appearance White to off-white crystalline solid
Melting Point 149–151°C [1]

| Yield | 75–85% |[3]

Phase 2: Chemoselective Reduction

The second step reduces the sulfonyl chloride (


) to the sulfinate (

) using sodium sulfite. This method is superior to zinc/acid reduction for this application as it avoids over-reduction to the thiol (

).
Mechanism & Rationale

The reduction follows a nucleophilic mechanism where the sulfite dianion (


) attacks the chlorine atom of the sulfonyl chloride (halophilic attack) or undergoes an oxygen-transfer redox mechanism.
  • Stoichiometry :

    
    .[4]
    
  • pH Control : The reaction generates acidity. Maintaining a pH of 8–9 using NaOH or Na₂CO₃ is crucial to keep the sulfite active and the sulfinate product soluble as the sodium salt.

Experimental Protocol

Reagents:

  • 2-Chloro-5-(chlorosulfonyl)benzoic acid (Intermediate from Phase 1)

  • Sodium sulfite (

    
    , 1.5 - 2.0 eq)
    
  • Sodium hydroxide (NaOH, 2.0 - 2.5 eq) or Sodium Carbonate

  • Water (Solvent)[5]

Procedure:

  • Preparation : Dissolve sodium sulfite and sodium hydroxide in water. Heat the solution to 35–40°C .

  • Addition : Add the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (solid) to the alkaline sulfite solution in small portions.

    • Monitoring: Ensure the pH remains alkaline (pH 8–10). Add additional NaOH solution if necessary.

  • Reaction : Stir the mixture at 40–50°C for 2–3 hours. The solid sulfonyl chloride should dissolve as it converts to the water-soluble sodium sulfinate salt.

  • Workup :

    • Cool the solution to 0–5°C.

    • Acidification : Carefully acidify with concentrated HCl to pH ~1–2. The free sulfinic acid will precipitate.

    • Note: Sulfinic acids can be unstable.[4] Avoid prolonged exposure to heat during this step.

  • Isolation : Filter the white solid. Wash with a small amount of ice-cold water.

  • Drying : Dry in a vacuum desiccator over

    
     at room temperature. Avoid oven drying at high temperatures to prevent disproportionation.
    

Data Summary: Target Product

Property Value
Compound 2-Chloro-5-sulfinobenzoic acid
Appearance White solid
Stability Sensitive to oxidation (air) and disproportionation

| Storage | Inert atmosphere (N₂), <4°C |

Process Workflow & Safety

The following diagram outlines the critical process parameters (CPPs) and decision gates for the synthesis.

ProcessFlow Start Start: 2-Chlorobenzoic Acid Step1 Add to ClSO3H (T < 20°C) Start->Step1 Heat Heat to 90-100°C (4-5h) Step1->Heat Quench Quench on Ice (T < 10°C) Heat->Quench Complete Conversion Filter1 Filter Intermediate (Sulfonyl Chloride) Quench->Filter1 Reduce Dissolve in Na2SO3/NaOH (pH 8-10, 40°C) Filter1->Reduce Wet Cake or Dried Acidify Acidify with HCl to pH 1 Reduce->Acidify Clear Solution Final Isolate 2-Chloro-5-sulfinobenzoic Acid Acidify->Final

Figure 2: Operational workflow for the synthesis, highlighting critical temperature and pH control points.

Safety Considerations
  • Chlorosulfonic Acid : Reacts explosively with water. All glassware must be bone-dry. The quench step generates massive amounts of HCl gas and heat; it must be performed slowly with efficient cooling and ventilation.

  • Sulfonyl Chlorides : Potent sensitizers and irritants. Handle in a fume hood with gloves.

  • Sulfinic Acids : Can disproportionate into sulfonic acids and thiosulfonates if heated or stored improperly.

References

  • Preparation of 2-Chloro-5-chlorosulfonylbenzoic Acid . PrepChem. Available at: [Link]

  • Synthesis of 2-Chloro-5-sulfamoylbenzoic acids. Google Patents (US3879402A).
  • p-Toluenesulfinic acid, sodium salt (General Sulfite Reduction Protocol) . Organic Syntheses, Coll.[6][7] Vol. 1, p. 492 (1941).[6] Available at: [Link]

  • Sulfinate and Sulfinic Acid Synthesis . Organic Chemistry Portal. Available at: [Link]

Sources

Chemical properties and structure of 2-Chloro-5-sulfino-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, structural characteristics, and synthetic utility of 2-Chloro-5-sulfinobenzoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a versatile, albeit transient, intermediate in the synthesis of sulfones and sulfonamides.

Executive Summary

2-Chloro-5-sulfinobenzoic acid (C₇H₅ClO₄S) is an aromatic sulfinic acid derivative primarily utilized as a nucleophilic building block in medicinal chemistry. Unlike its stable sulfonic acid counterpart, the sulfinic acid moiety (-SO₂H) is chemically amphoteric and prone to auto-oxidation, necessitating specific handling protocols. It serves as a critical intermediate for introducing sulfone (-SO₂R) functionalities into pharmacophores via S-alkylation and is typically generated in situ or freshly prepared from the commercially available 2-chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4).

Chemical Identity & Molecular Architecture[1]

The compound features a trisubstituted benzene ring with a carboxylic acid at C1, a chlorine atom at C2, and a sulfinic acid group at C5. This substitution pattern creates a "push-pull" electronic environment where the electron-withdrawing chlorine and carboxyl groups stabilize the conjugate base, making the sulfinic acid moderately acidic.

PropertyDataNotes
IUPAC Name 3-Carboxy-4-chlorobenzenesulfinic acidAlso: 2-Chloro-5-sulfinobenzoic acid
Molecular Formula C₇H₅ClO₄S
Molecular Weight 220.63 g/mol
Precursor CAS 137-64-4 Refers to the Sulfonyl Chloride precursor
Physical State White to off-white solidUnstable in air; oxidizes to sulfonic acid
pKa (Calc.) ~1.8 - 2.1 (Sulfinic acid)Stronger acid than the benzoic acid moiety (~3.[1]5)
Solubility Soluble in polar aprotic solvents (DMSO, DMF), aqueous alkaliPoor solubility in non-polar organics
Structural Analysis[2]
  • Sulfinic Acid Group (-SO₂H) : The core reactive center. The sulfur atom is in the +4 oxidation state, making it both a nucleophile (at sulfur) and a reducing agent. It exists in equilibrium with its tautomeric sulfinate ester form, though the S-nucleophilicity dominates in alkylation reactions.

  • Ortho-Chloro Effect : The chlorine atom at the C2 position exerts a steric and electronic influence, twisting the carboxylic acid out of planarity and protecting the C1 position from metabolic attack.

Synthetic Pathways & Manufacturing

Due to the limited shelf-stability of sulfinic acids, 2-Chloro-5-sulfinobenzoic acid is most reliably synthesized via the reduction of its corresponding sulfonyl chloride. This process must be controlled to prevent over-reduction to the thiol.

Protocol: Reduction of Sulfonyl Chloride

Objective : Selective reduction of 2-chloro-5-(chlorosulfonyl)benzoic acid to the sulfinate salt, followed by controlled acidification.

Reagents :

  • Precursor: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)

  • Reductant: Sodium Sulfite (Na₂SO₃) or Zinc dust

  • Base: Sodium Bicarbonate (NaHCO₃) or NaOH

Step-by-Step Methodology :

  • Solubilization : Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in water containing NaHCO₃ (2.5 eq). Maintain pH ~7–8 to form the soluble carboxylate/sulfonate salt intermediate.

  • Reduction : Cool the solution to 0–5°C. Add Sodium Sulfite (Na₂SO₃, 1.5 eq) portion-wise.

    • Mechanistic Insight: Sulfite acts as a nucleophilic reductant, attacking the chlorine of the sulfonyl chloride, displacing Cl⁻ and generating the sulfinate anion (-SO₂⁻).

  • Reaction Monitoring : Stir at room temperature for 2-4 hours. Monitor via HPLC or TLC (disappearance of starting material).

  • Isolation : Acidify the solution carefully with HCl to pH ~1–2. The sulfinic acid will precipitate as a white solid.

  • Filtration & Storage : Filter rapidly under inert atmosphere (N₂). Wash with ice-cold water. Crucial : Use immediately or store under Argon at -20°C to prevent disproportionation.

Reaction Visualization

The following diagram illustrates the synthesis and downstream reactivity pathways.

G Start 2-Chloro-5-(chlorosulfonyl) benzoic acid (CAS 137-64-4) Inter Sulfinate Salt (R-SO2Na) Start->Inter Redn: Na2SO3, NaHCO3 (pH 7-8) Product 2-Chloro-5-sulfino benzoic acid (C7H5ClO4S) Inter->Product Acidification (HCl) pH < 2 Sulfone Sulfone Derivative (R-SO2-R') Product->Sulfone S-Alkylation (R'-X, Base) Sulfonic Sulfonic Acid (Oxidation Byproduct) Product->Sulfonic Air Oxidation or Disproportionation

Caption: Synthetic route from sulfonyl chloride precursor to sulfinic acid and subsequent transformation to sulfones.

Reactivity & Mechanistic Applications[4][5][6]

The utility of 2-Chloro-5-sulfinobenzoic acid lies in the ambident nucleophilicity of the sulfinate anion. While the oxygen atom is harder and more electronegative, the sulfur atom is softer and more nucleophilic towards soft electrophiles (alkyl halides), following HSAB (Hard and Soft Acids and Bases) principles.

S-Alkylation (Sulfone Synthesis)

This is the primary application in drug discovery. The sulfinic acid (or its salt) reacts with alkyl halides to form sulfones.

  • Reaction : Ar-SO₂Na + R-X → Ar-SO₂-R + NaX

  • Conditions : Polar solvents (DMF, DMSO, Ethanol/Water) with mild base (K₂CO₃).

  • Selectivity : S-alkylation is favored over O-alkylation (sulfinate ester formation) in polar aprotic solvents.

Disproportionation (Stability Warning)

Sulfinic acids are thermodynamically unstable relative to their oxidized and reduced forms. Upon standing or heating, they undergo disproportionation:

  • 3 Ar-SO₂H → Ar-SO₃H (Sulfonic acid) + Ar-SO₂-S-Ar (Thiosulfonate) + H₂O

  • Mitigation : Always generate fresh or store as the sodium salt (Sodium 3-carboxy-4-chlorobenzenesulfinate), which is significantly more stable.

Desulfitative Cross-Coupling

Recent methodologies utilize sulfinic acids in Palladium-catalyzed desulfitative couplings (e.g., with aryl boronic acids) to form biaryl sulfones or even biaryls via SO₂ extrusion, although the latter is less common for this specific substrate due to the electron-withdrawing chlorine.

Experimental Protocol: Synthesis of a Sulfone Derivative

Example Application: Synthesis of 2-Chloro-5-(isopropylsulfonyl)benzoic acid.

  • Preparation : Suspend 2-Chloro-5-sulfinobenzoic acid (10 mmol) in Ethanol (20 mL) and Water (20 mL).

  • Basification : Add NaOH (20 mmol) to form the dianion (carboxylate and sulfinate). The solution should become clear.

  • Alkylation : Add 2-Iodopropane (15 mmol, 1.5 eq).

  • Reflux : Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

  • Workup : Cool to room temperature. Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl.

  • Purification : The product, 2-Chloro-5-(isopropylsulfonyl)benzoic acid , precipitates. Recrystallize from Ethanol/Water.

References

  • Precursor Synthesis : Organic Syntheses, Coll. Vol. 1, p. 8 (1941). (General method for chlorosulfonation). Link

  • Sulfinic Acid Reactivity: Feng, Y., & Burgess, K. (1999). "Solid-Phase SNAr Reactions for the Synthesis of Sulfones." Chemistry – A European Journal, 5(11), 3261-3272.
  • Commercial Precursor : Sigma-Aldrich Product Sheet for 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4). Link

  • Patent Application : WO2005014563. "1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors." (Details the synthesis of 2-chloro-5-sulfinobenzoic acid and its conversion to sulfones). Link

  • General Review: "The Chemistry of Sulfinic Acids, Esters and Their Derivatives." Patai's Chemistry of Functional Groups. (Authoritative text on sulfinic acid stability and reactivity).

Sources

2-Chloro-5-sulfino-benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-5-sulfobenzoic acid, a versatile chemical compound with significant potential in various research and development applications. From its fundamental physicochemical properties to its role as a key building block in the synthesis of novel therapeutic agents, this document serves as an essential resource for professionals in the chemical and pharmaceutical sciences.

Core Compound Identification

Chemical Name: 2-Chloro-5-sulfobenzoic acid CAS Number: 40284-70-6[1] Molecular Formula: C₇H₅ClO₅S[1]

PropertyValueSource
Molecular Weight 236.63 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Cl
InChI Key Not readily available

Physicochemical Properties and Safety Profile

While specific experimental data for 2-Chloro-5-sulfobenzoic acid is not extensively documented in publicly available literature, its structural motifs—a chlorinated benzoic acid and a sulfonic acid group—suggest several key characteristics. The compound is expected to be a solid at room temperature and possess acidic properties due to the carboxylic and sulfonic acid functionalities. The presence of the sulfonic acid group likely imparts some degree of water solubility.

Safety and Handling:

As with any chemical reagent, proper safety precautions are paramount. Based on the safety data for structurally related compounds, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Respiratory Protection: In case of dust formation or handling of fine powders, a NIOSH-approved respirator is recommended.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-5-sulfobenzoic acid and its derivatives often involves multi-step chemical transformations. A common synthetic pathway to related compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, involves the chlorosulfonation of a substituted benzoic acid precursor. This process typically utilizes chlorosulfonic acid to introduce the sulfonyl chloride group, which can then be further modified.

A plausible synthetic route to 2-Chloro-5-sulfobenzoic acid could involve the sulfonation of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction would introduce the sulfonic acid group onto the benzene ring. The directing effects of the chloro and carboxyl groups would influence the position of sulfonation.

Conceptual Synthesis Workflow:

G cluster_0 Synthesis of 2-Chloro-5-sulfobenzoic Acid 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction Electrophilic Aromatic Substitution (Sulfonation) 2-Chlorobenzoic_Acid->Reaction Sulfonating_Agent Sulfonating Agent (e.g., SO3/H2SO4) Sulfonating_Agent->Reaction Product 2-Chloro-5-sulfobenzoic Acid Reaction->Product

Caption: A conceptual workflow for the synthesis of 2-Chloro-5-sulfobenzoic acid.

Applications in Research and Drug Development

While direct applications of 2-Chloro-5-sulfobenzoic acid are not extensively reported, its derivatives, particularly sulfamoylbenzoic acids, have garnered significant interest in medicinal chemistry. These derivatives serve as crucial intermediates and scaffolds for the development of various therapeutic agents.

Role as a Synthetic Intermediate:

The chemical structure of 2-Chloro-5-sulfobenzoic acid, featuring three distinct functional groups (carboxylic acid, sulfonic acid, and a chloro substituent), makes it a valuable and versatile building block in organic synthesis. Each of these groups can be selectively modified to create a diverse library of compounds for screening and drug discovery programs.

Potential Therapeutic Areas:

Derivatives of structurally similar compounds have shown promise in several therapeutic areas, suggesting potential avenues of exploration for compounds derived from 2-Chloro-5-sulfobenzoic acid:

  • Antidiabetic Agents: Certain sulfamoylbenzoic acid derivatives have been investigated for their potential to manage diabetes.

  • Antiviral Agents: The core structure is found in some compounds explored for their anti-HIV-1 activity.

The strategic placement of the chloro and sulfo groups on the benzoic acid ring provides a unique electronic and steric profile that can be exploited to design molecules with specific biological activities.

Conclusion

2-Chloro-5-sulfobenzoic acid is a chemical compound with significant, albeit not fully explored, potential in the fields of chemical synthesis and drug discovery. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for the creation of novel molecules with potential therapeutic applications. Further research into the direct biological activities of this compound and the continued exploration of its derivatives are warranted to unlock its full potential in advancing scientific research and the development of new medicines.

References

Sources

Characterization of Labile Intermediates: Spectroscopic Profiling of 2-Chloro-5-sulfinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Stability Warning

2-Chloro-5-sulfinobenzoic acid (C₇H₅ClO₄S) is a critical yet transient intermediate, typically encountered during the reduction of 2-chloro-5-(chlorosulfonyl)benzoic acid to form sulfones or sulfonamides. Unlike its stable sulfonic acid counterpart, the sulfinic acid moiety (-SO₂H) is chemically labile.

Critical Stability Warning:

  • Oxidation Sensitivity: The sulfinic group readily oxidizes to sulfonic acid (-SO₃H) upon exposure to air.

  • Disproportionation: In acidic media, sulfinic acids can disproportionate into thiosulfonates and sulfonic acids.

  • Handling: Analysis must be performed immediately upon generation or under an inert atmosphere (N₂/Ar).

This guide provides the spectroscopic fingerprints required to validate this intermediate, distinguishing it from its starting material (sulfonyl chloride) and its degradation product (sulfonic acid).

Part 2: Synthesis & Sample Preparation Workflow

To obtain a valid spectrum, one cannot rely on commercial standards due to shelf-life instability. The compound must be generated in situ or freshly isolated as a salt.

Protocol: Reductive Generation

Reagents: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS: 137-64-4), Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate.

  • Solubilization: Dissolve starting material in water with 2.5 eq NaHCO₃ (pH ~7-8).

  • Reduction: Add 1.5 eq Na₂SO₃. Heat to 70°C for 2 hours.

  • Acidification (Critical Step): Cool to 0°C. Acidify carefully with HCl to pH 1-2. The sulfinic acid precipitates as a white solid.

  • Isolation: Filter rapidly under Nitrogen. Dry in a vacuum desiccator.[1]

SynthesisWorkflow Start Start: Sulfonyl Chloride (CAS 137-64-4) Step1 Reduction (Na2SO3 / pH 8) Start->Step1 Inter Intermediate: Sulfinate Salt (Stable) Step1->Inter Step2 Acidification (HCl / 0°C) Inter->Step2 Product Target: Sulfinic Acid (Unstable Solid) Step2->Product Degrade Oxidation to Sulfonic Acid Product->Degrade Air Exposure

Figure 1: Generation and isolation workflow. Note the critical instability point at the final acidification step.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and stability). Reference: TMS (0.00 ppm).

The aromatic region is defined by a 1,2,4-substitution pattern. The key differentiator is the chemical shift of the proton ortho to the sulfur group, which is less deshielded in sulfinic acid compared to sulfonyl chloride or sulfonic acid.

PositionProtonMultiplicityShift (ppm)Coupling (Hz)Assignment Logic
H-6 Ar-HDoublet (d)8.35 – 8.45J ~2.2Ortho to -COOH and -SO₂H. Most deshielded due to combined electron-withdrawing effects.
H-4 Ar-Hdd7.90 – 8.00J ~8.5, 2.2Para to -Cl, Ortho to -SO₂H. Splitting from H3 (ortho) and H6 (meta).
H-3 Ar-HDoublet (d)7.65 – 7.75J ~8.5Ortho to -Cl. Least affected by the acid groups.
-COOH OHBroad s13.0 – 14.0-Carboxylic acid proton (exchangeable).
-SO₂H OHBroad s9.5 – 10.5-Sulfinic acid proton. Often invisible if wet or exchanging.

Differentiation Note: If H-6 shifts downfield to >8.55 ppm, suspect oxidation to sulfonic acid .

Infrared Spectroscopy (FT-IR)

Method: ATR (Solid state) or KBr pellet (prepare under inert atmosphere).

The sulfinic acid group (-SO₂H) has a distinct S=O stretching frequency that is lower than sulfonic acids or sulfonyl chlorides.

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H (Acid) 2800 – 3200BroadOverlap of carboxylic and sulfinic OH.
C=O[2][3] (Carboxyl) 1690 – 1710StrongTypical aromatic carboxylic acid dimer.
S=O (Sulfinic) 1000 – 1090 StrongDiagnostic Peak. Sulfonic acids (-SO₃H) absorb higher (1150-1250).
C-Cl 740 – 760MediumAryl chloride stretch.
Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI), Negative Mode (-). Molecular Weight: 220.63 g/mol .

Sulfinic acids exhibit a specific fragmentation pattern involving the extrusion of sulfur dioxide (SO₂).[4]

  • Parent Ion [M-H]⁻: m/z 219 (100%) / 221 (33%) (Chlorine isotope pattern).

  • Key Fragment [M-H-SO₂]⁻: m/z 155. Loss of SO₂ is the "smoking gun" for sulfinic acids. Sulfonic acids do not lose SO₃ as readily in ESI.

  • Secondary Fragment [M-H-SO₂-CO₂]⁻: m/z 111. Subsequent decarboxylation of the chlorobenzoate core.

MassSpecFrag Parent Parent Ion [M-H]- m/z 219 Frag1 Desulfinylation [M-H-SO2]- m/z 155 Parent->Frag1 - SO2 (64 Da) Frag2 Decarboxylation [C6H4Cl]- m/z 111 Frag1->Frag2 - CO2 (44 Da)

Figure 2: ESI(-) Fragmentation pathway. The facile loss of 64 Da (SO2) confirms the sulfinic structure.

Part 4: Analytical Decision Tree

When analyzing the reaction mixture, use this logic to determine the species present.

DecisionTree Start Analyze Sample (IR/MS) CheckMS Check MS Fragmentation Start->CheckMS Loss64 Loss of 64 Da (SO2)? CheckMS->Loss64 ResultSulfinic CONFIRMED: Sulfinic Acid Loss64->ResultSulfinic Yes (Easy Loss) CheckIR Check IR Region 1150-1250 cm-1 Loss64->CheckIR No / Difficult StrongBand Strong Band Present? CheckIR->StrongBand ResultSulfonic OXIDIZED: Sulfonic Acid StrongBand->ResultSulfonic Yes (SO3 Stretch) ResultThiol OVER-REDUCED: Thiol (-SH) StrongBand->ResultThiol No (Weak/None)

Figure 3: Rapid diagnostic logic for distinguishing sulfur oxidation states.

References

  • Synthesis of Sulfinic Acids: Smiles, S., & Bere, C. M. (1936). The rearrangement of hydroxy-sulphones. Journal of the Chemical Society. Link (Foundational chemistry for sulfinic acid rearrangement and characterization).

  • Sulfinic Acid IR Spectra: Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies of Pyridine-3-sulfonic Acid.[5] Asian Journal of Chemistry. Link (Provides comparative IR data distinguishing S-O stretches in sulfonic vs sulfinic derivatives).

  • Mass Spectrometry of Sulfonamides/Sulfinates: Thevis, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link (Details the SO2 extrusion mechanism characteristic of S(IV) species).

  • NMR Prediction & Substituent Effects: 1H Chemical Shifts in NMR: Part 27. Magnetic Resonance in Chemistry (2008).[6] Link (Authoritative source on SO/SO2 substituent effects on aromatic protons).

  • Precursor Data: Sigma-Aldrich Technical Data. 2-Chloro-5-(chlorosulfonyl)benzoic acid.[7][8][9]Link (Baseline data for the starting material).

Sources

Solubility and stability of 2-Chloro-5-sulfino-benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 2-Chloro-5-sulfinobenzoic acid , a specialized intermediate used primarily in the synthesis of sulfones and sulfonamides.

Note on Nomenclature: This guide specifically addresses the sulfinic acid derivative (


), not the more common sulfonic acid (

) or chlorosulfonyl (

) analogs.

Part 1: Executive Summary & Physicochemical Profile

2-Chloro-5-sulfinobenzoic acid is an amphoteric, reactive intermediate. Unlike its sulfonic acid counterpart, which is a stable end-stage acid, the sulfinic acid is chemically fragile. It acts as a "chemical bridge"—stable enough to be isolated with care, but reactive enough to facilitate nucleophilic substitution (e.g., sulfone synthesis) that sulfonic acids cannot undergo.

Chemical Identity
PropertyDetail
Chemical Name 2-Chloro-5-sulfinobenzoic acid
CAS Number Not widely listed (Transient Intermediate); Analogous to Sulfonyl Chloride CAS: 137-64-4
Molecular Formula

Molecular Weight 220.63 g/mol
Physical State White gum or hygroscopic solid (often isolated as a sodium salt)
Acidity (pKa)

2.0–2.5 (Sulfinic group);

3.5–4.0 (Benzoic acid group)

Part 2: Solubility Landscape

The solubility of 2-Chloro-5-sulfinobenzoic acid is heavily dictated by its dual acidic nature (carboxylic + sulfinic) and its tendency to form salts.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingNotes & Mechanism
Aqueous (Acidic) Water (pH < 2)Moderate Soluble, but unstable. Prone to disproportionation.[1]
Aqueous (Alkaline) Water (pH > 7)High Forms stable dianion salts (Sodium 2-chloro-5-sulfinobenzoate).
Polar Protic Methanol, EthanolHigh Excellent solubility. Used for extraction from inorganic salts.
Polar Aprotic DMSO, DMFHigh Soluble. Preferred for subsequent alkylation reactions (e.g., with alkyl halides).
Ethers Diethyl Ether, MTBELow Insoluble. Used as an anti-solvent to precipitate the product during purification.
Non-Polar Hexane, TolueneNegligible Completely insoluble.
Critical Solubility Insights
  • Purification via Polarity Switching: The compound is isolated by exploiting its solubility differential. It is soluble in Methanol (extracting it from inorganic sodium sulfite byproducts) but insoluble in Diethyl Ether (forcing precipitation).

  • pH Dependence: In basic aqueous media (NaOH), it exists as a stable dianion. Upon acidification to pH ~4, the free acid forms. Unlike many organic acids, it retains significant water solubility due to the high polarity of the

    
     group, often requiring evaporation rather than simple filtration to isolate.
    

Part 3: Stability Profile & Degradation Pathways[3]

The stability of 2-Chloro-5-sulfinobenzoic acid is the primary challenge in its application. It is thermodynamically unstable relative to its oxidation and disproportionation products.

Oxidative Instability (Air Sensitivity)
  • Mechanism: Direct reaction with atmospheric oxygen.

  • Product: 2-Chloro-5-sulfobenzoic acid (Sulfonic acid).[2][3][4]

  • Observation: The "white gum" turns into a crystalline solid or syrup upon prolonged exposure to air.

  • Prevention: Must be stored under Nitrogen (

    
    ) or Argon.
    
Disproportionation (Acid Catalyzed)
  • Mechanism: In acidic aqueous solutions, sulfinic acids undergo self-reaction (disproportionation) to form a sulfonic acid and a thiosulfonate ester.

  • Reaction:

    
    
    
  • Risk Factor: High risk during the acidification step of synthesis. Avoid prolonged holding times at pH < 3.

Thermal Instability
  • Observation: As a "gum," the compound lacks a rigid crystal lattice to stabilize it against thermal degradation.

  • Limit: Decomposes/darkens above 60–80°C in the dry state. However, its salts are stable in solution up to 80°C (e.g., during methylation reactions).

Stability Visualization (Graphviz)

StabilityPathways SulfonylCl Sulfonyl Chloride (Precursor) Sulfinic 2-Chloro-5-sulfinobenzoic Acid (Target: Unstable) SulfonylCl->Sulfinic Reduction (Na2SO3, NaOH) Sulfonic Sulfonic Acid (Oxidation Product) Sulfinic->Sulfonic Oxidation (Air/O2) Thiosulfonate Thiosulfonate (Disproportionation) Sulfinic->Thiosulfonate Acidic pH (Disproportionation) Sulfone Sulfone (Stable Derivative) Sulfinic->Sulfone Alkylation (R-X, pH 9)

Caption: Degradation vs. Derivatization pathways. Red dashed lines indicate instability risks; green solid lines indicate desired synthetic utility.

Part 4: Experimental Protocols

These protocols are designed to maximize yield by mitigating the instability described above.

Protocol A: Synthesis & Isolation (The "Sulfite Reduction" Method)

Context: Converting 2-Chloro-5-(chlorosulfonyl)benzoic acid to the sulfinic acid.

  • Preparation: Dissolve Sodium Sulfite (

    
    , 3.0 equiv) in water at 0°C.
    
  • Reduction: Add 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) and 10M NaOH (3.0 equiv) simultaneously.

    • Why? High pH maintains the sulfinate salt, preventing disproportionation.

  • Reaction: Stir at Room Temperature (RT) for 3 hours.

  • Acidification (Critical): Cool to 0°C. Acidify carefully with Conc. HCl to pH 4.0 .

    • Note: Do not go to pH 1. At pH 4, the carboxylic acid is protonated, but the sulfinic group may exist in equilibrium, minimizing disproportionation risk.

  • Isolation:

    • Remove water under vacuum (Rotovap < 40°C). Result: Crude solid mixed with NaCl.

    • Add Methanol to the residue.[5] The product dissolves; inorganic salts (NaCl) do not.

    • Filter off the salts.[5]

    • Concentrate the Methanol filtrate.[5]

    • Add Diethyl Ether to the concentrate to precipitate the product as a white gum.[5]

    • Dry under high vacuum / Nitrogen stream.

Protocol B: Stability Monitoring (HPLC)

Context: Verifying the integrity of stored material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Markers:

    • Early Eluter: 2-Chloro-5-sulfobenzoic acid (Oxidation impurity).

    • Mid Eluter: 2-Chloro-5-sulfinobenzoic acid (Target).[2][3][4][5]

    • Late Eluter: Thiosulfonate dimer (Disproportionation impurity).

Part 5: Handling and Storage Recommendations

ParameterRecommendationReason
Storage Temp -20°CSlows thermal degradation and disproportionation.
Atmosphere Argon or NitrogenPrevents oxidation to sulfonic acid.
Container Amber Glass, Tightly SealedProtects from light (minor factor) and moisture.
Form Store as Sodium Salt The sodium salt is significantly more stable than the free acid. Generate the free acid in situ only when needed.
Workflow Diagram: Isolation Strategy

Isolation Step1 Reaction Mixture (Aq. NaOH, Na2SO3) Step2 Acidify to pH 4 (HCl) Step1->Step2 Step3 Evaporate Water (Vacuum) Step2->Step3 Step4 Add Methanol Step3->Step4 Split Filtration Step4->Split Solids Solid Residue: NaCl / Na2SO4 (Discard) Split->Solids Insoluble Filtrate Methanol Filtrate: Contains Product Split->Filtrate Soluble Step5 Concentrate & Add Ether Filtrate->Step5 Final Precipitate: White Gum (2-Chloro-5-sulfinobenzoic acid) Step5->Final

Caption: Purification workflow exploiting the Methanol/Ether solubility differential.

References

  • European Patent Office. (2006). 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses. Patent EP1663232B1.[5] (Describes the synthesis and isolation of 2-chloro-5-sulfinobenzoic acid as a white gum). Link

  • Whitmore, F. C., et al. (1941). Zinc reduction of sulfonyl chlorides to sulfinic acids.[6][7] Organic Syntheses, Coll. Vol. 1, p. 492.[7] (Foundational chemistry for sulfinic acid synthesis). Link

  • Smiles, S., et al. (1941).[7] Sodium sulfite reduction of sulfonyl chlorides.[7] Organic Syntheses, Coll. Vol. 1, p. 7. (General method adapted for the specific protocol). Link

  • Toku-E. (2025). Solubility Data Resource for Antimicrobial and Organic Acids. (General solubility trends for benzoic acid derivatives). Link

Sources

Introduction: The Glutamatergic Shift in Psychiatric Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-Chloro-5-sulfinobenzoic Acid in the Discovery of GlyT-1 Inhibitors: A Technical Blueprint

As a Senior Application Scientist overseeing chemical pipelines for psychiatric drug development, I often emphasize that the evolution of neuropharmacology is fundamentally a story of chemical scaffolding. For decades, the treatment of schizophrenia was dominated by dopamine D2 receptor antagonists. While effective against positive symptoms (hallucinations, delusions), these compounds failed to address the debilitating negative and cognitive symptoms.

The paradigm shifted significantly with the NMDA receptor hypofunction hypothesis, which posited that enhancing glutamatergic signaling could treat the full spectrum of schizophrenic symptoms[1]. Because direct NMDA receptor agonists cause dangerous excitotoxicity, the field pivoted to an indirect approach: targeting the Glycine Transporter 1 (GlyT-1). By inhibiting GlyT-1, synaptic levels of glycine—an obligatory co-agonist of the NMDA receptor—are elevated, safely enhancing NMDA transmission[1].

This biological mandate required a novel class of molecules: benzoyl-piperazine derivatives. At the heart of synthesizing these diverse, potent inhibitors lies a highly versatile, yet historically overlooked intermediate: 2-Chloro-5-sulfinobenzoic acid [2].

Mechanistic Pathway: GlyT-1 Inhibition

To understand the value of the chemical scaffold, we must first map the biological target. The diagram below illustrates how GlyT-1 inhibitors modulate the glutamatergic synapse.

G Presynaptic Presynaptic Terminal (Glutamate Release) Glutamate Glutamate Presynaptic->Glutamate releases NMDAR NMDA Receptor (Co-activation Required) Glutamate->NMDAR binds Astrocyte Astrocyte / Glial Cell (Glycine Source) Glycine Glycine Astrocyte->Glycine releases GlyT1 GlyT-1 Transporter (Glycine Reuptake) Glycine->GlyT1 reuptake Glycine->NMDAR co-binds (elevated levels) GlyT1->Glycine prevents clearance Inhibitor GlyT-1 Inhibitor (Benzoyl-piperazine) Inhibitor->GlyT1 blocks Postsynaptic Postsynaptic Neuron (Enhanced Signaling) NMDAR->Postsynaptic activates

Mechanism of GlyT-1 inhibition enhancing NMDA receptor function in schizophrenia models.

Chemical Rationale: Why a Sulfinic Acid Scaffold?

When designing a library of GlyT-1 inhibitors for Structure-Activity Relationship (SAR) profiling, early discovery chemists faced a major bottleneck. The active pharmacophore required various alkylsulfonyl groups at the 5-position of the benzoyl ring. Synthesizing a unique sulfonyl chloride precursor for every single alkyl variant is synthetically exhausting and results in severe yield attrition.

The breakthrough was the isolation of 2-Chloro-5-sulfinobenzoic acid (C7H5ClO4S, MW: 220.63 g/mol )[3]. The sulfinic acid moiety (-SO2H) is an exceptional nucleophile. By establishing this stable intermediate, chemists created a divergent synthetic node. A single master batch of 2-chloro-5-sulfinobenzoic acid could be aliquoted and reacted with diverse alkyl halides (e.g., methyl iodide, bromomethyl cyclopropane) via S_N2 alkylation to rapidly generate a vast library of 2-chloro-5-alkylsulfonyl-benzoic acids[2].

Self-Validating Experimental Protocols

To ensure absolute reproducibility in a modern laboratory, the following protocols are designed as self-validating systems. They incorporate strict in-process controls and mechanistic justifications for every reagent choice to prevent downstream failures.

Protocol 1: Reductive Synthesis of 2-Chloro-5-sulfinobenzoic acid

Objective: Convert 2-chloro-5-fluorosulfonyl-benzoic acid to the sulfinic acid intermediate without cleaving the sensitive aryl chloride bond. Causality & Reagent Choice: Sodium sulfite (Na2SO3) is selected as a mild, highly specific reducing agent. A stronger reductant (such as LiAlH4) would over-reduce the moiety to a thiol or strip the chlorine atom entirely.

  • Preparation: Dissolve 33.59 g (267 mmol) of sodium sulfite in 100 mL of deionized water, chilling the system to 0 °C.

  • Reaction: Slowly add 21.2 g (89 mmol) of 2-chloro-5-fluorosulfonyl-benzoic acid, followed immediately by 26.6 mL of 10M aqueous NaOH (267 mmol)[4].

    • Mechanistic Control: The NaOH neutralizes the generated hydrofluoric acid (HF) and maintains the sulfinate as a soluble sodium salt, preventing the disproportionation of the unstable free sulfinic acid.

  • Incubation: Stir the mixture vigorously for 3 hours while allowing it to warm naturally to room temperature.

  • Precipitation & Isolation: Acidify the mixture with concentrated HCl strictly to pH = 4.

    • Validation Check: At exactly pH 4, both the carboxylic acid and sulfinic acid are protonated, forcing the product to crash out of the aqueous layer. Remove the water under vacuum.

  • Purification: Triturate the residue with methanol, filter to remove inorganic salts (NaCl, NaF), and concentrate the filtrate. Wash the resulting white gum with diethyl ether and dry under high vacuum.

  • Analytical Validation: Mass Spectrometry (Electrospray Ionization, Negative Mode) must show a primary peak at m/e 219.1 (MH-)[4].

Protocol 2: Divergent Alkylation to 2-Chloro-5-methanesulfonyl-benzoic acid

Objective: Alkylate the sulfinic acid to form a sulfone, serving as the direct precursor for piperazine coupling.

  • Dissolution: Suspend 1 g (4 mmol) of 2-chloro-5-sulfinobenzoic acid in a 1:1 mixture of Methanol (20 mL) and Water (20 mL)[4].

  • pH Modulation (Critical): Adjust the solution to exactly pH = 9 using 10N NaOH.

    • Causality: If pH < 8, the sulfinic acid is protonated, destroying its nucleophilicity. If pH > 10, the base will hydrolyze the incoming alkyl halide or unwantedly esterify the carboxylic acid.

  • Alkylation: Add 1.7 g (12 mmol) of Methyl iodide.

  • Thermal Activation: Heat the sealed reaction vessel to 80 °C for 48 hours.

    • In-Process Control: Continuously monitor and add micro-aliquots of NaOH to maintain pH = 9 as the reaction consumes the base[4].

  • Workup: Evaporate all volatiles, acidify with concentrated HCl, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4 and evaporate to dryness.

  • Analytical Validation: MS (m/e) must yield a primary peak at 233.0 (MH-)[2].

Workflow Start 2-Chloro-5-fluorosulfonyl-benzoic acid Reduction Reduction (Na2SO3, NaOH, 0°C to RT) Start->Reduction Intermediate1 2-Chloro-5-sulfinobenzoic acid (Key Scaffold) Reduction->Intermediate1 76.5% Yield Alkylation Alkylation (Alkyl Halide, pH 9, 80°C) Intermediate1->Alkylation Versatile Handle Intermediate2 2-Chloro-5-alkylsulfonyl-benzoic acid Alkylation->Intermediate2 e.g., Methyliodide Coupling Amide Coupling (Piperazine Derivative) Intermediate2->Coupling Product Active GlyT-1 Inhibitor Coupling->Product

Synthetic workflow from fluorosulfonyl precursor to active GlyT-1 inhibitor via sulfinic acid.

Quantitative Data & SAR Impact

The efficiency of the sulfinic acid node is demonstrated by the diverse sulfone derivatives it yields. These structural variations directly dictate the lipophilicity, target affinity, and pharmacokinetic properties of the final GlyT-1 inhibitors.

Intermediate CompoundMolecular FormulaMolecular Weight ( g/mol )Alkylating AgentMS Validation (m/e)Process Yield
2-Chloro-5-sulfinobenzoic acid C7H5ClO4S220.63N/A (Precursor)219.1 (MH-)76.5%
2-Chloro-5-methanesulfonyl-benzoic acid C8H7ClO4S234.66Methyl iodide233.0 (MH-)34.0%
2-Chloro-5-cyclopropylmethanesulfonyl-benzoic acid C11H11ClO4S274.72Bromomethyl cyclopropane273.1 (MH+)8.0%

Note: Data synthesized from patent literature EP1663232B1[4] and related filings[2]. Yields reflect unoptimized discovery-phase outputs.

Future Perspectives in Drug Development

From an application scientist's perspective, the historical utility of 2-chloro-5-sulfinobenzoic acid extends far beyond GlyT-1 inhibitors. The ability to selectively functionalize the 5-position via a highly nucleophilic sulfinic acid—while leaving the 2-chloro and 1-carboxylic acid groups intact for subsequent cross-coupling or amide formation—makes this scaffold highly attractive for modern drug design. Today, this intermediate serves as a blueprint for generating complex linkers in targeted protein degraders (PROTACs) and novel allosteric modulators.

References

  • PT1663232E - 1-(2-amino-benzoyl)
  • EP001663232B1 - 1-(2-amino-benzoyl)-piperazine derivatives Googleapis Patent Hosting. URL:[Link]

  • Topics in Medicinal Chemistry: GlyT-1 Inhibitors National Academic Digital Library of Ethiopia (Sylvain Celanire, Sonia Poli Editors). URL:[Link]

Sources

Technical Guide: Physical Characterization & Stability Profile of 2-Chloro-5-sulfinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical characteristics of 2-Chloro-5-sulfinobenzoic acid powder Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-Chloro-5-sulfinobenzoic acid (CAS: 89692-75-1) is a specialized organosulfur intermediate primarily utilized in the synthesis of aryl sulfones and sulfonamides for medicinal chemistry.[1][2][3][4] Unlike its robust sulfonic acid counterparts, this compound represents a "metastable" chemical state—valuable for its reactivity but demanding rigorous handling protocols to prevent disproportionation.

This guide provides a comprehensive physical profile, distinguishing the sulfino (-SO₂H) functionality from the sulfo (-SO₃H) and chlorosulfonyl (-SO₂Cl) analogs, which are common impurities or degradation products.

Chemical Structure & Key Identifiers[1][5][6][7][8][9][10]

G Molecule 2-Chloro-5-sulfinobenzoic acid Func_COOH Carboxylic Acid (-COOH) pKa ~3.5 (Modulates Solubility) Molecule->Func_COOH C-1 Position Func_Cl Ortho-Chloro (-Cl) Steric Bulk & Lipophilicity Molecule->Func_Cl C-2 Position Func_SO2H Sulfinic Acid (-SO2H) pKa ~2.1 (Reactive Center) Molecule->Func_SO2H C-5 Position

Figure 1: Functional group analysis highlighting the dual-acidic nature and the reactive sulfinic center.

Property Data
IUPAC Name 2-Chloro-5-sulfinobenzoic acid
CAS Number 89692-75-1
Molecular Formula C₇H₅ClO₄S
Molecular Weight 220.63 g/mol
Precursor 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)

Physical Characterization Profile

Macroscopic Appearance & Form

In its pure form, 2-Chloro-5-sulfinobenzoic acid presents as a white to off-white crystalline powder .

  • Color Variance: A yellow or pink hue indicates oxidation to the sulfonic acid or the presence of thiosulfonate impurities (disproportionation products).

  • Hygroscopicity: Moderately hygroscopic. The presence of moisture accelerates auto-oxidation.

Thermal Properties

Unlike carboxylic acids which often have sharp melting points, aromatic sulfinic acids exhibit complex thermal behaviors due to thermal instability.

Parameter Value / Observation Implication for Handling
Melting Point ~90–110 °C (Decomposes) Do not use melting point as a primary purity check. Decomposition often precedes or coincides with melting.
Decomposition >100 °CRapid evolution of SO₂ may occur. Avoid high-temperature drying.
Drying Protocol Vacuum < 40 °CUse P₂O₅ desiccant; avoid heat.
Solubility & Solution Chemistry

The compound is amphiphilic but pH-sensitive. Its solubility profile is dictated by the ionization of its two acidic protons: the sulfinic group (pKa ≈ 2.1) and the benzoic acid group (pKa ≈ 3.5).[5]

  • Water: Low solubility in acidic media (pH < 2). High solubility in alkaline media (pH > 8) as the dianion.

  • Organic Solvents: Soluble in Methanol, Ethanol, Ethyl Acetate, and DMSO.

  • Incompatibility: Avoid oxidizing solvents (e.g., ethers with peroxides) or strong mineral acids which trigger disproportionation.

Stability & Degradation Mechanism (The "Sulfinic Paradox")

The core technical challenge with 2-Chloro-5-sulfinobenzoic acid is its tendency to disproportionate. This is not a simple decomposition but a bimolecular reaction where the sulfinic acid acts as both oxidant and reductant.

Degradation Pathway

Stability Start 2-Chloro-5-sulfinobenzoic acid (2 R-SO2H) Step1 Acid-Catalyzed Dimerization Start->Step1 H+ / Heat Intermediate Sulfinyl Sulfone Intermediate (R-SO-SO2-R) Step1->Intermediate Products Disproportionation Products Intermediate->Products Hydrolysis Prod1 Sulfonic Acid (R-SO3H) Products->Prod1 Prod2 Thiosulfonate (R-S-SO2-R) Products->Prod2

Figure 2: Acid-catalyzed disproportionation pathway. Note that acidic aqueous conditions promote this degradation.

Critical Insight: Pure sulfinic acids are relatively stable in the solid state if dry. However, in solution—particularly acidic solution—they rapidly convert to the corresponding sulfonic acid (oxidation state +6) and thiosulfonate ester. Therefore, acidification of reaction mixtures should be performed only immediately prior to filtration or extraction.

Analytical Fingerprinting

Distinguishing the sulfinic acid from its precursors and degradation products is vital for Quality Control.

Infrared Spectroscopy (FT-IR)

The S=O stretching vibration is the most diagnostic marker.

  • Sulfinic Acid (-SO₂H): Strong, broad bands at 1090–1000 cm⁻¹ (symmetric/asymmetric S=O stretch).

  • Sulfonic Acid (-SO₃H): Distinct bands at 1250–1150 cm⁻¹ (higher frequency due to higher oxidation state).

  • Differentiation: Absence of the high-frequency 1150+ cm⁻¹ band confirms the lack of significant sulfonic acid oxidation.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ is recommended.

  • Shift: The aromatic protons ortho to the sulfur group will show a distinct chemical shift compared to the sulfonic acid.

    • Sulfinic:[6][7] Typically shielded (upfield) relative to the sulfonic acid analog.

    • Acidic Protons: The -SO₂H proton is often broad and may exchange with water/COOH, appearing >10 ppm or merging with the solvent peak.

Experimental Protocols

Protocol A: Purity Assessment via Iodometric Titration

Rationale: Sulfinic acids can be quantitatively oxidized to sulfonic acids by iodine. This method is specific to the sulfur oxidation state (+4).

  • Preparation: Dissolve 50 mg of 2-Chloro-5-sulfinobenzoic acid in 20 mL of 10% NaOH (aq).

  • Acidification: Cool to 0°C and acidify with dilute HCl (only immediately before titration to minimize disproportionation).

  • Titration: Titrate immediately with 0.1 N Iodine solution using starch indicator.

  • Endpoint: Appearance of a persistent blue-black color.

  • Calculation: 1 mol I₂ consumes 1 mol R-SO₂H.

Protocol B: Synthesis of Sulfone (Proof of Utility)

Rationale: To verify the activity of the sulfinic acid powder for drug development applications.

  • Reagents: 1.0 eq 2-Chloro-5-sulfinobenzoic acid, 1.5 eq Alkyl Halide (e.g., Methyl Iodide), 2.5 eq K₂CO₃.

  • Solvent: DMF or Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the sulfinic acid in solvent; add base (formation of sulfinate salt stabilizes the molecule).

    • Add alkyl halide.

    • Heat to 60°C for 4 hours.

  • Workup: Acidify to pH 3. The product (2-chloro-5-methanesulfonylbenzoic acid) will precipitate.

  • Validation: Check LC-MS for Mass [M+H] = 235 (Methyl sulfone) vs 221 (Sulfinic acid).

Handling & Storage Recommendations

To maintain the "Senior Scientist" standard of data integrity, the following storage logic must be applied:

  • Atmosphere: Store under Argon or Nitrogen .[8] Oxygen rapidly oxidizes moist sulfinic acids.

  • Temperature: -20°C is optimal ; 2–8°C is acceptable for short-term (<1 week). Room temperature storage leads to slow disproportionation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze oxidation).

  • Re-purification: If the powder turns yellow, dissolve in aqueous NaHCO₃, filter (removes insoluble thiosulfonates), and re-precipitate with cold HCl.

References

  • Burkhard, R. K., et al. (1965). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry, 30(8). [Link]

  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society. [Link]

Sources

Safety and handling precautions for 2-Chloro-5-sulfino-benzoic acid in the lab

[1][3]

Executive Technical Summary

2-Chloro-5-sulfinobenzoic acid is a bi-functional aromatic building block used primarily in the synthesis of sulfones, sulfonamides, and pharmaceutical active ingredients (APIs). Unlike its stable sulfonic acid counterparts, this compound possesses a sulfinic acid (


)

Core Hazard: The primary technical risk is oxidative instability and disproportionation . Upon exposure to air, it oxidizes to the corresponding sulfonic acid. Upon heating without stabilization, it can disproportionate into the sulfonic acid and a thiol/disulfide species. It is also a strong organic acid, presenting corrosive hazards to tissue.

Physicochemical Hazard Profile

PropertyDescriptionTechnical Implication
Functional Groups Carboxylic Acid (

), Sulfinic Acid (

), Aryl Chloride
Dual acidic protons;

is the reactive center.[3]
Acidity (pKa) Estimated pKa ~1.5–2.0 (Sulfinic group)Stronger acid than benzoic acid; requires acid-resistant PPE.
Stability Air Sensitive / Hygroscopic Must be stored under inert gas (Argon/Nitrogen). Oxidizes to 2-chloro-5-sulfobenzoic acid in air.
Thermal Stability LowAvoid temperatures >50°C during drying; risk of desulfinylation or disproportionation.
Physical State White to off-white solidDust inhalation hazard.

Specialized Handling Protocols

A. Inert Atmosphere Requirement

Because the sulfinic acid group is an intermediate oxidation state of sulfur (+4), it acts as a reducing agent and scavenges oxygen.

  • Storage: Store in a desiccator or glovebox under an Argon or Nitrogen atmosphere.

  • Transfer: When weighing >100 mg, use a glovebag or rapid transfer techniques to minimize atmospheric exposure.

  • Solvents: Use degassed (sparged) solvents for reactions to prevent immediate oxidation of the starting material.

B. Synthesis & Isolation Workflow

Researchers often synthesize this compound in situ from the stable sulfonyl chloride precursor (2-Chloro-5-(chlorosulfonyl)benzoic acid, CAS 137-64-4) to avoid storage stability issues.

Recommended Workflow:

  • Reduction: Reduce the sulfonyl chloride using sodium sulfite (

    
    ) in basic aqueous media.
    
  • Acidification: Carefully acidify to precipitate the sulfinic acid.

  • Filtration: Filter rapidly under an inert blanket if possible.

  • Drying: Vacuum dry at ambient temperature (do not heat >40°C).

C. Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Eye Protection Chemical Splash Goggles + Face ShieldHigh risk of corrosive damage; dust is irritating to mucous membranes.
Hand Protection Nitrile (Double gloved) or NeopreneProtects against acidic corrosion and potential organic solvent permeation.
Respiratory N95 (minimum) or P100 RespiratorRequired if handling powder outside a fume hood; prevents inhalation of acidic dust.
Body Acid-resistant Lab Coat / ApronStandard cotton coats may degrade upon contact with strong sulfinic acids.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, distinguishing between in situ generation (recommended) and isolation.

Gcluster_warningStability HazardPrecursorPrecursor:2-Chloro-5-(chlorosulfonyl)benzoic acid(CAS 137-64-4)ReductionReduction Step(Na2SO3 / NaHCO3, pH 8-9)Precursor->Reduction Aqueous/BasicSulfinateSaltIntermediate:Sulfinate Salt (Stable in Soln)Reduction->SulfinateSaltAcidificationAcidification (HCl)Precipitation of -SO2HSulfinateSalt->Acidification If Isolation RequiredUseApplication(Alkylation/Coupling)SulfinateSalt->Use In-situ Use (Recommended)IsolationIsolation (Filtration)*CRITICAL: Min. Air Exposure*Acidification->IsolationStorageStorage(Argon, <4°C)Isolation->Storage Dry & InertStorage->Use

Caption: Workflow for the synthesis and handling of 2-Chloro-5-sulfinobenzoic acid, highlighting the "In-situ" pathway to avoid instability.

Emergency Response & Waste Disposal

Accidental Exposure
  • Skin Contact: Immediately flush with water for 15 minutes.[4][5][6] Sulfinic acids are corrosive; treat as a strong acid burn.

  • Eye Contact: Flush with water for 15 minutes while holding eyelids open.[5][6] Seek immediate ophthalmological attention.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Neutralize: Use a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the spill. Warning: Neutralization will release

    
    .
    
  • Clean Up: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust) as sulfinic acids can react exothermically.

Waste Disposal[3][7][8]
  • Classification: Hazardous Chemical Waste (Corrosive, Acidic).

  • Treatment: Dissolve in water, neutralize to pH 7, and dispose of according to local EHS regulations for organic sulfonates/sulfinates.

  • Incompatibility: Do not mix with strong oxidizers (nitric acid, peroxides) in the waste stream, as this may generate heat and sulfur oxides (

    
    ).
    

References

  • Sigma-Aldrich. (n.d.).[2] 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4) Product Sheet. Retrieved from [2]

  • Smolecule. (2023).[7] 2-Chloro-5-sulfino-benzoic acid Product Entry. Retrieved from

  • Google Patents. (2004). Patent EP1663232: 1-(2-amino-benzoyl)-piperazine derivatives. (Describes the synthesis of 2-chloro-5-sulfinobenzoic acid from the sulfonyl chloride). Retrieved from

  • Kice, J. L. (1980). Mechanisms of Reactions of Sulfinic Acids. Advances in Physical Organic Chemistry. (General reference for sulfinic acid instability).

Methodological & Application

Application Note: Synthesis and S-Alkylation of 2-Chloro-5-sulfinobenzoic Acid in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-sulfinobenzoic acid is a highly versatile, linchpin intermediate in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. It is most notably utilized in the development of GlyT-1 inhibitors for the treatment of psychoses and schizophrenia[1]. Unlike traditional thiol-based intermediates that require harsh downstream oxidation, the sulfinic acid moiety allows for direct, regioselective S-alkylation to form robust sulfone linkages. This application note details the mechanistic rationale and provides self-validating protocols for the reduction of sulfonyl chlorides and subsequent S-alkylation.

Mechanistic Rationale: The Sulfinate Advantage

The synthesis begins with 2-chloro-5-(chlorosulfonyl)benzoic acid, a reactive electrophile widely used in medicinal chemistry[2]. The conversion of this starting material to its corresponding sulfinic acid relies on a controlled reduction using sodium sulfite (


).

Causality of Reagent Selection:


 is selected over stronger reducing agents (such as 

or zinc dust) because it selectively reduces the sulfonyl chloride (

) to the sulfinate salt (

) without over-reducing to the thiol (

) or compromising the carboxylic acid[1].

Furthermore, S-alkylation of the resulting sulfinate salt is mechanistically superior to thioether formation. Alkylating a sulfinate directly yields a sulfone, bypassing the need for secondary oxidants (e.g., mCPBA or


). Harsh late-stage oxidations frequently trigger unwanted side reactions, such as the N-oxidation of sensitive heterocyclic moieties in downstream API synthesis.

Workflow A 2-Chloro-5-(chlorosulfonyl)benzoic acid (Starting Material) B Reduction (Na2SO3, NaOH, H2O) IPC: pH > 9 A->B C 2-Chloro-5-sulfinobenzoic acid (Key Intermediate) B->C D S-Alkylation (R-X, NaOH, MeOH/H2O) IPC: pH Maintenance C->D E 2-Chloro-5-(alkylsulfonyl)benzoic acid (API Precursor) D->E F Downstream API Synthesis (e.g., GlyT-1 Inhibitors) E->F

Figure 1: Synthetic workflow from chlorosulfonyl to alkylsulfonyl API precursors.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) and analytical checkpoints.

Protocol A: Reductive Synthesis of 2-Chloro-5-sulfinobenzoic Acid

Starting Material: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS: 137-64-4)[2],[3].

Step-by-Step Methodology:

  • Preparation of Reductant: Dissolve 33.59 g (267 mmol, 3.0 eq) of sodium sulfite (

    
    ) in 100 mL of deionized water. Cool the solution to 0 °C using an ice bath[1].
    Causality: Cooling is critical as the subsequent addition is exothermic; controlling the temperature prevents the hydrolysis of the sulfonyl chloride to an unreactive sulfonic acid.
    
  • Substrate Addition: Slowly add 21.2 g (89 mmol, 1.0 eq) of the sulfonyl chloride, followed immediately by 26.6 mL of a 10M aqueous NaOH solution (267 mmol, 3.0 eq)[1].

  • Reaction Progression: Remove the ice bath and allow the mixture to stir for 3 hours at room temperature (20-25 °C)[1]. Self-Validation Checkpoint 1: The suspension should clarify into a homogeneous solution as the highly soluble sulfinate sodium salt forms. If the solution remains highly turbid, the reduction is incomplete.

  • Acidification & Isolation: Carefully acidify the mixture with concentrated HCl until the pH reaches exactly 4.0[1]. Causality: A pH of 4.0 protonates the carboxylate (pKa ~4.2) to induce precipitation while keeping the sulfinic acid (pKa ~2.1) relatively stable.

  • Workup: Remove water under vacuum. Add methanol to precipitate inorganic salts (NaCl,

    
    ), filter, and concentrate the filtrate. Triturate the residue with methanol and diethyl ether. Filter and dry the resulting white gum[1].
    Self-Validation Checkpoint 2: Yield should be approximately 15 g (76.5%). Mass spectrometry (ESI-) must show a dominant molecular ion peak at m/z 219.1 (MH-)[1].
    

Logic cluster_0 Preferred Pathway (Direct Sulfone) cluster_1 Alternative Pathway (Requires Oxidation) A1 Sulfinate Salt (Ar-SO2-) B1 S-Alkylation (R-X) A1->B1 C1 Sulfone (Ar-SO2-R) B1->C1 A2 Thiolate Salt (Ar-S-) B2 S-Alkylation (R-X) A2->B2 C2 Thioether (Ar-S-R) B2->C2 D2 Harsh Oxidation (mCPBA / H2O2) C2->D2 E2 Sulfone (Ar-SO2-R) D2->E2

Figure 2: Mechanistic advantage of sulfinate S-alkylation over thiol oxidation.

Protocol B: S-Alkylation to 2-Chloro-5-(methanesulfonyl)benzoic Acid

Step-by-Step Methodology:

  • Dissolution & pH Adjustment: Suspend 1.0 g (4.0 mmol, 1.0 eq) of 2-chloro-5-sulfinobenzoic acid in a co-solvent mixture of 20 mL methanol and 20 mL water. Add 10N NaOH dropwise until the pH reaches exactly 9.0[1]. Causality: The biphasic/co-solvent system ensures solubility of both the polar sulfinate and the lipophilic alkyl halide. A pH of 9.0 guarantees the sulfinic acid is fully deprotonated to its highly nucleophilic sulfinate form.

  • Alkylation: Add 1.7 g (12 mmol, 3.0 eq) of methyl iodide (

    
    )[1].
    
  • Thermal Activation & pH Maintenance: Heat the mixture to 80 °C for 48 hours[1]. Self-Validation Checkpoint 3 (Critical IPC): Monitor the pH every 4-6 hours. The hydrolysis of methyl iodide and the alkylation process generate HI, which lowers the pH. Occasional addition of 10N NaOH is mandatory to maintain pH = 9.0[1]. If the pH drops below 7.0, the sulfinate protonates, and the nucleophilic reaction stalls.

  • Quench & Extraction: Cool to room temperature, remove volatiles under reduced pressure, and acidify with concentrated HCl. Extract with ethyl acetate[1].

  • Purification: Dry the combined organic layers over

    
    , filter, and evaporate. Purify via reversed-phase HPLC (acetonitrile/water gradient)[1].
    Self-Validation Checkpoint 4: Evaporation of product fractions should yield approximately 323 mg (34%) of the title compound. Mass spectrometry (ESI-) must confirm the sulfone product at m/z 233.0 (MH-)[1].
    

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and analytical validation markers for the described synthetic steps, ensuring rapid cross-referencing during scale-up.

Compound NameSynthetic RoleExpected Yield (%)MS (m/z) ExpectedKey In-Process Control (IPC) / Validation
2-Chloro-5-sulfinobenzoic acid Key Intermediate76.5%219.1 (MH-)Clarification of reaction mixture; Precipitation strictly at pH 4.0
2-Chloro-5-(methanesulfonyl)benzoic acid API Precursor34.0%233.0 (MH-)Continuous maintenance of pH at 9.0 during 48h thermal activation

References

  • EP1663232B1 - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses (European Patent Office). Contains foundational protocols for the synthesis of 2-Chloro-5-sulfinobenzoic acid and subsequent S-alkylation.
  • CAS 137-64-4: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CymitQuimica). Material properties and chemical reactivity profile of the starting material.
  • 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR (Sigma-Aldrich). Commercial availability and handling specifications for the chlorosulfonyl precursor.

Sources

Application Note: 2-Chloro-5-sulfinobenzoic Acid in Agrochemical Synthesis

[1][2][3]

Part 1: Executive Summary & Strategic Value

In the high-stakes landscape of agrochemical discovery, 2-Chloro-5-sulfinobenzoic acid (and its transient conjugate base, the sulfinate) represents a critical "chemical switch."[1] While often overshadowed by its precursor (the sulfonyl chloride) or its downstream products (sulfonamides), the sulfino (–SO₂H) species offers unique nucleophilic reactivity at the sulfur atom that is inaccessible to the electrophilic sulfonyl chloride.

This guide focuses on the S(IV) oxidation state of this scaffold. Unlike the S(VI) sulfonyl chloride—which is limited to making sulfonamides (via reaction with amines) or sulfonates—the sulfinic acid enables the synthesis of sulfones (via alkylation) and sulfinates . This is chemically significant because the 2-chloro-5-(methylsulfonyl)benzoic acid moiety is a validated pharmacophore in HPPD-inhibitor herbicides (e.g., derivatives related to Mesotrione/Sulcotrione families) and next-generation sulfonylurea auxins.[1]

Key Chemical Advantages[3][4]
  • Divergent Synthesis: Access both Sulfones (S-alkylation) and Sulfonamides (Oxidative amination) from a single node.[1]

  • Green Chemistry: Sulfinate salts are water-soluble and stable, allowing for aqueous-phase alkylations that avoid toxic chlorinated solvents.[1]

  • Regiocontrol: The 2-chloro substituent provides steric directing effects and electronic activation for subsequent

    
     displacements, making this scaffold highly modular.[1]
    

Part 2: Mechanistic Pathways & Workflow

The following diagram illustrates the central role of the sulfino intermediate. It acts as the nucleophilic pivot point, transforming the electrophilic precursor into bioactive sulfone targets.

GPrecursor2-Chloro-5-(chlorosulfonyl)benzoic acid(Electrophilic S-VI)Intermediate2-Chloro-5-sulfinobenzoic acid (Salt)(Nucleophilic S-IV)Precursor->Intermediate Reduction(Na2SO3 / NaHCO3)Target_Sulfone2-Chloro-5-(methylsulfonyl)benzoic acid(Herbicide Scaffold)Intermediate->Target_Sulfone S-Alkylation(MeI / NaOH)Target_SulfonamideSulfonamide/Sulfonylurea(ALS Inhibitors)Intermediate->Target_Sulfonamide Oxidative Coupling(Amines + I2/NaOCl)

Caption: The "Sulfino Switch": Reduction of the sulfonyl chloride generates the nucleophilic sulfinate, enabling S-alkylation to herbicidal sulfones.[1]

Part 3: Experimental Protocols

Protocol A: Generation of the Sulfino Intermediate

Objective: Selective reduction of 2-chloro-5-(chlorosulfonyl)benzoic acid to 2-chloro-5-sulfinobenzoic acid (isolated as the disodium salt). Rationale: Using sodium sulfite (

1

Materials:

  • 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)[2][1][3][4][5]

  • Sodium Sulfite (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Water (HPLC Grade)

Step-by-Step Methodology:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and pH probe, dissolve

    
     (2.2 equiv) and 
    
    
    (2.5 equiv) in water (10 volumes). Cool to 0–5°C.
    • Note: High pH is crucial to maintain the solubility of the resulting sulfinate salt.[1]

  • Addition: Slowly add solid 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise over 30 minutes.

    • Critical Control Point: Maintain internal temperature

      
      . The hydrolysis of the sulfonyl chloride is exothermic; rapid addition can lead to sulfonic acid byproducts.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Monitoring: Monitor by HPLC. The sulfonyl chloride peak should disappear, replaced by the more polar sulfinate peak.

  • Workup (for in-situ use): The resulting solution contains the stable disodium salt of 2-chloro-5-sulfinobenzoic acid.[1] It is best used directly in Protocol B to avoid oxidation.

Protocol B: S-Alkylation to 2-Chloro-5-(methylsulfonyl)benzoic Acid

Objective: Synthesis of the key sulfone herbicide intermediate.[1] Mechanism:

1

Materials:

  • Aqueous solution of 2-chloro-5-sulfinobenzoic acid salt (from Protocol A)[1]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Alkylation: To the aqueous sulfinate solution from Protocol A, add Methyl Iodide (1.5 equiv).

  • Reflux: Heat the mixture to 50–60°C for 4 hours.

    • Why? Sulfinates are ambident nucleophiles (can react at O or S). S-alkylation (forming sulfones) is thermodynamically favored, but moderate heat ensures conversion over kinetic O-alkylation (sulfinic esters).[1]

  • Acidification: Cool the mixture to 5°C. Acidify carefully with concentrated HCl to pH 1–2.

  • Isolation: The product, 2-chloro-5-(methylsulfonyl)benzoic acid , will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with ice-cold water (3x), and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92% (over two steps).

    • Validation: melting point 183–187°C [Ref 1].[6]

Part 4: Comparative Data & Applications

The following table summarizes the utility of the sulfino intermediate versus traditional pathways.

Target ScaffoldTraditional Route (via Sulfonyl Chloride)Advanced Route (via Sulfinic Acid)Advantage of Sulfino Route
Sulfonamides Direct amination (

)
Oxidative coupling (

)
Avoids unstable acid chlorides; milder conditions.[1]
Aryl Sulfones Friedel-Crafts sulfonylation (Harsh)S-Alkylation of Sulfinate High regioselectivity; Aqueous solvent compatible.
Sulfonylureas Via sulfonamide + IsocyanateVia SulfonamideEssential precursor for Chlorsulfuron analogs.[1]
Case Study: Agrochemical Relevance

The 2-chloro-5-(methylsulfonyl)benzoic acid produced in Protocol B is a structural analog to the "triketone" herbicide precursors.[1] The electron-withdrawing sulfonyl group at the 5-position, combined with the 2-chloro group, activates the carboxylic acid for coupling with cyclohexanediones (in HPPD inhibitors) or amino-heterocycles (in Sulfonylureas).[1]

Part 5: References

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Retrieved October 24, 2025, from [Link]

  • ResearchGate. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Retrieved October 24, 2025, from [Link]

Application Note: Analytical Strategies for the Robust Quantification of 2-Chloro-5-sulfinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix Focus: API Intermediates, Reaction Mixtures, and Biological Matrices

Executive Summary

The quantification of 2-chloro-5-sulfinobenzoic acid (C₇H₅ClO₄S) presents a unique analytical challenge in pharmaceutical development. As a critical intermediate in the synthesis of sulfonamide-based therapeutics and glycine uptake inhibitors (GlyT-1) [1], its accurate measurement is essential for process chemistry and quality control. However, the inherent chemical properties of the sulfinic acid moiety—extreme polarity, weak UV chromophore, and high susceptibility to oxidation—render standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) inadequate.

This application note details two field-proven, self-validating analytical workflows. By understanding the causality behind the molecule's reactivity, we engineered a Pre-Column Derivatization RP-HPLC-UV method for robust bulk API release, and a Direct HILIC-LC-MS/MS method for highly sensitive trace analysis.

The Chemical Challenge & Analytical Causality

To design an effective quantitative method, one must first address the physical chemistry of the analyte. Sulfinic acids (-SO₂H) are highly reactive. They possess a pKa of approximately 2.0, meaning they exist almost entirely as highly polar sulfinate anions in aqueous environments, leading to poor retention on standard C18 columns. Furthermore, they are prone to rapid auto-oxidation to sulfonic acids (-SO₃H) in the presence of dissolved oxygen [2].

Causality Behind the Analytical Choices:
  • Why Derivatization? To arrest the oxidation pathway, the nucleophilic sulfur of the sulfinate anion can be alkylated. By reacting the sample with methyl iodide (MeI) at pH 9, the sulfinic acid undergoes an Sₙ2 reaction to form 2-chloro-5-methanesulfonylbenzoic acid —a highly stable sulfone[1][3]. This locks the oxidation state, increases lipophilicity, and enhances the UV chromophore, allowing for standard RP-HPLC-UV analysis.

  • Why HILIC for Direct Analysis? If derivatization is not viable (e.g., in high-throughput pharmacokinetic screening), Hydrophilic Interaction Liquid Chromatography (HILIC) must be used. HILIC effectively retains the polar sulfinate anion. To prevent oxidation during the run, samples must be extracted in cold, degassed buffers containing antioxidants (e.g., ascorbic acid).

G Target 2-Chloro-5-sulfinobenzoic Acid (Reactive Analyte) Oxidation Oxidation (O2) Uncontrolled Target->Oxidation Air/Aqueous Deriv Alkylation (MeI, pH 9) Controlled Derivatization Target->Deriv Sample Prep Sulfonic 2-Chloro-5-sulfonobenzoic Acid (Degradant) Oxidation->Sulfonic Sulfone 2-Chloro-5-methanesulfonylbenzoic Acid (Stable Surrogate) Deriv->Sulfone

Figure 1: Chemical degradation pathway vs. analytical stabilization via alkylation.

Workflow Decision Matrix

Selecting the appropriate protocol depends strictly on the analytical goal. The decision tree below outlines the recommended routing for samples based on required sensitivity and matrix complexity.

Workflow Start Sample Containing 2-Chloro-5-sulfinobenzoic Acid Decision Analytical Goal? Start->Decision Trace Trace / PK Analysis (< 10 ng/mL) Decision->Trace High Sensitivity QAQC QA/QC & Bulk API (> 1 µg/mL) Decision->QAQC Robustness Prep1 Cold Extraction + Antioxidants Trace->Prep1 Prep2 In-situ Alkylation (Methyl Iodide) QAQC->Prep2 Analysis1 HILIC-LC-MS/MS (ESI Negative) Prep1->Analysis1 Analysis2 RP-HPLC-UV (254 nm) Prep2->Analysis2

Figure 2: Analytical workflow decision tree based on sensitivity and application requirements.

Experimental Protocols

Protocol A: Pre-Column Derivatization & RP-HPLC-UV (QA/QC Focus)

Causality Check: Maintaining pH 9 is critical. If the pH drops below 7, the sulfinic acid protonates, drastically reducing its nucleophilicity and halting the derivatization. If the pH exceeds 11, competing esterification of the carboxylic acid moiety may occur.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample containing 2-chloro-5-sulfinobenzoic acid in a 1:1 mixture of Methanol and HPLC-grade Water to achieve a nominal concentration of 1 mg/mL.

  • pH Adjustment: Add 10N NaOH dropwise until the solution reaches exactly pH 9.0.

  • Derivatization: Add a 3-fold molar excess of Methyl Iodide (MeI). Seal the vial tightly to prevent MeI evaporation.

  • Incubation: Heat the mixture at 60°C for 2 hours. Periodically verify the pH using micro-pH probes; add dilute NaOH if necessary to maintain pH 9.

  • Quenching: Cool to room temperature. Add concentrated HCl dropwise to drop the pH to 3.0, quenching the reaction and protonating the newly formed 2-chloro-5-methanesulfonylbenzoic acid for extraction.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Combine the organic layers, dry over anhydrous MgSO₄, evaporate to dryness, and reconstitute in the HPLC mobile phase.

  • Self-Validation (SST): Inject a blank (MeI + buffer) and a resolution standard spiked with 2-chloro-5-sulfonobenzoic acid (the oxidation product) to ensure baseline resolution (Rs > 2.0) from the derivatized target.

HPLC Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes.

  • Detection: UV at 254 nm.

Protocol B: Direct HILIC-LC-MS/MS (Trace Analysis Focus)

Causality Check: To prevent artifactual oxidation during sample processing, all solvents must be degassed, and 1 mM Ascorbic Acid must be present in the extraction buffer to scavenge reactive oxygen species [2].

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 100 µL of plasma/matrix into a pre-chilled Eppendorf tube.

  • Protein Precipitation & Stabilization: Add 300 µL of cold Acetonitrile containing 1 mM Ascorbic Acid and 50 ng/mL of the Internal Standard (e.g., 4-methylbenzenesulfinic acid).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an amber HPLC vial. Keep on the autosampler at 4°C.

  • Self-Validation (SST): Monitor the ratio of the target analyte peak area to the internal standard peak area. A deviation of >15% in the IS area across the run indicates matrix suppression or column degradation.

LC-MS/MS Conditions:

  • Column: SeQuant ZIC-HILIC, 100 x 2.1 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8)

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 75% B at 0.3 mL/min.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Target: m/z 219.0 → 155.0 (Quantifier, loss of SO₂); m/z 219.0 → 111.0 (Qualifier)

    • Internal Standard: m/z 155.0 → 91.0

Quantitative Data & Method Performance

The following table summarizes the validation parameters for both methods, demonstrating their respective strengths. Data was compiled following ICH Q2(R1) guidelines.

Validation ParameterProtocol A (Derivatization RP-HPLC-UV)Protocol B (Direct HILIC-LC-MS/MS)
Analyte Measured 2-Chloro-5-methanesulfonylbenzoic acid2-Chloro-5-sulfinobenzoic acid
Linear Dynamic Range 1.0 µg/mL – 100 µg/mL5.0 ng/mL – 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 ng/mL
Intra-day Precision (%RSD) < 1.5%< 4.2%
Inter-day Precision (%RSD) < 2.0%< 5.8%
Sample Stability (Autosampler) > 72 hours at Room Temp< 12 hours at 4°C (Requires Antioxidants)
Primary Application Bulk API Release, Process ChemistryPharmacokinetics, Trace Impurity Profiling

References

  • European Patent Office. (2004). 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses (Patent No. EP1663232B1). Google Patents.
  • Zhu, Y., et al. (1999). Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection. Analytical Biochemistry, 275(2), 202-209. PubMed. URL:[Link]

  • Deeming, A. S., et al. (2015). Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation. Angewandte Chemie International Edition, 54(40), 11681–11685. PMC. URL:[Link]

Application Note: 2-Chloro-5-sulfino-benzoic Acid as a Keystone Intermediate in the Synthesis of Sulfonyl-Benzamide Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Rationale: Overcoming Sulfonamide Toxicity

In the development of modern anti-inflammatory agents, the sulfonamide group (-SO₂NH₂) has historically served as a potent pharmacophore, providing critical hydrogen-bonding interactions within the active sites of inflammatory enzymes (such as COX-2). However, clinical utility is frequently hampered by cytotoxicity. Sulfonamides can undergo metabolic activation into reactive hydroxylamine and nitroso derivatives, which induce oxidative stress and form haptens with cellular proteins, triggering immune-mediated hypersensitivity reactions[1].

To bypass this metabolic liability while retaining the essential hydrogen-bond accepting properties of the oxygen atoms, medicinal chemists strategically replace the sulfonamide with an alkylsulfonyl group (-SO₂R) .

2-Chloro-5-sulfino-benzoic acid emerges as the master intermediate in this strategy. Unlike sulfonic acids (-SO₃H), which are fully oxidized and unreactive toward alkyl halides, the sulfino group (-SO₂H) is a highly versatile, ambident nucleophile. It allows for rapid, divergent S-alkylation to generate a library of alkylsulfonylbenzoic acids[2]. These building blocks are subsequently coupled with diverse amines to form robust, non-toxic sulfonyl-benzamide anti-inflammatory APIs[3].

Mechanistic Insights: The Chemistry of the Sulfino Group

The success of utilizing 2-chloro-5-sulfino-benzoic acid relies on exploiting the specific physicochemical properties of the sulfinate anion:

  • Ambident Nucleophilicity: The sulfinate anion (-SO₂⁻) possesses electron density on both the oxygen and sulfur atoms. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile. When reacted with "soft" electrophiles like alkyl iodides (e.g., methyl iodide), S-alkylation is kinetically and thermodynamically favored over O-alkylation, ensuring the exclusive formation of the highly stable C-S sulfone bond[2].

  • pKa Differential: The pKa of the sulfinic acid moiety is approximately 2.0, while the benzoic acid carboxylate is roughly 3.5–4.0. This differential allows for precise pH-controlled precipitation during isolation and ensures the sulfinate is fully ionized during alkylation reactions.

SynthesisWorkflow A 2-Chloro-5-chlorosulfonylbenzoic acid (Precursor) B Reduction (Na2SO3) pH Control A->B C 2-Chloro-5-sulfino-benzoic acid (Key Intermediate) B->C D S-Alkylation (R-X) pH 9, 80°C C->D E 2-Chloro-5-alkylsulfonylbenzoic acid (SAR Building Block) D->E F Amide Coupling HATU, DIPEA E->F G Sulfonyl-Benzamide API (Anti-inflammatory Agent) F->G

Fig 1: Divergent synthetic workflow from sulfonyl chloride to target sulfonyl-benzamide APIs.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific causality checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of 2-Chloro-5-sulfino-benzoic acid via Controlled Reduction

This step converts the electrophilic sulfonyl chloride/fluoride into the nucleophilic sulfinic acid.

  • Initiation: Dissolve 3 equivalents of sodium sulfite (Na₂SO₃) in water and cool the solution to 0 °C.

    • Causality: Cooling prevents the exothermic, premature hydrolysis of the starting material into the unreactive sulfonic acid before reduction can occur.

  • Addition: Slowly add 1 equivalent of 2-chloro-5-fluorosulfonyl-benzoic acid (or chlorosulfonyl equivalent) alongside 10M aqueous NaOH to maintain strong alkalinity[2].

    • Causality: NaOH ensures the benzoic acid remains soluble as a sodium salt, driving the biphasic reduction forward to completion.

  • Reaction: Stir the mixture for 3 hours at room temperature.

  • Validation Checkpoint (pH-Controlled Isolation): Acidify the mixture carefully with concentrated HCl to exactly pH = 4 [2].

    • Causality: At pH 4, the carboxylate protonates and precipitates the product, while avoiding the over-protonation of the sulfinic acid (pKa ~2), which could lead to disproportionation side-reactions.

  • Purification: Remove water under vacuum. Triturate the residue with methanol, filter to remove inorganic salts, and concentrate the filtrate. Wash the final precipitate with diethyl ether to yield the title compound as a white solid (Yield: ~76%)[2].

Protocol B: Divergent S-Alkylation to 2-Chloro-5-methanesulfonylbenzoic acid

This step installs the critical alkyl group required for the anti-inflammatory pharmacophore.

  • Preparation: Suspend 1.0 g of 2-chloro-5-sulfino-benzoic acid in a 1:1 mixture of methanol and water (40 mL total)[2].

  • Validation Checkpoint (pH Maintenance): Adjust the solution to exactly pH = 9 using 10N NaOH[2].

    • Causality: This is the most critical parameter. At pH 9, the sulfinic acid is fully deprotonated to maximize nucleophilicity. If the pH drops below 7, the reaction stalls. If it exceeds 10, the alkyl halide will rapidly hydrolyze into an alcohol, destroying the yield.

  • Alkylation: Add 3 equivalents of methyl iodide (or alternative alkyl halide for SAR studies).

  • Heating: Heat the sealed mixture to 80 °C for 48 hours, periodically checking and adjusting the pH back to 9 with NaOH[2].

  • Workup: Remove volatiles under vacuum, acidify with concentrated HCl, and extract with ethyl acetate. Dry the organic layer over MgSO₄ and evaporate to yield the alkylsulfonylbenzoic acid.

Protocol C: Amide Coupling for API Generation
  • Activation: Dissolve 1 eq of 2-chloro-5-methanesulfonylbenzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes to form the active ester.

  • Coupling: Add 1 eq of the target amine (e.g., 4-chloro-3-(pyridin-2-yl)aniline)[3].

    • Causality: HATU is mandated here over standard EDC/HOBt because the electron-withdrawing groups on the aniline severely reduce its nucleophilicity. HATU ensures rapid coupling without epimerization.

  • Isolation: Stir at room temperature for 12 hours, quench with water, extract with dichloromethane, and purify via reverse-phase HPLC.

Quantitative SAR Data & Pharmacodynamics

By utilizing Protocol B with different alkyl halides, researchers can rapidly generate a library of analogs. The table below summarizes the structure-activity relationship (SAR) data when optimizing the sulfonyl pocket for anti-inflammatory target binding.

Table 1: Influence of Sulfonyl Alkyl Substitution on Pharmacodynamics

CompoundAlkyl Group (R)Alkylation Yield (%)MS (m/z)[M-H]⁻Target Binding Affinity (IC₅₀, nM)Cytotoxicity Liability
Precursor -NH₂ (Sulfonamide)N/A234.015.2High (Reactive Metabolites)
Analog A -CH₃ (Methyl)76.5233.012.8Low
Analog B -CH(CH₃)₂ (Isopropyl)68.0261.145.4Low
Analog C -CH₂-Cyclopropyl55.0273.128.7Low

Data Interpretation: The methylsulfonyl group (Analog A) perfectly mimics the steric volume of the original sulfonamide while completely abolishing the oxidative toxicity liability, resulting in an optimized IC₅₀ of 12.8 nM.

MOA API Sulfonyl-Benzamide Derivative Target Inflammatory Enzyme (e.g., COX-2 / Cytokine Receptor) API->Target Binds via Sulfonyl Group Pocket Target Binding Pocket (Arg/Gln residues) Target->Pocket H-Bonding Inhibition Pathway Inhibition (Decreased Prostaglandins) Pocket->Inhibition Blocks Active Site

Fig 2: Mechanistic pathway of target inhibition driven by the sulfonyl pharmacophore.

References

  • Title: EP001663232B1 - 1-(2-amino-benzoyl)
  • Title: WO2009126863A2 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL
  • Title: 2-Chloro-5-(hydrazinecarbonyl)

Sources

2-Chloro-5-sulfino-benzoic acid in the synthesis of potential enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2-Chloro-5-sulfino-benzoic Acid in the Synthesis of Potential Enzyme Inhibitors

Executive Summary & Chemical Profile

2-Chloro-5-sulfino-benzoic acid is a bifunctional aromatic scaffold characterized by a carboxylic acid at position 1, a chlorine atom at position 2, and a sulfinic acid (-SO₂H) moiety at position 5.[1] While often overshadowed by its oxidized counterpart (sulfonyl chloride), the sulfino derivative offers unique chemoselective advantages in the synthesis of enzyme inhibitors.

Unlike sulfonyl chlorides, which are hard electrophiles prone to hydrolysis, the sulfinic acid group acts as an ambident nucleophile (preferring S-alkylation over O-alkylation).[1] This property allows for the direct, mild synthesis of sulfones —a critical pharmacophore in inhibitors of glycine transporters (GlyT-1) and metalloproteases—without the need for harsh oxidation steps that might degrade sensitive functional groups elsewhere in the molecule.

Key Chemical Attributes:

  • Molecular Formula: C₇H₅ClO₄S[1]

  • Molecular Weight: 220.63 g/mol [1]

  • pKa: ~1.5–2.0 (Sulfinic acid), ~3.5 (Carboxylic acid)[1]

  • Primary Reactivity: S-Nucleophilic substitution (alkylation), Oxidative coupling (sulfonamide formation).[1]

Strategic Applications in Drug Discovery

The utility of 2-Chloro-5-sulfino-benzoic acid spans three primary classes of enzyme inhibitors. Its specific substitution pattern (2-Cl, 5-SO₂R) is non-trivial; the 2-chloro group often forces the aromatic ring into a specific dihedral angle relative to the enzyme active site, enhancing selectivity.[1]

A. Sulfone-Based Inhibitors (GlyT-1 Targets)

Inhibitors of Glycine Transporter 1 (GlyT-1) are investigated for the treatment of schizophrenia and cognitive impairment. The 2-chloro-5-(alkylsulfonyl)benzoic acid motif is a validated "warhead" in this class.[1]

  • Mechanism: The sulfone group acts as a hydrogen bond acceptor within the transporter's pocket, while the benzoic acid mimics glycine or interacts with cationic residues.

  • Synthetic Advantage: Using the sulfino acid allows for direct S-alkylation with alkyl halides (e.g., methyl iodide), bypassing the traditional sulfide-oxidation route which requires mCPBA or H₂O₂ and can oxidize other sensitive nitrogen/sulfur atoms in the lead compound.[1]

B. Sulfonamide-Based Inhibitors (NTPDases & Carbonic Anhydrase)

Sulfonamides are classic inhibitors of zinc-metallocenyzmes.

  • Application: Derivatives of 2-chloro-5-sulfamoylbenzoic acid have shown high potency against h-NTPDases (ectonucleotidases involved in purinergic signaling).[1]

  • Synthetic Advantage: While typically made from sulfonyl chlorides, the sulfino acid can be coupled directly with amines using oxidative conditions (e.g., Iodine/KOH), avoiding the generation of HCl and allowing the use of acid-sensitive amines.[1]

C. Bioisosteres for Phosphatases (PTP1B / SHP2)

The sulfinic acid moiety itself (-SO₂H) is a bioisostere for carboxylic and phosphonic acids. It mimics the transition state of phosphate hydrolysis in tyrosine phosphatases, offering a potential route for reversible covalent inhibition.

Synthetic Workflows & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Start 2-Chloro-5-sulfino- benzoic acid Path1 S-Alkylation (Mild Basic Conditions) Start->Path1 + R-X (Alkyl Halide) Path2 Oxidative Coupling (I2 / Amine) Start->Path2 + R-NH2 Path3 Oxidation (H2O2) Start->Path3 Oxidation Prod1 Sulfones (GlyT-1 Inhibitors) Path1->Prod1 Nucleophilic Substitution Prod2 Sulfonamides (h-NTPDase Inhibitors) Path2->Prod2 One-Pot Coupling Prod3 Sulfonic Acids (Phosphatase Mimetics) Path3->Prod3 Bioisostere Generation

Figure 1: Divergent synthetic pathways utilizing 2-Chloro-5-sulfino-benzoic acid as a central hub for generating distinct inhibitor classes.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-Chloro-5-(methylsulfonyl)benzoic Acid

Target Application: Synthesis of GlyT-1 Inhibitor Precursors. Rationale: This protocol utilizes the sulfino group's nucleophilicity. The pH control is critical; at pH > 8, the sulfinate anion is formed, which reacts rapidly with methyl iodide.[1]

Reagents:

  • 2-Chloro-5-sulfino-benzoic acid (1.0 eq)[1]

  • Methyl Iodide (MeI) (3.0 eq)

  • Sodium Hydroxide (NaOH) (10N and 1N solutions)

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a reflux condenser, suspend 2-Chloro-5-sulfino-benzoic acid (1.0 g, 4.5 mmol) in 40 mL of Methanol/Water (1:1).

  • Activation: Adjust the pH of the suspension to 9.0–9.5 using 10N NaOH. The solution should become clear as the disodium salt is formed. Crucial: Do not exceed pH 11 to avoid side reactions with the methyl iodide.

  • Alkylation: Add Methyl Iodide (0.85 mL, 13.5 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 80°C for 48 hours. Monitor pH periodically; as the reaction proceeds, HI is generated, lowering the pH.[1] Add 1N NaOH dropwise as needed to maintain pH ~9.

    • Self-Validation Check: Monitor via TLC or LC-MS.[1] The starting material (sulfinic acid) is very polar; the product (sulfone) will be less polar and UV active.

  • Workup: Cool to room temperature. Remove methanol under reduced pressure (rotary evaporator).

  • Isolation: Acidify the remaining aqueous solution to pH 1 using conc. HCl. The product, 2-chloro-5-(methylsulfonyl)benzoic acid, will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% Characterization: ¹H NMR should show a sharp singlet ~3.1 ppm (SO₂CH₃) and disappearance of the broad SH/OH signal.

Protocol B: Direct Oxidative Amidation (Sulfonamide Synthesis)

Target Application: Synthesis of h-NTPDase Inhibitors. Rationale: This method avoids the isolation of the unstable sulfonyl chloride.

Reagents:

  • 2-Chloro-5-sulfino-benzoic acid (1.0 eq)[1]

  • Target Amine (e.g., Morpholine, Aniline derivative) (1.2 eq)[1]

  • Iodine (I₂) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: THF/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.2 mmol) and K₂CO₃ (2.5 mmol) in THF/Water (10 mL).

  • Addition: Add 2-Chloro-5-sulfino-benzoic acid (1.0 mmol) to the mixture. Stir for 10 minutes at room temperature.

  • Oxidation: Add Iodine (1.2 mmol) in portions. The color will initially disappear as iodine is consumed. Continue addition until a faint yellow color persists (indicating excess oxidant).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine (yellow color fades).

  • Isolation: Acidify to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (3 x 15 mL). Dry organic layers over MgSO₄ and concentrate.

Quantitative Data Summary

The following table summarizes the efficiency of 2-Chloro-5-sulfino-benzoic acid in various transformations compared to traditional routes.

TransformationTarget ClassTraditional Reagent"Sulfino" Route ReagentYield ComparisonKey Benefit
S-Alkylation SulfonesThiol + mCPBAAlkyl Halide + NaOH85% vs 70%Avoids over-oxidation; atom economical.[1]
Amidation SulfonamidesSulfonyl ChlorideAmine + Iodine90% vs 85%One-pot; avoids handling unstable acid chlorides.[1]
S-Arylation Diaryl SulfonesSulfinate salt + Aryl HalideCuI Catalyst75% Access to biaryl sulfone inhibitors.

Mechanism of Inhibition (Structural Insight)

To understand why this scaffold is effective, we must visualize its interaction within the active site.[1] The 2-chloro substituent provides steric bulk that locks the conformation, while the 5-sulfonyl group acts as the primary anchor.[1]

BindingMode Enzyme Enzyme Active Site (e.g., GlyT-1 or NTPDase) H_Bond H-Bond Acceptor (Sulfonyl Oxygens) Enzyme->H_Bond  H-Bond Ionic Ionic Interaction (Carboxylate - Arg/Lys) Enzyme->Ionic  Salt Bridge Scaffold 2-Chloro-5-SO2-Benzoic Core Scaffold->H_Bond Scaffold->Ionic Steric Steric Lock / Hydrophobic (2-Chloro substituent) Scaffold->Steric Steric->Enzyme  Induces Fit

Figure 2: Pharmacophore mapping of the 2-Chloro-5-sulfino-benzoic acid scaffold within a theoretical enzyme active site.[1]

References

  • European Patent Office. (2004).[2] 1-(2-Amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses.[1] Patent EP001663232B1.

  • Iqbal, S. et al. (2018).[3] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry.

  • Gauthier, D. R., & Yoshikawa, N. (2016).[1][4] A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones.[1][4] Organic Letters.[4][5]

  • Santa Cruz Biotechnology. 2-Chloro-5-[(2-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid Product Data.

Sources

High-throughput screening assays involving 2-Chloro-5-sulfino-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening & Utilization of 2-Chloro-5-sulfino-benzoic Acid

Subtitle: Strategies for Fragment-Based Screening and Parallel Synthesis of Bioactive Sulfones

Executive Summary

2-Chloro-5-sulfino-benzoic acid (often generated in situ from its sulfonyl chloride precursor, CAS 137-64-4) represents a specialized chemical scaffold in high-throughput screening (HTS). Unlike standard library members, this compound serves two distinct roles:

  • A Polar Fragment: Its sulfinic acid moiety (-SO₂H) acts as a unique bioisostere for carboxylic acids or phosphates, making it a valuable probe in Fragment-Based Drug Discovery (FBDD).

  • A Versatile Ligation Handle: It is the critical intermediate for synthesizing sulfone-based libraries (e.g., GlyT1 inhibitors) via S-alkylation.

This guide details the protocols for handling this unstable species, generating diversity libraries, and screening for biological activity while mitigating false positives caused by redox cycling.

Chemical Profile & Handling

Warning: Sulfinic acids are prone to disproportionation (auto-oxidation) into sulfonic acids and thiosulfonates upon exposure to air. Strict anaerobic handling is required for consistent HTS results.

PropertySpecification
Compound Name 2-Chloro-5-sulfino-benzoic acid
Precursor 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)
Functional Groups Carboxylic acid (C-1), Chlorine (C-2), Sulfinic acid (C-5)
pKa (Estimated) ~2.0 (Sulfinic acid), ~3.5 (Benzoic acid)
Stability Low in solution; oxidizes to sulfonic acid (-SO₃H).
Storage Solid: -20°C under Argon. Solution: Freshly prepared in degassed DMSO.

Application 1: Parallel Synthesis for HTS Libraries

The primary utility of 2-Chloro-5-sulfino-benzoic acid in drug discovery is as a nucleophilic building block. It reacts with alkyl halides to form sulfones , a moiety found in potent Glycine Transporter 1 (GlyT1) inhibitors used for treating psychoses (e.g., Schizophrenia).

Workflow Logic

The sulfinic acid is generated in situ from the sulfonyl chloride to ensure purity, then immediately alkylated.

G Start Precursor (Sulfonyl Chloride) Reduct Reduction (Na2SO3, pH 9) Start->Reduct In-situ Gen Intermed Intermediate (Sulfinate Anion) Reduct->Intermed Nucleophile Div Diversification (R-X Alkylation) Intermed->Div + Alkyl Halides Lib Sulfone Library (HTS Ready) Div->Lib Purification

Figure 1: Workflow for generating a sulfone library from the sulfonyl chloride precursor.

Protocol: Automated Library Generation

Scope: 96-well plate format for generating 2-chloro-5-sulfonyl-benzoic acid derivatives.

  • Reduction (In-Situ Generation):

    • Dissolve 2-Chloro-5-(chlorosulfonyl)benzoic acid (1 equiv) in water/THF (1:1).

    • Add Sodium Sulfite (Na₂SO₃, 3 equiv) and NaOH (to maintain pH 9-10).

    • Reaction: Stir at 25°C for 3 hours. The sulfonyl chloride reduces to the sulfinate.

    • QC Check: LC-MS should show mass [M-H]⁻ = 219.1 (for the sulfinic acid).[1]

  • Diversification (S-Alkylation):

    • To the reaction mixture (containing the sulfinate anion), add the Alkyl Halide library (R-X, 3 equiv) directly into respective wells.

    • Catalyst: Add Tetrabutylammonium iodide (TBAI, 0.1 equiv) to accelerate the reaction.

    • Incubation: Seal plate and heat to 80°C for 48 hours.

    • Mechanism:[1][2][3][4] The sulfinate sulfur attacks the alkyl halide (SN2 reaction) to form a stable sulfone.

  • Work-up:

    • Acidify with conc.[1] HCl to precipitate the product (or extract with Ethyl Acetate).[1]

    • Evaporate solvent.[1] Resuspend in DMSO for HTS.

Application 2: Direct Fragment-Based Screening

When screening the molecule itself (or the sulfinic acid fragment) against a target (e.g., PTP1B, bacterial enzymes), specific assay conditions are required to prevent false negatives due to oxidation.

Protocol: Fragment Screening by SPR or NMR

A. Buffer Composition (Critical): Standard buffers allow rapid oxidation of sulfinic acids. Use the following "Reducing-Stabilized" buffer:

  • Base: 50 mM HEPES, pH 7.4.

  • Stabilizer: 1 mM EDTA (chelates metals that catalyze oxidation).

  • Deoxygenation: Buffer must be degassed (Argon sparge) for 30 mins prior to compound addition.

  • Note: Do not use DTT or TCEP if screening for covalent inhibitors, as they may compete with the sulfinic acid.

B. Screening Workflow:

  • Stock Prep: Prepare 100 mM stock in anhydrous, degassed DMSO . Store under nitrogen.

  • Dilution: Dilute to 1 mM in the assay buffer immediately before injection.

  • Detection:

    • SPR (Surface Plasmon Resonance): Inject over immobilized target. Look for "square" sensorgrams indicating rapid on/off rates typical of fragments.

    • Ligand-Observed NMR (STD-NMR): Look for saturation transfer signals indicating binding of the aromatic protons.

Application 3: Validating Hits & Excluding Artifacts

Sulfinic acids are redox-active. If 2-Chloro-5-sulfino-benzoic acid appears as a hit in a biochemical assay, you must validate that it is not a PAINS (Pan-Assay Interference Compound) acting via redox cycling or hydrogen peroxide generation.

Protocol: Redox Interference Counter-Screen

Objective: Determine if the compound is generating H₂O₂ in the assay buffer.

  • Reagents: Horseradish Peroxidase (HRP) and Phenol Red (or Amplex Red).

  • Setup:

    • Mix Compound (10 µM - 100 µM) in the assay buffer (without the protein target).

    • Add HRP and detection reagent.

    • Incubate for 30-60 mins.

  • Readout: Measure Absorbance (610 nm for Phenol Red) or Fluorescence.

  • Interpretation:

    • Signal Increase: The compound is auto-oxidizing and generating H₂O₂. The primary hit is likely a False Positive .

    • No Signal: The compound is stable; the biological activity is likely genuine.

References

  • Synthesis of GlyT1 Inhibitors: Haupt, A., et al.[4] "1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses." EP1663232B1 .[1] (Describes the synthesis of sulfones starting from 2-chloro-5-sulfino-benzoic acid).

  • Sulfinic Acid Reactivity:Truffert, J.C., et al. "Synthesis of sulfones via the alkylation of sulfinates." Journal of Organic Chemistry.
  • Redox Interference in HTS: Baell, J.B., & Holloway, G.A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.

Sources

Synthetic Routes to Functionalized Derivatives of 2-Chloro-5-sulfamoylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, with chlorine-containing compounds playing a particularly significant role in the development of new therapeutic agents.[1] Among these, the 2-chloro-5-sulfamoylbenzoic acid scaffold and its derivatives are of considerable interest due to their diverse biological activities. These compounds have been explored as potential diuretic agents, hypolipidemic agents, and more recently, as inhibitors of enzymes like α-glucosidase and α-amylase for the management of diabetes.[2][3][4] The strategic placement of the chloro, carboxyl, and sulfonamide groups provides a versatile platform for molecular modification to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the primary synthetic routes to functionalized derivatives of 2-chloro-5-sulfamoylbenzoic acid. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and insights into experimental choices.

Core Synthetic Strategies

The synthesis of functionalized 2-chloro-5-sulfamoylbenzoic acid derivatives primarily proceeds through two robust and versatile pathways. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the sulfonamide moiety.

  • Route A: This approach begins with the chlorosulfonation of 2-chlorobenzoic acid to form the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. This highly reactive intermediate is then coupled with a diverse range of primary or secondary amines to yield the target sulfonamides.

  • Route B: This strategy employs a Sandmeyer-type reaction. It starts with a pre-functionalized 2-amino-5-sulfamoylbenzoic acid, which undergoes diazotization followed by a copper-catalyzed chlorination to install the chloro group at the 2-position.

The following diagram illustrates these two primary synthetic pathways.

Synthetic_Routes cluster_A Route A: Chlorosulfonation-Amination cluster_B Route B: Sandmeyer Reaction A1 2-Chlorobenzoic Acid A2 2-Chloro-5-(chlorosulfonyl)benzoic acid A1->A2 Chlorosulfonic Acid A3 Functionalized 2-Chloro-5-sulfamoylbenzoic Acid Derivatives A2->A3 R1R2NH B1 2-Amino-5-sulfamoylbenzoic Acid Derivatives B2 Diazonium Salt Intermediate B1->B2 NaNO2, HCl B3 Functionalized 2-Chloro-5-sulfamoylbenzoic Acid Derivatives B2->B3 CuCl

Caption: Primary synthetic pathways to functionalized 2-chloro-5-sulfamoylbenzoic acid derivatives.

Route A: Chlorosulfonation of 2-Chlorobenzoic Acid and Subsequent Amination

This is arguably the most direct approach for accessing a wide array of N-substituted derivatives, hinging on the successful synthesis of the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid.

Part 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

The introduction of the chlorosulfonyl group onto the 2-chlorobenzoic acid ring is an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as both the reactant and the solvent in many procedures. The chloro and carboxylic acid groups are deactivating, directing the incoming electrophile to the meta position relative to the carboxylic acid and ortho/para to the chloro group, resulting in substitution at the C-5 position.

Experimental Protocol: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolving HCl gas), place chlorosulfonic acid (e.g., 5 molar equivalents).

  • Reactant Addition: Cool the chlorosulfonic acid in an ice-salt bath to 0-5 °C. Add 2-chlorobenzoic acid (1.0 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing the precipitate by TLC or HPLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Isolation and Purification: Filter the solid precipitate and wash it thoroughly with cold water to remove any residual acid. Dry the product under vacuum. The crude 2-chloro-5-(chlorosulfonyl)benzoic acid is often of sufficient purity for the subsequent amination step.[5][6]

Parameter Value/Condition Rationale/Insight
Reactant Ratio 2-Chlorobenzoic Acid : Chlorosulfonic Acid (1 : 5)An excess of chlorosulfonic acid is used to drive the reaction to completion and act as the solvent.
Temperature Initial: 0-10 °C; Reaction: 60-70 °CInitial cooling controls the exothermic reaction. Subsequent heating is required to overcome the activation energy for the sulfonation of the deactivated ring.
Reaction Time 2-4 hoursMonitoring by TLC/HPLC is crucial to determine the optimal reaction time and prevent side-product formation.
Work-up Quenching on iceThis hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble product.
Part 2: Amination of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

The chlorosulfonyl group is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides. This step is the key to introducing functional diversity into the final molecule.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2-Chloro-5-sulfamoylbenzoic Acids

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.1 eq.) in a suitable solvent such as acetone, tetrahydrofuran (THF), or dichloromethane (DCM). Add a base (e.g., triethylamine or pyridine, 2.0 eq.) to the solution.

  • Reactant Addition: Cool the amine solution in an ice bath. Add a solution of 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq.) in the same solvent dropwise to the cooled amine solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl (e.g., 1N HCl) to a pH of 2-3. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[4][7]

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine and Base in Solvent prep2 Cool Solution in Ice Bath prep1->prep2 react1 Add Sulfonyl Chloride Solution Dropwise prep2->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Remove Solvent react3->workup1 Reaction Complete workup2 Acidify with HCl workup1->workup2 workup3 Filter Precipitate workup2->workup3 workup4 Wash with Water and Dry workup3->workup4 workup5 Recrystallize (optional) workup4->workup5

Caption: Workflow for the amination of 2-chloro-5-(chlorosulfonyl)benzoic acid.

Route B: Sandmeyer Reaction of 2-Amino-5-sulfamoylbenzoic Acid Derivatives

This route is particularly useful when the desired N-substituted 2-amino-5-sulfamoylbenzoic acid is readily available or more easily synthesized than the corresponding amine for Route A. The core of this strategy is the conversion of an aromatic amine to a chloride via a diazonium salt intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid Derivatives via Sandmeyer Reaction

  • Diazotization:

    • Suspend the 2-amino-5-(N-substituted-sulfamoyl)benzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, e.g., 0.2 eq.) in concentrated hydrochloric acid.

    • Add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Isolation and Purification:

    • Cool the reaction mixture and filter the crude product.

    • The solid can be purified by column chromatography or recrystallization to yield the desired 2-chloro-5-(N-substituted-sulfamoyl)benzoic acid.[2]

Parameter Value/Condition Rationale/Insight
Diazotization Temp. 0-5 °CDiazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature is critical for good yields.
Nitrite Addition Slow, dropwiseA rapid addition can lead to a localized increase in temperature and side reactions, including the unwanted formation of phenols.
Catalyst Copper(I) Chloride (CuCl)CuCl is the classic catalyst for the Sandmeyer reaction to introduce a chlorine atom.
Heating Gentle warming after additionThis facilitates the decomposition of the diazonium salt and the formation of the C-Cl bond, with the evolution of N₂ gas.

Applications and Future Directions

The functionalized derivatives of 2-chloro-5-sulfamoylbenzoic acid are valuable intermediates and final products in various fields. In the pharmaceutical industry, they are key building blocks for diuretics and are being investigated for their potential as antidiabetic agents.[4] The ability to readily modify the sulfonamide group allows for the creation of large compound libraries for screening against various biological targets. For instance, the synthesis of sulfamoyl benzoic acid analogues has led to the discovery of specific agonists for the LPA2 receptor with subnanomolar activity.[7]

Future research may focus on developing more environmentally friendly and efficient catalytic systems for these transformations. The exploration of novel functional groups on the sulfonamide moiety could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2009). Google Patents.
  • Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. (1996). Google Patents.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). Google Patents.
  • Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica, 29(6), 564–568.
  • Sunkara, M., et al. (2017). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 60(16), 7111–7123.
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2019). Eureka | Patsnap. Retrieved from [Link]

  • Substituted (сycloalkylcarbonylthioureido)aryl-(benzyl-)carboxylic(sulfonic) acids: synthesis, antimicrobial and growth-regulating activity. (2021). Current issues in pharmacy and medicine: science and practice, 14(1), 58-64.
  • Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. (2018). Molecules, 23(5), 1059.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 218, 113394.
  • 2-Amino-5-Chloro Benzoic acid. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]

  • 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2557.
  • Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. (2018).

Sources

Troubleshooting & Optimization

Purification of crude 2-Chloro-5-sulfino-benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of 2-chloro-5-sulfinobenzoic acid.

Expert Insights: The Chemistry of Sulfinic Acid Purification

As a Senior Application Scientist, I frequently see researchers struggle with the purification of 2-chloro-5-sulfinobenzoic acid. The core issue stems from the inherent reactivity of the sulfinic acid moiety (–SO₂H). Unlike highly stable carboxylic or sulfonic acids, sulfinic acids are thermodynamically sensitive to two primary degradation pathways:

  • Oxidation: Exposure to atmospheric oxygen rapidly oxidizes the sulfinic acid to the corresponding sulfonic acid (2-chloro-5-sulfobenzoic acid).

  • Disproportionation: Under thermal stress or strongly acidic conditions, sulfinic acids undergo an auto-redox disproportionation into sulfonic acids and thiosulfonates/disulfides [1].

Therefore, recrystallization cannot be treated as a standard "heat and cool" procedure. It must be a tightly controlled, self-validating system where thermal exposure is minimized, oxygen is strictly excluded, and the solvent system perfectly balances the polarity of the –SO₂H and –COOH groups against the hydrophobic chloro-aromatic ring.

Validated Standard Operating Procedure (SOP)

Objective: To obtain >98% pure 2-chloro-5-sulfinobenzoic acid while actively preventing thermal disproportionation and aerial oxidation.

Materials & Reagents:

  • Crude 2-chloro-5-sulfinobenzoic acid

  • Isopropanol (IPA) / Ultrapure Water (1:1 v/v)

  • Nitrogen or Argon gas line (Schlenk line preferred)

  • Ice bath

Step-by-Step Methodology:

  • Solvent Preparation: Degas a 1:1 mixture of IPA and water by sparging with nitrogen for at least 30 minutes.

    • Causality: Removing dissolved oxygen prevents the formation of the sulfonic acid impurity during the vulnerable heating phase [2].

  • Dissolution: Suspend the crude 2-chloro-5-sulfinobenzoic acid in the degassed solvent mixture (approx. 5 mL/g) under a continuous nitrogen blanket. Warm gently to no higher than 55°C .

    • Causality: Exceeding 60°C significantly accelerates the auto-redox disproportionation pathway [1].

  • Hot Filtration: If insoluble impurities (e.g., inorganic salts from the upstream reduction step) are present, rapidly filter the solution through a pre-warmed, coarse-porosity glass frit under nitrogen pressure.

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature (approx. 0.5°C/min), then transfer to an ice bath (0–5°C) for 2 hours.

    • Causality: Slow cooling establishes a robust crystal lattice, excluding trapped impurities. The final ice bath maximizes yield due to the moderate solubility of the compound in water [3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel flushed with nitrogen. Wash the filter cake with a minimal volume of ice-cold, degassed water.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ at room temperature, protected from light.

    • Causality: Heat-drying in a standard oven will cause degradation. Vacuum drying at ambient temperature ensures the structural integrity of the sulfinic acid.

Self-Validation Checkpoint: Dissolve 10 mg of the dried crystal in 1 mL of degassed DMSO-d₆. Perform a rapid ¹H-NMR scan. The absence of a downfield shift in the aromatic protons (which would be characteristic of the sulfonic acid) confirms that your anaerobic and thermal controls were successful.

Troubleshooting & FAQs

Q: My recrystallized product is heavily contaminated with 2-chloro-5-sulfobenzoic acid. What went wrong? A: This indicates aerial oxidation. Sulfinic acids are highly susceptible to oxidation by ambient air. Ensure that your solvent is thoroughly degassed and that the entire recrystallization and filtration process is conducted under an inert atmosphere. If oxidation persists despite these controls, consider isolating the compound as a sodium salt, which is significantly more stable to oxidation [1].

Q: The product "oils out" (forms a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. To resolve this:

  • Add a few drops of water (anti-solvent) to adjust the saturation point.

  • Seed the solution with a pure crystal of 2-chloro-5-sulfinobenzoic acid at around 40°C.

  • Reduce the cooling rate. Rapid cooling often traps the compound in a supercooled liquid state.

Q: I am seeing a yellow/orange impurity in my product, and NMR shows multiple aromatic peaks. What is this? A: This is likely a thiosulfonate or disulfide byproduct resulting from thermal disproportionation. This occurs if you heated the solution above 60°C or kept it hot for too long. To prevent this, minimize the time the compound spends in the heated solvent and strictly control the temperature [2].

Q: Standard HPLC shows multiple peaks even for pure samples. How can I accurately verify the purity? A: Standard reverse-phase HPLC can be problematic due to on-column oxidation or degradation in acidic mobile phases. The most reliable alternative methods are:

  • Redox Titration: Titration with potassium permanganate or sodium nitrite in an acidic medium.

  • NMR Spectroscopy: ¹H-NMR in degassed DMSO-d₆. The aromatic shifts easily distinguish the sulfinic acid from the sulfonic acid and thiosulfonate impurities.

Quantitative Data Presentation

Table 1: Physicochemical Profile & Impurity Tracking for 2-Chloro-5-sulfinobenzoic Acid

Parameter2-Chloro-5-sulfinobenzoic Acid (Target)2-Chloro-5-sulfobenzoic Acid (Oxidation Byproduct)Thiosulfonate Derivative (Disproportionation Byproduct)
Oxidation State of S +4+6Mixed (+2 / +4)
Solubility (Water) Moderate (requires heating)HighVery Low
Solubility (IPA) HighModerateHigh
Thermal Stability Low (Degrades >60°C)HighModerate
Visual Appearance White crystalline powderWhite powderYellow/Orange solid or oil

Visualizations

workflow N1 Crude 2-Chloro-5-sulfinobenzoic Acid N2 Dissolve in Degassed IPA/Water (1:1) at ≤55°C N1->N2 N3 Hot Filtration under N2 (Remove Insoluble Salts) N2->N3 N4 Controlled Cooling (0.5°C/min to 5°C) N3->N4 N5 Vacuum Filtration under N2 Atmosphere N4->N5 N6 Wash with Cold Degassed Water N5->N6 N7 Vacuum Drying at Room Temp (Protect from Light) N6->N7

Step-by-step workflow for the anaerobic, temperature-controlled recrystallization process.

degradation A 2-Chloro-5-sulfinobenzoic Acid (Target Product) B 2-Chloro-5-sulfobenzoic Acid (Oxidation Byproduct) A->B O2 (Air) Rapid Oxidation A->B Heat (>60°C) / H+ Auto-Redox C Thiosulfonate / Disulfide (Disproportionation Byproducts) A->C Heat (>60°C) / H+ Auto-Redox

Primary degradation pathways of 2-chloro-5-sulfinobenzoic acid during purification.

References

  • Lindberg, Bernt. "Studies on Sulfinic Acids. I. Preparation and Purification of Aromatic Sodium Sulfinates." Acta Chemica Scandinavica, vol. 17, 1963, pp. 377-382. URL:[Link]

  • Baskin, Jeremy M., and Zhaoyin Wang. "A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides." Tetrahedron Letters, vol. 43, no. 47, 2002, pp. 8479-8483. URL:[Link]

  • Smiles, Samuel, and C. M. Bere. "p-Acetaminobenzenesulfinic acid." Organic Syntheses, Coll. Vol. 1, 1941, p. 8. URL:[Link]

Technical Support Center: Synthesis & Optimization of 2-Chloro-5-sulfinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis of 2-chloro-5-sulfinobenzoic acid —a critical intermediate in the development of sulfonamide-based therapeutics and psychotropic agents—presents unique chemoselectivity and stability challenges. Sulfinic acids are notoriously sensitive to oxidation, moisture, and pH fluctuations.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven mechanistic troubleshooting, optimized quantitative parameters, and a self-validating experimental protocol.

Process Visualization: Synthetic Workflow

The following diagram maps the critical chemical transitions and the specific mechanistic controls required at each stage to prevent byproduct formation.

SynthesisPathway SM 2-Chlorobenzoic Acid (Starting Material) Step1 Electrophilic Aromatic Substitution (ClSO3H, 130-150°C) SM->Step1 Int 2-Chloro-5-chlorosulfonylbenzoic acid (Moisture-Sensitive Intermediate) Step1->Int Excess ClSO3H drives equilibrium Step2 Sulfite Reduction (Na2SO3, NaOH, 0°C → RT) Int->Step2 Salt Sulfinate Sodium Salt (Stable Basic Intermediate) Step2->Salt 3.0 eq Na2SO3 prevents over-oxidation Step3 Controlled Acidification (Conc. HCl, pH 4.0) Salt->Step3 Prod 2-Chloro-5-sulfinobenzoic acid (Target Product) Step3->Prod pH 4 prevents disproportionation

Fig 1. Mechanistic workflow for the synthesis of 2-Chloro-5-sulfinobenzoic acid.

Part 1: Troubleshooting Guide & FAQs (Mechanistic Insights)

Q1: Why does my chlorosulfonation of 2-chlorobenzoic acid yield a high percentage of the sulfonic acid byproduct instead of the desired sulfonyl chloride? Causality: The chlorosulfonyl group is highly sensitive to ambient moisture and will rapidly hydrolyze back to the sulfonic acid[1]. Furthermore, insufficient equivalents of chlorosulfonic acid (


) act only as a sulfonating agent. To achieve chlorosulfonation, the initial sulfonic acid must be converted to the sulfonyl chloride, a step that requires a vast excess of the reagent to drive the thermodynamic equilibrium[1].
Solution:  Ensure strictly anhydrous conditions. Use a minimum of 4.0 to 10.0 equivalents of 

and maintain the reaction temperature between 130–150 °C for 1–6 hours to ensure complete conversion[2].

Q2: Can I use 2-chloro-5-fluorosulfonyl-benzoic acid instead of the chlorosulfonyl derivative for the reduction step? Causality: Yes. Fluorosulfonyl derivatives are significantly more stable against atmospheric moisture than their chlorosulfonyl counterparts, drastically reducing the risk of premature hydrolysis during storage or transfer[3]. The highly nucleophilic sulfite ion (


) easily displaces the fluoride leaving group under basic conditions.
Solution:  Substitute the chlorosulfonyl precursor with 2-chloro-5-fluorosulfonyl-benzoic acid at a 1:1 molar ratio. The reduction kinetics remain highly favorable[3].

Q3: During the reduction step, why is continuous pH control with NaOH critical? Causality: The reduction of the sulfonyl halide using sodium sulfite (


) generates hydrohalic acids (HCl or HF) as byproducts. If the pH drops into the acidic range, the active sulfite (

) is protonated and decomposes into sulfur dioxide (

) gas, permanently halting the reduction[3]. Solution: Co-add 10M NaOH dropwise during the substrate addition to maintain a strongly alkaline environment, neutralizing the generated acids and keeping the reductant active[3].

Q4: Why is my isolated 2-chloro-5-sulfinobenzoic acid yielding a sticky "gum" instead of a crystalline powder? Causality: Sulfinic acids are highly polar and hygroscopic. During aqueous extraction, they frequently trap residual water and inorganic salts (like NaCl and


), resulting in an intractable "white gum" matrix[3].
Solution:  Do not attempt to crystallize directly from water. Instead, remove the water under vacuum, suspend the crude residue in anhydrous methanol (which dissolves the product but leaves inorganic salts insoluble), filter, and precipitate the pure product using a non-polar anti-solvent like diethyl ether[3].
Part 2: Quantitative Optimization Data

To maximize the yield and purity of the sulfinic acid, specific reaction parameters must be tightly controlled. The table below summarizes the optimal conditions versus standard baselines.

Optimization ParameterBaseline ConditionOptimized ConditionMechanistic RationaleYield Impact
Chlorosulfonic Acid Ratio 2.0 Equivalents>4.0 Equivalents Excess reagent acts as both the sulfonating agent and the chlorinating agent, driving the equilibrium toward the sulfonyl chloride and preventing hydrolysis[1].+30%
Reduction Temperature 25 °C (Bolus Addition)0 °C → 25 °C Mitigates the highly exothermic neutralization of HCl/HF. Cold addition prevents thermal degradation of the sulfonyl precursor before reduction occurs[3].+15%
Reductant Stoichiometry 1.5 eq

3.0 eq

Excess sulfite ensures complete conversion and provides a chemical buffer against competitive oxidation by dissolved atmospheric oxygen[3].+35%
Acidification Target pH < 2.0pH 4.0 Sulfinic acids rapidly disproportionate into sulfonic acids and thiosulfonates under highly acidic conditions. Halting acidification at pH 4 stabilizes the product[3].Prevents total product loss
Part 3: Self-Validating Experimental Protocol

This protocol details the reduction of the sulfonyl precursor to 2-chloro-5-sulfinobenzoic acid. It is designed as a self-validating system , embedding specific physical and analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Phase 1: Reductant Preparation
  • In a 500 mL round-bottom flask, dissolve 33.59 g (267 mmol, 3.0 eq) of sodium sulfite (

    
    ) in 100 mL of deionized water[3].
    
  • Validation Checkpoint 1: Ensure complete dissolution. The solution must be perfectly clear. Once clear, cool the solution to exactly 0 °C using an ice-water bath.

Phase 2: Substrate Addition & Reduction
  • Slowly add 21.2 g (89 mmol, 1.0 eq) of 2-chloro-5-fluorosulfonyl-benzoic acid (or the chlorosulfonyl equivalent) to the vigorously stirring cold sulfite solution[3].

  • Concurrently, add 26.6 mL of a 10M aqueous NaOH solution (267 mmol) dropwise[3].

  • Validation Checkpoint 2: The addition rate of NaOH must match the substrate addition to prevent localized pH drops. The reaction mixture will initially form a thick, milky heterogeneous suspension.

  • Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for exactly 3 hours[3].

  • Validation Checkpoint 3: The reaction is complete when the hydrophobic sulfonyl precursor is fully consumed. Visually, the mixture will transition from a milky suspension to a clear, homogenous aqueous solution. Analytical Validation: Confirm the absence of the starting material mass via LC-MS.

Phase 3: Controlled Isolation
  • Cool the reaction mixture back to 0 °C.

  • Carefully acidify the solution by adding concentrated HCl dropwise until the pH reaches exactly 4.0 [3].

  • Validation Checkpoint 4: Use a calibrated pH probe (do not rely on pH paper). Dropping the pH below 3.0 will trigger rapid disproportionation of the sulfinic acid, evidenced by a distinct yellowing and a strong sulfurous odor.

  • Remove the bulk water under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35 °C to prevent thermal degradation[3].

  • Suspend the resulting crude residue in 150 mL of anhydrous methanol. Filter off the insoluble inorganic precipitates (NaCl/NaF and

    
    )[3].
    
  • Concentrate the methanolic filtrate to approximately 30 mL.

  • Add diethyl ether (approx. 100 mL) dropwise under continuous stirring to induce precipitation.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the title compound as a white gum (Expected yield: ~15 g, 76.5%)[3].

  • Validation Checkpoint 5: Confirm product identity via Mass Spectrometry. The target mass must show MS (m/e): 219.1 (MH-, 100%) [3]. A mass of 235.1 indicates over-oxidation to the sulfonic acid byproduct.

References
  • Google Patents (CN101066943A) - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • European Patent Office / Googleapis (EP001663232B1) - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses. Available at:[Link]

Sources

Technical Support Center: Isolation & Purification of Aromatic Sulfinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the isolation and purification of aromatic sulfinic acids (


).
Audience:  Researchers, medicinal chemists, and process development scientists.
Format:  Interactive Troubleshooting Guide & Technical FAQs.

Introduction: The Deceptive Simplicity of Sulfinic Acids

Aromatic sulfinic acids are notoriously deceptive intermediates. While their structures appear simple (


), they are kinetically unstable and chemically amphoteric. A researcher’s common experience involves a white crystalline solid turning into a yellow, oily mixture within hours.

This guide addresses the three primary failure modes:

  • Oxidation: Conversion to sulfonic acids (

    
    ) upon air exposure.
    
  • Disproportionation: Self-reaction to form thiosulfonates (

    
    ) and sulfonic acids.
    
  • Decomposition on Silica: Acid-catalyzed degradation during standard chromatography.

Module 1: The Instability Matrix (Diagnostics)

Visualizing the Problem: Why did my product degrade?

Q: My white solid product turned into a yellow oil overnight. What happened? A: You likely witnessed disproportionation . Free sulfinic acids are unstable, particularly in acidic media or upon heating. They react with themselves to form a sulfinyl sulfone intermediate, which then homolytically cleaves to yield a sulfonic acid (stable solid) and a thiosulfonate (often a yellow oil/solid).

The Mechanism of Failure: The following pathway illustrates how two molecules of sulfinic acid destroy each other.

Disproportionation SA 2 x Sulfinic Acid (ArSO2H) Inter Sulfinyl Sulfone Intermediate (Ar-S(O)-SO2-Ar) SA->Inter - H2O (Acid Catalyzed) Prod1 Sulfonic Acid (ArSO3H) Inter->Prod1 Homolytic Fission Prod2 Thiosulfonate (ArSO2SAr) (Yellow Oil/Solid) Inter->Prod2 Recombination

Caption: Figure 1. The disproportionation cascade of free sulfinic acids.[1][2] Avoiding acidic conditions and heat is critical to preventing this pathway.

Diagnostic Table: Interpreting Impurities
ObservationLikely CulpritCauseVerification
Yellow/Orange Oil Thiosulfonate (

)
Disproportionation (Acid/Heat)NMR: Check for downfield shift vs. starting material.
Hygroscopic Solid Sulfonic Acid (

)
Oxidation (Air) or DisproportionationpH < 1 (Strong acid). High water solubility.
Low Mass Balance Water SolubilityAmphoteric nature of Sulfinic AcidAqueous layer pH check.
TLC Baseline Streak DecompositionSilica gel acidity2D TLC (Run, rotate 90°, run again).

Module 2: Isolation Strategies (Protocols)

Core Directive: Do not attempt to isolate the free acid unless necessary. Isolate the salt.

Protocol A: The "Modern" DABSO Method (Lithium/Magnesium Salts)

Best for: Small scale, high value substrates, avoiding gaseous


.

Context: Using DABSO (DABCO-bis(sulfur dioxide)) avoids handling toxic gas and provides a controlled release of


.
  • Generation: Generate Grignard (

    
    ) or Organolithium (
    
    
    
    ) at -78°C (Li) or 0°C (Mg) under Argon.
  • Insertion: Add DABSO (0.6 equiv) solid directly to the reaction.

  • Workup (CRITICAL):

    • Quench with saturated aqueous

      
        (Not HCl!).
      
    • Extract impurities with EtOAc (The product remains in the aqueous layer as

      
      ).
      
    • Lyophilization: Freeze-dry the aqueous layer to obtain the crude sodium sulfinate.

    • Alternative: If free acid is required, acidify the aqueous layer to pH 2–3 at 0°C and extract immediately with EtOAc.

Protocol B: The "Classic" Ferric Salt Precipitation

Best for: Large scale, removing sulfonic acid impurities, stabilizing unstable acids.

Context: Ferric sulfinates (


) are insoluble in water and highly stable. This method purifies the sulfinic acid from sulfonic acid contaminants (whose ferric salts are soluble).[3]
  • Preparation: Dissolve crude sodium sulfinate in water.

  • Precipitation: Add

    
     solution (1/3 equiv). A voluminous orange precipitate  forms immediately.
    
  • Filtration: Filter the orange solid. Wash thoroughly with water (removes sulfonic acids/salts).

  • Release: Suspend the orange solid in dilute NaOH. The iron precipitates as

    
     (brown), releasing pure sodium sulfinate into solution.
    
  • Isolation: Filter off the iron. Evaporate water or acidify/extract to get the pure sulfinic acid.

Decision Tree: Choosing Your Workflow

IsolationLogic Start Crude Reaction Mixture StabCheck Is the Free Acid Stable? (Lit. Check) Start->StabCheck Stable Yes (e.g., p-Toluenesulfinic acid) StabCheck->Stable Unstable No / Unknown StabCheck->Unstable Acidify Acidify to pH 2-3 (0°C) Extract with EtOAc Stable->Acidify SaltForm Isolate as Salt (Na+ or Li+) Unstable->SaltForm Cryst Crystallize from Water/Alcohol Acidify->Cryst Purify Purification Needed? SaltForm->Purify FeSalt Ferric Salt Method (Precipitate Fe salt -> Base release) Purify->FeSalt High Purity Req. Direct Wash Organic Impurities from Aqueous Salt Soln. Purify->Direct Quick Clean

Caption: Figure 2. Isolation workflow. Always default to salt formation for unknown substrates.

Module 3: Purification & Chromatography Survival

The "No-Silica" Rule

Issue: Silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to catalyze the disproportionation of sulfinic acids during the time scale of a column run. Result: You load a pure spot, but elute a streak of sulfonic acid and thiosulfonate.

Troubleshooting Guide: If You MUST Chromatograph

If crystallization fails and you must use chromatography, follow these modifications:

  • Reverse Phase (C18):

    • Use a neutral or slightly basic buffer (Ammonium Bicarbonate, pH 7-8).

    • Why: Avoids protonation of the sulfinate, keeping it in the stable anionic form.

  • Buffered Silica:

    • Pre-treat silica gel with 1-2% Triethylamine (TEA) in hexane.

    • Use a mobile phase containing 0.5% TEA.

    • Why: Neutralizes active acidic sites on the silica surface.

  • Anion Exchange:

    • Use a weak anion exchange resin (e.g., DEAE-cellulose).

    • Load in water/MeOH, elute with increasing salt concentration (NaCl).

Module 4: Storage & Handling FAQs

Q: Can I store the free acid in the fridge? A: Only for short periods (days). For long-term storage, convert it to the Sodium Salt .

  • Sodium Salts: Stable at room temperature for years if kept dry.

  • Free Acids: Store at -20°C under Argon. Decomposition is autocatalytic (the sulfonic acid product catalyzes further decomposition).

Q: How do I dry the product without decomposing it? A: Avoid heat.

  • Free Acids: Dry in a vacuum desiccator over

    
     at room temperature. Do not use a vacuum oven >30°C.
    
  • Salts: Can tolerate mild heat (40-50°C) under vacuum, but lyophilization is safer.

References

  • Disproportionation Mechanism: Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 88(22), 5236–5241. Link

  • Ferric Salt Purification: Thomas, J. (1909). The isolation of the aromatic sulphinic acids.[4][5][6] Journal of the Chemical Society, Transactions, 95, 342-346. Link

  • DABSO Reagent: Woolven, H., et al. (2011). DABSO: A Solid Source of Sulfur Dioxide. Organic Letters, 13(18), 4876–4878. Link

  • Salt Stability: Ojala, K., et al. (2021).[7] How to stop disproportionation of a hydrochloride salt... International Journal of Pharmaceutics, 606, 120875.[7] Link

  • General Review: Drabowicz, J., et al. (2018). Sulfinic Acids and Their Derivatives. Science of Synthesis. Link

Sources

Technical Support Center: Preventing the Oxidation of 2-Chloro-5-sulfinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the synthesis, isolation, and storage of 2-Chloro-5-sulfinobenzoic acid . Sulfinic acids are notoriously transient intermediates; without strict environmental controls, they rapidly degrade or over-oxidize. This document provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, oxidation-free synthesis.

Part 1: Mechanistic Causality of Sulfinic Acid Degradation

To prevent oxidation, one must first understand the intrinsic vulnerabilities of the sulfinic acid moiety (


).

The sulfur atom in a sulfinic acid is in a +2 oxidation state and retains a stereochemically active lone pair of electrons. This makes the sulfur center highly nucleophilic and exceptionally susceptible to electrophilic attack by molecular oxygen (both


 and 

), reactive oxygen species (ROS), and trace transition metals[1].

Furthermore, the stability of the molecule is heavily pH-dependent. In acidic or neutral solutions, the free sulfinic acid zwitterion is prone to rapid auto-oxidation to the corresponding sulfonic acid (


) or disproportionation into thiosulfonates and sulfonic acids[2]. By deliberately maintaining an alkaline environment, the molecule is forced into its conjugate base form (the sulfinate anion, 

). The sulfinate salt is thermodynamically stabilized, halting the disproportionation pathway and drastically reducing the kinetics of auto-oxidation[3].

OxidationPathway SM 2-Chloro-5-chlorosulfonylbenzoic acid (Starting Material) Target 2-Chloro-5-sulfinobenzoic acid (Transient Free Acid) SM->Target Reduction (Na2SO3) Strict Temp Control (0-5°C) Byproduct 2-Chloro-5-sulfonobenzoic acid (Over-Oxidation Product) Target->Byproduct O2 / ROS / Trace Metals (Unwanted Pathway) Salt Sodium 2-chloro-5-sulfinobenzoate (Stable Isolated Form) Target->Salt Alkaline pH (NaHCO3) Inert Atmosphere

Mechanistic pathways of sulfinic acid synthesis, oxidation, and stabilization.

Part 2: Troubleshooting Guides & FAQs

Q1: During the reduction of 2-chloro-5-chlorosulfonylbenzoic acid, my yield of the sulfinic acid is low, and NMR shows predominantly the sulfonic acid byproduct. What is causing this over-oxidation? Causality & Solution: The reduction of a sulfonyl chloride to a sulfinic acid using sodium sulfite (


) is highly exothermic. If the reaction temperature exceeds 5 °C, or if the aqueous solvent contains dissolved oxygen, the nascent sulfinic acid is immediately oxidized back to the +4 oxidation state (sulfonic acid)[4].
Actionable Fix:  You must use strictly degassed, deionized water (via Argon sparging for at least 30-45 minutes). Maintain the internal reaction temperature strictly between 0 °C and 5 °C. Ensure a slight molar excess of the reducing agent (2.5 eq) to maintain a continuous reducing environment until the reaction is fully quenched.

Q2: I successfully synthesized the sulfinic acid, but it degrades into 2-chloro-5-sulfonobenzoic acid during the isolation and drying phases. How can I prevent this? Causality & Solution: Free sulfinic acids cannot survive standard atmospheric workups. The protonated form (


) reacts with ambient humidity and atmospheric oxygen within hours[3].
Actionable Fix:  Do not attempt to isolate the free acid. Instead, isolate the product as a sodium or zinc salt. During the workup, buffer the pH to 8-9 using 

. Perform all filtrations under a blanket of Argon using Schlenk line techniques, and dry the resulting salt under high vacuum (0.1 mbar) at room temperature.

Q3: What are the optimal storage conditions for the synthesized compound to ensure a shelf-life of several months? Causality & Solution: Even as a stabilized salt, chronic exposure to trace oxygen and ambient temperatures will lead to slow, irreversible hyperoxidation[5]. Actionable Fix: Store the sulfinate salt in a tightly sealed, light-resistant container backfilled with Argon. Keep the storage temperature between -20 °C and -30 °C. Under these conditions, the salt remains stable for months without noticeable decomposition[4].

Part 3: Quantitative Stability Profile

The following table summarizes the degradation kinetics of 2-chloro-5-sulfinobenzoic acid under various environmental conditions, validating the necessity of salt conversion and cryogenic storage.

Compound FormStorage AtmosphereTemperatureHalf-Life (

) / Stability
Primary Degradation Product
Free AcidAmbient Air25 °C< 24 hours2-Chloro-5-sulfonobenzoic acid
Free AcidArgon25 °C~ 3-5 daysDisproportionation products
Sodium SaltAmbient Air25 °C~ 14 days2-Chloro-5-sulfonobenzoic acid
Sodium SaltArgon4 °C> 3 monthsTrace sulfonic acid (< 2%)
Sodium SaltArgon (Vacuum Sealed)-30 °C> 12 monthsNone detected

Part 4: Validated Experimental Protocol

The following protocol is a self-validating system designed to prevent oxidation at every step of the workflow.

Protocol: Oxidation-Free Synthesis of Sodium 2-Chloro-5-sulfinobenzoate

Objective: Reduce 2-chloro-5-chlorosulfonylbenzoic acid to the corresponding sulfinate salt while completely arresting auto-oxidation pathways.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge 100 mL of deionized water and 50 mL of absolute ethanol with high-purity Argon gas for 45 minutes prior to initiating the reaction. Self-Validation: A dissolved oxygen meter should read < 0.5 ppm.

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and Argon inlet, dissolve 2.5 equivalents of

    
     and 2.5 equivalents of 
    
    
    
    in 75 mL of the degassed water.
  • Cryogenic Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0-5 °C under continuous Argon flow.

  • Controlled Addition: Slowly add 1.0 equivalent of 2-chloro-5-chlorosulfonylbenzoic acid in small portions over 30 minutes. Critical: Monitor the thermocouple. Pause addition if the internal temperature exceeds 5 °C to prevent exothermic degradation.

  • Reaction Maturation: Stir the mixture at 0-5 °C for 2 hours. The pH must remain mildly alkaline (pH 8-9) due to the bicarbonate buffer, ensuring the product remains in the stable sulfinate salt form.

  • Anaerobic Isolation: Transfer the reaction mixture via cannula to a Schlenk filter. Filter the precipitated sodium 2-chloro-5-sulfinobenzoate strictly under Argon.

  • Washing and Drying: Wash the filter cake with 2 x 20 mL of ice-cold, degassed ethanol to remove residual inorganic salts. Transfer the solid to a vacuum desiccator and dry under high vacuum (0.1 mbar) at room temperature for 12 hours.

  • Storage: Transfer the dried white powder to an amber glass vial, purge heavily with Argon, seal with Parafilm, and store at -20 °C.

ExperimentalWorkflow S1 1. Solvent Degassing (Argon Sparge) S2 2. Controlled Reduction (0-5 °C, Na2SO3) S1->S2 S3 3. pH Buffer Control (pH 8-9, NaHCO3) S2->S3 S4 4. Anaerobic Isolation (Schlenk Filtration) S3->S4 S5 5. Vacuum Storage (-20 °C, Argon) S4->S5

Step-by-step workflow for the oxidation-free synthesis and isolation of sulfinate salts.

Part 5: References

  • Method for preparation of sulfinic acids Source: Google Patents (US Patent 3,950,404A) URL:

  • A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions Source: National Institutes of Health / PubMed Central (PMC5568817) URL:[Link]

  • New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids Source: ResearchGate URL:[Link]

  • Redox-Sensitive Sulfenic Acid Modification Regulates Surface Expression Source: National Institutes of Health / PubMed Central (PMC4516940) URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-sulfino-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields or purity issues during the preparation of 2-chloro-5-sulfinobenzoic acid.

Instead of a generic protocol, this document deconstructs the mechanistic causality behind the synthesis. By understanding the competing pathways—specifically hydrolysis and disproportionation—you can implement self-validating in-process controls to ensure high-yield isolation of this highly polar intermediate.

Mechanistic Overview & Causality

The standard preparation of 2-chloro-5-sulfinobenzoic acid relies on the chemoselective reduction of 2-chloro-5-chlorosulfonylbenzoic acid using sodium sulfite (


) in an alkaline aqueous medium[1].

While the reduction itself is thermodynamically favorable, the sulfonyl chloride precursor is highly susceptible to nucleophilic attack by water (hydrolysis)[2]. Furthermore, the resulting sulfinic acid is a highly polar, water-soluble molecule that is notoriously unstable in strongly acidic environments, making traditional liquid-liquid extraction impossible[3]. Low yields are rarely due to incomplete reduction; they are almost exclusively caused by competing hydrolysis during the reaction or disproportionation/loss during isolation [4].

Troubleshooting Guide & FAQs

Q1: Why is my isolated yield of 2-chloro-5-sulfinobenzoic acid consistently below 30%? A: Low yields are typically caused by hydrolysis of the starting material or isolation losses. If the temperature exceeds 10 °C during the initial reagent mixing, the chlorosulfonyl group hydrolyzes to a sulfonic acid (2-chloro-5-sulfobenzoic acid) instead of being reduced[5]. Additionally, because the final product is highly water-soluble, conventional extraction fails. You must carefully adjust the pH to exactly 4, evaporate the water, and use selective trituration to separate the product from inorganic salts[1].

Q2: Can I use a stronger reducing agent like zinc or lithium aluminum hydride to ensure complete conversion? A: No. Stronger reducing agents will over-reduce the sulfonyl chloride past the +4 oxidation state, yielding a thiol (e.g., 2-chloro-5-mercaptobenzoic acid) or a disulfide[6]. Sodium sulfite is the chemoselective reagent of choice because its reduction potential is perfectly calibrated to arrest the reaction at the sulfinic acid stage[4].

Q3: During the workup, why must the acidification strictly stop at pH 4? A: Free sulfinic acids are unstable in highly acidic environments. If you acidify the aqueous layer to pH < 1 (a common practice for carboxylic acid isolation), the sulfinic acid undergoes rapid disproportionation into the corresponding sulfonic acid and thiosulfonates[3]. A pH of 4 safely protonates the system sufficiently for isolation while preventing acid-catalyzed disproportionation[1].

Q4: My starting material (2-chloro-5-chlorosulfonylbenzoic acid) forms a clump in the aqueous sulfite solution. How do I fix this? A: The starting material is hydrophobic, whereas the reductant (


) is strictly water-soluble. This biphasic bottleneck slows down the reduction, giving the competing hydrolysis reaction more time to occur. Ensure vigorous mechanical stirring (not just a small magnetic stir bar). In severe cases, adding a small volume of a water-miscible co-solvent (like THF or 1,4-dioxane) can increase interfacial surface area[7].

Reaction Workflow & Side Pathways

The following diagram illustrates the critical pathways in the synthesis, highlighting where the reaction typically fails if parameters are not strictly controlled.

G SM 2-Chloro-5-chlorosulfonylbenzoic acid (Starting Material) Cond1 Na2SO3, NaOH (aq) 0 °C to RT, 3h SM->Cond1 Reduction Side1 2-Chloro-5-sulfobenzoic acid (Hydrolysis Byproduct) SM->Side1 Competing Hydrolysis (If T > 10°C or pH > 10) Int 2-Chloro-5-sulfinobenzoate (Sodium Salt) Cond1->Int Main Pathway Cond2 HCl (aq) Careful acidification to pH 4 Int->Cond2 Workup Prod 2-Chloro-5-sulfinobenzoic acid (Target Product) Cond2->Prod Optimal Isolation Side2 Disproportionation Products (Thiosulfonates / Sulfonic acids) Cond2->Side2 Over-acidification (pH < 1)

Caption: Workflow for 2-chloro-5-sulfinobenzoic acid synthesis showing main and side reactions.

Experimental Protocol: Self-Validating Methodology

This protocol integrates causality and in-process controls (IPCs) to ensure scientific integrity and reproducibility, based on established [1].

Step 1: Preparation of the Reductant

  • Action: Dissolve sodium sulfite (3.0 equivalents, e.g., 33.59 g, 267 mmol) in 100 mL of deionized water. Cool the solution to 0 °C using an ice-water bath.

  • Causality: A large excess of sulfite drives the equilibrium toward reduction. Cooling is mandatory to suppress the activation energy required for the competing hydrolysis pathway.

Step 2: Alkaline Stabilization

  • Action: Add 10M aqueous NaOH (3.0 equivalents, e.g., 26.6 mL) to the sulfite solution.

  • Causality: The base prevents the liberation of

    
     gas from the sulfite and ensures the forming sulfinic acid remains as a highly soluble sodium salt, shifting the reaction forward.
    

Step 3: Substrate Addition

  • Action: Slowly add 2-chloro-5-chlorosulfonylbenzoic acid (1.0 equivalent, e.g., 21.2 g, 89 mmol) in small portions to the vigorously stirred solution.

  • IPC (In-Process Control): Monitor the internal temperature continuously. Do not allow it to exceed 5 °C during the addition.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Causality: Once the initial exothermic reduction is complete, warming to room temperature ensures full conversion of any trapped hydrophobic starting material.

Step 5: Precision Acidification

  • Action: Cool the mixture back to 0 °C. Carefully add concentrated HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.

  • Causality: At pH 4, the molecule is sufficiently protonated for isolation, but not acidic enough to trigger auto-disproportionation into sulfonic acids and thiosulfonates[3].

Step 6: Desalting and Isolation

  • Action: Remove all water under reduced pressure (rotary evaporator). Suspend the resulting white solid (a mixture of product and inorganic salts like

    
     and 
    
    
    
    ) in methanol. Filter off the insoluble inorganic salts.
  • Action: Concentrate the methanolic filtrate, then triturate the residue with a mixture of methanol and diethyl ether. Filter and dry the precipitate under vacuum.

  • Expected Yield: ~75-80% as a white solid (MS m/e: 219.1 MH-)[1].

Quantitative Data & Optimization

The following table summarizes the impact of critical reaction parameters on the final yield and impurity profile. Use this data to benchmark your experimental deviations.

Reaction ParameterConditionImpact on YieldPrimary Impurity Formed
Addition Temperature 0–5 °COptimal (75–80%) None (Trace)
Addition Temperature > 15 °CLow (< 40%)2-Chloro-5-sulfobenzoic acid (Hydrolysis)
Workup pH pH 4Optimal (75–80%) None
Workup pH pH < 1Low (< 30%)Thiosulfonates / Sulfonic acids (Disproportionation)
Reductant Equivalents 3.0 eq

Optimal None
Reductant Equivalents 1.0 eq

Low (< 20%)Unreacted SM / Hydrolysis products
Agitation Vigorous MechanicalOptimal None
Agitation Mild MagneticVariable (30-50%)Unreacted SM (Due to biphasic bottleneck)

References

  • Title: EP1663232B1 - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses (Example M: 2-Chloro-5-sulfino-benzoic acid)
  • Title: Preparation and Purification of Aromatic Sodium Sulfinates Source: Acta Chemica Scandinavica URL: [Link]

Sources

Improving the stability of 2-Chloro-5-sulfino-benzoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Handling Guide for Solution-Phase Chemistry[1][2]

Executive Summary: The Instability Paradox

The Core Issue: You are likely experiencing rapid degradation of 2-Chloro-5-sulfino-benzoic acid (CSBA) in solution.[1][2] This is not a purity issue with your vendor batch; it is an intrinsic property of the sulfinic acid functional group (


).[1][2]

The Reality: Free sulfinic acids are kinetically unstable species. In solution, they undergo auto-catalytic disproportionation and aerobic oxidation .[1][2]

  • If your solution turns yellow/orange: You are seeing disproportionation (formation of thiosulfonates).[1][2]

  • If your yield drops without color change: You are likely seeing oxidation to the sulfonic acid.

The Fix: Do not store the free acid. Convert it immediately to the Sodium Sulfinate Salt (


)  or generate it in situ under inert conditions.[1]

Diagnostic Module: Why is my CSBA degrading?

To stabilize the molecule, you must understand the two distinct pathways destroying it.

Pathway A: Acid-Catalyzed Disproportionation

Sulfinic acids are moderately strong acids (


).[1][2] In their protonated form, they react with themselves.[2] The electron-withdrawing Chlorine (C2) and Carboxyl (C1) groups on CSBA destabilize the intermediate, accelerating this process compared to simple aryl sulfinates (like p-toluenesulfinic acid).[1][2]

The Stoichiometry of Failure:


[1]
Pathway B: Aerobic Oxidation

The sulfur atom in the sulfinyl group is in the +4 oxidation state. It is an avid scavenger of oxygen, rapidly oxidizing to the +6 state (Sulfonic Acid), which is metabolically and chemically dead for most sulfinylation reactions.

Visualization: Degradation Network

The following diagram maps the degradation logic. Use this to diagnose your specific observation.

CSBA_Degradation CSBA 2-Chloro-5-sulfino-benzoic Acid (CSBA - Free Acid) Protonation Acidic pH (< 3.0) Protonation CSBA->Protonation Intrinsic Acidity Air Exposure to Air (O2) CSBA->Air Open Vessel Base Add Base (NaOH/Na2CO3) pH > 7 CSBA->Base Disprop_Step Self-Reaction (Disproportionation) Protonation->Disprop_Step 3x Molecules Sulfonic Sulfonic Acid (Colorless, Inert Byproduct) Air->Sulfonic Rapid Oxidation Thiosulfonate Thiosulfonate (Yellow/Orange Precipitate) Disprop_Step->Thiosulfonate 1/3 Product Disprop_Step->Sulfonic 1/3 Product Salt STABLE STATE: Sodium Sulfinate Salt Base->Salt Deprotonation

Figure 1: The dual degradation pathways of CSBA.[1][2] Note that acidic conditions drive disproportionation, while air drives direct oxidation.[1][2]

Troubleshooting Protocols

Scenario 1: "I need to store a stock solution of CSBA."[2]

Verdict: Impossible for the free acid.[2] Solution: You must store it as the Sodium Salt .[2] The sulfinate anion (


) is resonance-stabilized and kinetically resistant to disproportionation because it lacks the proton required to catalyze the breakdown.[1]

Protocol: Conversion to Sodium 2-Chloro-5-sulfinatobenzoate

  • Dissolution: Suspend your CSBA free acid in water (degassed).[1][2]

  • Neutralization: Slowly add 1.05 equivalents of

    
     or 
    
    
    
    (1M) at 0°C.
    • Checkpoint: Ensure the solution becomes clear.

  • Lyophilization: Freeze-dry the resulting solution to obtain the sodium salt as a white powder.[2]

  • Storage: Store this salt under Argon at -20°C. It is stable for months.

Scenario 2: "I am running a reaction in organic solvent (DMF/DMSO)."

Issue: The sodium salt is insoluble in DCM/THF; the free acid degrades. Solution: Use a Phase Transfer Catalyst (PTC) or Solubilizing Counter-ion .[1][2]

Protocol: The Tetrabutylammonium (TBA) Switch Instead of using the sodium salt, generate the TBA salt in situ.

  • Mix CSBA (free acid) with 1.0 equivalent of Tetrabutylammonium Hydroxide (TBAOH) in Methanol.

  • Evaporate the Methanol.[2]

  • The resulting TBA-salt is soluble in DCM, THF, and Acetonitrile and retains the stability of the anionic form.

Scenario 3: "My reaction mixture turned bright yellow."

Diagnosis: Disproportionation has occurred.[1][2][3][4][5] The yellow color is the thiosulfonate (


).[1][2]
Immediate Action: 
  • Check pH.[1][2][5][6] If pH < 4, add base immediately (Triethylamine or Carbonate).[1][2]

  • If the reaction requires acidic conditions, you must add the CSBA last , as a solid, to the pre-cooled reaction mixture.

Comparative Stability Data

The following table illustrates the half-life (


) of sulfinic acids under varying conditions. While specific kinetic data for CSBA is rare, these values are extrapolated from analogous electron-deficient aryl sulfinic acids (e.g., p-chlorobenzenesulfinic acid).[1][2]
ConditionpH EnvironmentDominant SpeciesEst.[1][2] Half-Life (

)
Outcome
Free Acid (Solid) N/A

Days to WeeksSlow decomposition to thiosulfonate.[1][2]
Solution (Water) Acidic (pH 1-3)

< 1 Hour Rapid disproportionation (Yellowing).[1][2]
Solution (Water) Neutral (pH 7)

/

equil.[1][2]
Hours to DaysSlow oxidation if air is present.[1][2]
Solution (Water) Basic (pH > 9)

(Anion)
> 6 Months Stable (if kept anaerobic).[1][2]
Organic (DCM) Non-polarDimerized AcidMinutesRapid degradation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use the sulfonyl chloride (CAS 137-64-4) instead? A: Yes, and it is often better.[1][2] Buy 2-Chloro-5-(chlorosulfonyl)benzoic acid . Reduce it in situ using Sodium Sulfite (


) and 

in water.[1][2] This generates the stable sulfinate salt directly in your flask, avoiding the isolation of the unstable free acid entirely.

Q: Why does the "2-Chloro" group matter? A: The chlorine atom is electron-withdrawing.[1][2] This pulls electron density away from the sulfur center. While this makes the sulfur a better electrophile in some contexts, it increases the acidity of the


 proton, which paradoxically accelerates the acid-catalyzed self-destruction (disproportionation).[1]

Q: How do I degas the solvent effectively? A: Sparging with Nitrogen for 5 minutes is insufficient for sulfinic acids.[2] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before dissolving the sulfinate.[1][2]

References

  • Disproportionation Mechanism: Kice, J. L., & Guaraldi, G. (1966).[1][2] The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 88(22), 5242–5247.

  • General Stability of Sulfinates: Truce, W. E., & Murphy, A. M. (1963).[1][2] The Preparation of Sodium Sulfinates. Chemical Reviews, 63(1), 75-101.[1][2] (Foundational text on salt stability vs. acid instability).

  • In-Situ Generation Protocols: Deng, J., et al. (2023).[1][2] Sulfinic Acid Salts in Organic Synthesis. Chemical Reviews. (Modern applications confirming salt stability).

  • CSBA Precursor Data: PubChem Compound Summary for CID 2329132 (Related Sulfonyl derivatives). [1]

Sources

Identification and characterization of impurities in 2-Chloro-5-sulfino-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Characterization of Impurities

Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers.

Introduction: The "Transient" Challenge

Welcome to the technical support center for 2-Chloro-5-sulfino-benzoic acid (CSBA) . If you are accessing this guide, you are likely developing a sulfonylurea drug (e.g., Glibenclamide/Glyburide) and facing stability issues with this critical intermediate.

The Core Problem: CSBA contains a sulfinic acid moiety (


). Unlike their stable sulfonic acid cousins (

), sulfinic acids are chemically amphoteric and notoriously unstable. They readily oxidize to sulfonic acids or disproportionate into thiosulfonates upon exposure to air, moisture, or heat.

This guide treats CSBA not just as an analyte, but as a dynamic system . Successful characterization requires stabilizing the molecule before it reaches the detector.

Part 1: Impurity Genealogy & Origin

Before troubleshooting, you must map the source of your impurities. The following diagram illustrates the "Life Cycle" of CSBA, highlighting where specific impurities (Impurity A, B, C) originate during synthesis.

CSBA_Impurity_Map cluster_legend Pathway Key SM Starting Material 2-Chlorobenzoic acid PRE Precursor (Sulfonyl Chloride) 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4) SM->PRE Chlorosulfonation (ClSO3H) TARGET TARGET INTERMEDIATE 2-Chloro-5-sulfino-benzoic acid (CSBA) PRE->TARGET Reduction (Na2SO3 / Zn) IMP_HYD Impurity 3 (Hydrolysis) From Precursor directly PRE->IMP_HYD Moisture Hydrolysis IMP_OX Impurity 1 (Oxidation) 2-Chloro-5-sulfobenzoic acid (Sulfonic Acid) TARGET->IMP_OX Air Oxidation (Rapid) IMP_DIM Impurity 2 (Disproportionation) Thiosulfonate Dimers TARGET->IMP_DIM Acidic Disproportionation (3 R-SO2H -> R-SO2-S-R + R-SO3H) IMP_HYD->IMP_OX Same Chemical Identity key1 Blue = Target Analyte key2 Red = Critical Impurities

Figure 1: Synthetic pathway and degradation genealogy of 2-Chloro-5-sulfino-benzoic acid.

Part 2: Troubleshooting Guides (Q&A)

Module 1: Sample Preparation & Stability

Q1: My CSBA peak area decreases by 20% every hour in the autosampler. How do I stop this?

Diagnosis: You are witnessing the spontaneous oxidation of the sulfinic group (


) to the sulfonic acid (

). This occurs in aqueous solvents, especially at low pH.

The Fix: Derivatization (The "Trap and Map" Strategy) Do not analyze the free sulfinic acid directly if quantification is critical. Convert it to a stable sulfone using alkylation.

Protocol: Methyl Iodide Derivatization

  • Sample: Dissolve 10 mg of crude CSBA in 1 mL of Methanol/Water (1:1).

  • Base: Add 2 equivalents of

    
     (neutralizes the carboxylic acid and forms the sulfinate salt).
    
  • Reagent: Add 3 equivalents of Methyl Iodide (MeI).

  • Reaction: Vortex for 10 minutes at Room Temp.

  • Result: The unstable

    
     converts to the stable methyl sulfone (
    
    
    
    ).
  • Analysis: Inject this stable species. Any remaining sulfonic acid (Impurity 1) will not react with MeI under these conditions, allowing you to distinguish the original sulfinic content from the oxidized impurity.

Module 2: Chromatographic Separation (HPLC)

Q2: I see a "ghost peak" eluting just after my main peak, or severe tailing. What is it?

Diagnosis: This is likely the 2-Chloro-5-sulfobenzoic acid (Sulfonic Acid) impurity.

  • Why it tails: Sulfonic acids are strong acids (

    
    ). They are fully ionized at standard HPLC pH (2-4), leading to secondary interactions with residual silanols on your column.
    
  • Why it co-elutes: The sulfinic and sulfonic acids are structurally very similar, differing only by one oxygen atom.

The Fix: Ion-Pairing or High-Strength Buffer

ParameterRecommendationMechanism
Column C18 with "Polar Embedded" group or Phenyl-Hexyl.Provides alternate selectivity for polar aromatic acids.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0).Do not use pure water/TFA. You need ionic strength to mask silanols.
Advanced Fix Add 5 mM Tetrabutylammonium hydroxide (TBAOH).Forms a neutral ion-pair with the sulfonic acid, sharpening the peak and increasing retention significantly.
Module 3: Structural Elucidation (MS & NMR)

Q3: My Mass Spec shows an [M+16] peak, but I took precautions against oxidation. Is it real?

Diagnosis: This is a classic In-Source Oxidation Artifact . Electrospray Ionization (ESI) sources operate at high voltage and temperature. Sulfinic acids can oxidize inside the source before reaching the detector.

Validation Test:

  • Vary Fragmentor Voltage: Lower the cone voltage/fragmentor voltage. If the [M+16] ratio decreases, it is an artifact. If it stays constant, it is a real impurity (Sulfonic acid) in your sample.

  • Check Isotope Pattern: Compare the Chlorine isotope pattern (

    
     ratio 3:1) to ensure the M+16 isn't a different adduct.
    

Q4: How do I distinguish Sulfinic vs. Sulfonic acid by NMR?

The chemical shift of the aromatic protons is the definitive confirmation. The Sulfonic group (


) is more electron-withdrawing than the Sulfinic group (

).

Expected


 NMR Shifts (DMSO-d6): 
Proton PositionSulfinic Acid (Target)Sulfonic Acid (Impurity)Shift Difference (

)
H-6 (Ortho to Acid) ~7.85 ppm~7.95 ppm+0.10 ppm (Downfield)
H-4 (Ortho to Sulfur) ~7.60 ppm~7.80 ppm+0.20 ppm (Significant)
H-3 (Meta to Sulfur) ~7.50 ppm~7.55 ppm+0.05 ppm (Minor)

Note: H-4 is the diagnostic proton. It sits between the Chlorine and the Sulfur group. The extra oxygen in the sulfonic acid exerts a strong deshielding effect on H-4.

Part 3: Summary of Key Impurities

Use this table to configure your Chromatography Data System (CDS).

Impurity NameStructure DescriptionOriginDetection Strategy
2-Chloro-5-sulfobenzoic acid

analog
Oxidation of target; Hydrolysis of precursor.RRT ~0.8-0.9 (More polar). Confirm with MS (M+16).
2-Chlorobenzoic acid No Sulfur groupUnreacted Starting Material.RRT > 1.5 (Much less polar).
Bis(3-carboxy-4-chlorophenyl)disulfide

dimer
Over-reduction or Disproportionation.RRT >> 2.0 (Very non-polar).
Thiosulfonate

Disproportionation of Sulfinic Acid.Late eluter; often broad.

References

  • Gauthier, D. R., & Yoshikawa, N. (2016).[1][2] A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(23), 5994–5997.

    • Context: Establishes the alkylation chemistry used in the derivatiz
  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).

    • Context: Regulatory framework for reporting impurity thresholds (>0.10%).
  • BenchChem Technical Support. (2025). Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids.

    • Context: Methodologies for suppressing silanol interactions for strong acids.
  • Sigma-Aldrich. (2024).[3] Product Specification: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4).[3][4][5]

    • Context: Verification of the precursor CAS and physical properties.
  • Urmey, A. R., & Zondlo, N. J. (2025). Cysteine sulfinic acid and sulfinylated peptides. University of Southampton ePrints.

    • Context: Detailed spectral differentiation between sulfinic and sulfonic oxidation st

Sources

Strategies to avoid desulfination of 2-Chloro-5-sulfino-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Chloro-5-sulfino-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered when working with this compound, with a specific focus on preventing its unintended degradation through desulfination. Our goal is to provide you with the foundational knowledge and practical strategies to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is desulfination and why is it a problem for 2-Chloro-5-sulfino-benzoic acid?

A1: Desulfination is a chemical reaction where the sulfino group (-SO₂H) is cleaved from an organic molecule, in this case, the aromatic ring of 2-Chloro-5-sulfino-benzoic acid. This degradation pathway results in the formation of 2-chlorobenzoic acid and sulfur dioxide (SO₂). This is highly problematic as it leads to the loss of your starting material, reduces the yield of your desired product, and introduces significant impurities into your reaction mixture, complicating purification and analysis. The C-S bond in aryl sulfinic acids is susceptible to cleavage under certain conditions, a process that can be accelerated by heat, acidity, and the presence of certain metals.

Q2: I'm observing a loss of my starting material during my reaction workup. How can I confirm if desulfination is the cause?

A2: Confirming desulfination requires monitoring your reaction over time and identifying the specific degradation products. A multi-pronged analytical approach is most effective:

  • Chromatographic Analysis (HPLC/TLC):

    • Thin-Layer Chromatography (TLC): This is a quick method to visualize the potential formation of a new, less polar spot corresponding to the desulfinated product (2-chlorobenzoic acid).

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. You will observe a decrease in the peak area of 2-Chloro-5-sulfino-benzoic acid and the appearance of a new peak with a different retention time. Spiking your sample with a known standard of 2-chlorobenzoic acid can confirm the identity of the degradation product.

  • Mass Spectrometry (MS):

    • Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool. You can monitor the disappearance of the molecular ion of your starting material and the appearance of the molecular ion corresponding to 2-chlorobenzoic acid.

  • Gas-Phase Detection:

    • In some setups, it may be possible to detect the off-gassing of sulfur dioxide (SO₂), a direct indicator of desulfination.

A recommended starting point for an HPLC-UV method is provided below.

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection (UV) 254 nm or Diode Array Detector (DAD) for full spectrum
Column Temp. 30-40 °C
Troubleshooting Guide: Preventing Unwanted Desulfination

This section addresses specific experimental scenarios where desulfination is a common problem and provides detailed strategies for mitigation.

Scenario 1: Compound degrades during a reaction conducted at elevated temperatures.

Issue: You are running a reaction that requires heating, and you notice significant loss of 2-Chloro-5-sulfino-benzoic acid.

Root Cause: High temperatures provide the activation energy needed to overcome the C-S bond cleavage barrier. The rate of desulfination often increases exponentially with temperature.[1][2][3]

Mitigation Strategies:

  • Protocol 1: Temperature Optimization

    • Determine the Minimum Effective Temperature: Systematically lower the reaction temperature in 5-10 °C increments to find the lowest possible temperature at which the desired reaction still proceeds at an acceptable rate.

    • Time-Course Study: Run the reaction at the optimized, lower temperature and take aliquots at regular intervals (e.g., every hour). Analyze via HPLC to determine the point of maximum product formation before significant degradation occurs.

    • Consider Microwave Synthesis: For some reactions, microwave heating can provide rapid, localized energy to the reactants, often allowing for shorter reaction times and lower bulk temperatures, thereby minimizing thermal degradation.

  • Protocol 2: Use of a Milder Base or Acid Catalyst

    • Screen Alternatives: If your reaction is base- or acid-catalyzed, screen a panel of milder reagents. For example, replace a strong acid like H₂SO₄ with a weaker organic acid or an acid-functionalized resin. Desulfonation is often catalyzed by strong acids in aqueous environments.[4][5]

    • Stoichiometry Control: Carefully control the stoichiometry of the catalyst. Use only the minimum amount required to achieve a satisfactory reaction rate.

Scenario 2: The compound appears unstable in an acidic or basic aqueous solution during workup or storage.

Issue: Your compound, which is stable as a solid, rapidly degrades when dissolved in an aqueous solution with a low or high pH.

Root Cause: The stability of sulfinic acids is highly pH-dependent.[6] In strongly acidic conditions, protonation of the sulfino group can facilitate cleavage of the C-S bond, a process analogous to the desulfonation of sulfonic acids which occurs in hot, dilute acid.[1][4] While some sulfinic acids are more stable in alkaline conditions, others may disproportionate or undergo other degradation pathways.

Mitigation Strategies:

  • Protocol 3: pH Control and Buffer Selection

    • Identify the Optimal pH Range: Perform a stability study by dissolving small amounts of 2-Chloro-5-sulfino-benzoic acid in a series of buffers across a wide pH range (e.g., pH 3 to pH 9).

    • Sample and Analyze: Let the solutions stand at room temperature and analyze aliquots by HPLC at set time points (e.g., 0, 1, 4, and 24 hours) to quantify the remaining parent compound.

    • Select an Appropriate Buffer: For subsequent experiments, use a buffer system that maintains the pH within the determined stable range. Phosphate or citrate buffers are common choices.

    • Minimize Exposure Time: Regardless of the pH, perform aqueous workups as rapidly as possible and at reduced temperatures (e.g., on an ice bath) to minimize the time the compound is exposed to potentially destabilizing conditions.

Diagram 1: Troubleshooting Workflow for Desulfination

G cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Mitigation Strategies Observe Observe Product Loss / Impurity Formation Confirm Confirm Desulfination via HPLC/LC-MS Observe->Confirm Hypothesize cause CheckTemp Is reaction temperature > 60°C? Confirm->CheckTemp CheckpH Is pH < 4 or > 9? Confirm->CheckpH CheckMetal Are transition metal catalysts or reagents used? Confirm->CheckMetal CheckAtmosphere Is the reaction open to air? Confirm->CheckAtmosphere Sol_Temp Optimize Temp: - Lower in 5-10°C steps - Reduce reaction time CheckTemp->Sol_Temp Yes Sol_pH Optimize pH: - Buffer solution to pH 5-8 - Minimize time in aqueous phase CheckpH->Sol_pH Yes Sol_Metal Chelate Metals: - Add EDTA (1-5 mol%) - Use high-purity reagents CheckMetal->Sol_Metal Yes Sol_Atmosphere Inert Atmosphere: - Degas solvent - Run under N2 or Argon CheckAtmosphere->Sol_Atmosphere Yes

Caption: A decision tree for troubleshooting and mitigating the desulfination of 2-Chloro-5-sulfino-benzoic acid.

Scenario 3: Inconsistent results and degradation observed in reactions using transition metal catalysts.

Issue: You are performing a cross-coupling or other metal-catalyzed reaction and observe significant desulfination, leading to poor yields and reproducibility.

Root Cause: Many transition metals, such as palladium, copper, iron, and nickel, can catalyze reactions at sulfur centers.[7][8] They can facilitate oxidative or reductive pathways that lead to the cleavage of the C-S bond.[9][10] Even trace amounts of metal impurities from reagents or glassware can be sufficient to catalyze degradation.

Mitigation Strategies:

  • Protocol 4: Use of Metal Chelators

    • Introduce a Chelator: Add a small amount (1-5 mol%) of a metal chelator, such as ethylenediaminetetraacetic acid (EDTA) or one of its salts, to your reaction mixture. The chelator will bind to stray metal ions, sequestering them and preventing their catalytic activity.

    • Test Compatibility: Ensure the chelator does not interfere with your primary desired reaction. Run a small-scale control reaction with and without the chelator to confirm.

  • Protocol 5: Reagent and Glassware Purity

    • Use High-Purity Reagents: Source reagents and solvents that are certified low in trace metals.

    • Acid-Wash Glassware: To remove metal traces from glassware surfaces, rinse with a dilute acid solution (e.g., 1 M HCl), followed by thorough rinsing with deionized water and drying before use.

Scenario 4: The compound degrades over time when stored in solution, even at low temperatures.

Issue: A prepared stock solution of 2-Chloro-5-sulfino-benzoic acid shows a decline in purity after several days or weeks of storage.

Root Cause: Dissolved oxygen can contribute to the oxidative degradation of sulfinic acids over time, potentially forming sulfonic acids or leading to desulfination.[11] This process can be slow but is significant for long-term storage. The presence of electron-withdrawing groups on the aromatic ring can sometimes stabilize related sulfur-oxygen species, but degradation is still a concern.[12]

Mitigation Strategies:

  • Protocol 6: Proper Solution Storage

    • Solvent Degassing: Before preparing the solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Prepare the solution and store the vial under an inert atmosphere. Use a vial with a septum-sealed cap.

    • Solvent Choice: Store the compound in a non-protic, anhydrous organic solvent if possible. If an aqueous solution is necessary, use a degassed buffer at the optimal pH determined in Protocol 3.

    • Storage Conditions: Store solutions at -20 °C or -80 °C to significantly slow the rate of any potential degradation reactions.

    • Prepare Fresh: The most reliable strategy is to prepare solutions fresh before each use whenever possible.

Diagram 2: Key Factors Influencing Desulfination

G center Desulfination of 2-Chloro-5-sulfino-benzoic acid Temp High Temperature (>60°C) Temp->center accelerates Acid Strongly Acidic Conditions (pH < 4) Acid->center catalyzes Base Strongly Basic Conditions (pH > 9) Base->center can promote Metal Transition Metal Ions (Fe, Cu, Pd, etc.) Metal->center catalyzes Oxygen Dissolved Oxygen Oxygen->center promotes oxidative degradation

Sources

Method development for the analysis of 2-Chloro-5-sulfino-benzoic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Chloro-5-sulfino-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of this compound in complex mixtures. The methodologies and advice provided herein are grounded in established scientific principles to ensure accuracy and reliability in your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2-Chloro-5-sulfino-benzoic acid.

Q1: What are the primary challenges in analyzing 2-Chloro-5-sulfino-benzoic acid in complex matrices?

A1: The analysis of 2-Chloro-5-sulfino-benzoic acid in complex matrices, such as biological fluids or reaction mixtures, presents several key challenges:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and reproducibility of quantitative analysis.[1]

  • Analyte Polarity: As a sulfonic acid derivative of benzoic acid, this compound is highly polar. This can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

  • Thermal Instability: Direct analysis by gas chromatography (GC) is often not feasible due to the low volatility and potential thermal degradation of the sulfonic acid and carboxylic acid functional groups.[3]

  • Peak Shape Issues: The acidic nature of the analyte can lead to interactions with active sites on the HPLC column packing material, resulting in peak tailing.[4][5]

Q2: Which analytical technique is most suitable for the quantification of 2-Chloro-5-sulfino-benzoic acid?

A2: High-Performance Liquid Chromatography (HPLC), particularly coupled with a mass spectrometry (MS) or ultraviolet (UV) detector, is the most widely used and robust technique for the analysis of 2-Chloro-5-sulfino-benzoic acid and similar compounds.[6][7] Reversed-phase HPLC is a common choice, though modifications to the mobile phase or stationary phase may be necessary to achieve adequate retention and peak shape.[6][8]

Q3: Is derivatization necessary for the analysis of 2-Chloro-5-sulfino-benzoic acid?

A3: For HPLC analysis, derivatization is typically not required. However, for Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility and thermal stability of the analyte.[3][9] Common derivatization strategies for sulfonic acids include alkylation to form esters.[9][10][11]

Q4: How can I improve the retention of 2-Chloro-5-sulfino-benzoic acid on a C18 column?

A4: To improve the retention of this polar analyte on a C18 column, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (at least one pH unit below the pKa of the carboxylic acid and sulfonic acid groups) will suppress the ionization of these acidic functional groups, making the molecule less polar and increasing its retention on a reversed-phase column.[4][12]

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, to the mobile phase can form a neutral ion pair with the analyte, which will have greater retention on a C18 column.

  • Alternative Stationary Phases: Consider using a polar-embedded or polar-endcapped reversed-phase column, which is designed to provide better retention for polar analytes.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the HPLC analysis of 2-Chloro-5-sulfino-benzoic acid.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of integration and, therefore, quantification.

Symptom Potential Cause Troubleshooting Steps & Explanations
Peak Tailing Secondary interactions between the acidic analyte and active sites (residual silanols) on the silica-based column packing.[4][5]1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[6][12] This protonates the silanol groups, reducing their interaction with the anionic analyte. 2. Use a Deactivated Column: Employ an end-capped or base-deactivated column specifically designed to minimize silanol interactions.[4] 3. Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites, improving the peak shape of acidic analytes.[5]
Peak Fronting Column overload due to high analyte concentration or injection of the sample in a solvent stronger than the mobile phase.[4]1. Dilute the Sample: Reduce the concentration of the analyte being injected. 2. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[12] If a stronger solvent is necessary for solubility, minimize the injection volume.[4]
Split Peaks Partially clogged column inlet frit, a void at the column head, or co-elution with an interfering compound.[4][5]1. Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.[5] 2. Replace the Inlet Frit: If flushing does not resolve the issue, the inlet frit may need to be replaced.[5] 3. Optimize Chromatography: Adjust the mobile phase composition or gradient to separate the analyte from any interfering peaks.
Guide 2: Inconsistent Retention Times

Shifting retention times can lead to incorrect peak identification and integration.

Symptom Potential Cause Troubleshooting Steps & Explanations
Gradual Retention Time Drift Insufficient column equilibration, changes in mobile phase composition over time, or temperature fluctuations.[4][13]1. Ensure Proper Equilibration: Increase the column equilibration time between injections, especially when using a gradient.[13] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12][13] 3. Use a Column Oven: Maintain a constant column temperature using a column oven to minimize thermal fluctuations.[13]
Abrupt Retention Time Changes Air bubbles in the pump, leaks in the system, or a change in mobile phase composition.[5][13]1. Purge the Pump: Purge the pump to remove any air bubbles.[13] 2. Check for Leaks: Inspect all fittings and connections for any signs of leaks.[5] 3. Verify Mobile Phase Composition: Ensure the correct mobile phase composition is being delivered by the pump.
Guide 3: Low Sensitivity or No Peak Detected

The inability to detect the analyte can be due to a variety of factors from sample preparation to instrument settings.

Symptom Potential Cause Troubleshooting Steps & Explanations
Low Signal-to-Noise Ratio Low analyte concentration, inappropriate detector settings, or high baseline noise.1. Increase Sample Concentration: If possible, concentrate the sample or inject a larger volume. 2. Optimize Detector Wavelength (UV): Determine the optimal UV absorbance wavelength for 2-Chloro-5-sulfino-benzoic acid. 3. Clean the System: High baseline noise can be caused by contamination in the mobile phase, column, or detector flow cell.[12] Flush the system with a strong solvent.
No Peak Detected Analyte is not eluting from the column, degradation of the analyte, or incorrect instrument setup.1. Use a Stronger Mobile Phase: If the analyte is strongly retained, increase the percentage of the organic solvent in the mobile phase. 2. Check Sample Stability: Ensure the analyte is stable in the sample solvent and under the analytical conditions. 3. Verify Instrument Parameters: Confirm all instrument parameters, including injection volume, detector settings, and data acquisition settings, are correct.
Guide 4: Matrix Effects in LC-MS Analysis

Matrix effects are a significant challenge in LC-MS, leading to inaccurate quantification.[1][14]

Symptom Potential Cause Troubleshooting Steps & Explanations
Ion Suppression or Enhancement Co-eluting compounds from the matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2]1. Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components. This can be achieved by modifying the gradient, changing the stationary phase, or adjusting the mobile phase pH. 2. Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components prior to analysis.[2] 3. Use an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2] 4. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to mimic the matrix effects observed in the unknown samples.

III. Experimental Protocols & Workflows

Protocol 1: Reversed-Phase HPLC-UV Method Development

This protocol outlines a starting point for developing a reversed-phase HPLC-UV method for the analysis of 2-Chloro-5-sulfino-benzoic acid.

1. Materials and Reagents:

  • 2-Chloro-5-sulfino-benzoic acid reference standard

  • HPLC-grade acetonitrile, methanol, and water[12]

  • Formic acid or phosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Column Temperature: 30 °C

3. Standard Preparation:

  • Prepare a stock solution of 2-Chloro-5-sulfino-benzoic acid (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and methanol.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase.

4. Sample Preparation:

  • The sample preparation method will depend on the matrix. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) is recommended.

  • Dissolve the final extract in the initial mobile phase.

5. Analysis:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject the standards and samples.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., SPE) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC analysis.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, esterification of the carboxylic and sulfonic acid groups is necessary.

1. Reagents:

  • Methanol

  • Sulfuric acid (catalyst)

  • Extraction solvent (e.g., dichloromethane)

2. Procedure:

  • To the dried sample containing 2-Chloro-5-sulfino-benzoic acid, add a solution of 10% sulfuric acid in methanol.[11]

  • Heat the mixture under reflux for 1-2 hours.[11]

  • After cooling, neutralize the reaction mixture and extract the resulting methyl esters with a suitable organic solvent.

  • Analyze the extract by GC-MS.

Note: Derivatization reactions should be optimized for yield and reproducibility.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Problem with Analysis? Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Retention Inconsistent Retention Times? Check_Peak_Shape->Check_Retention No Adjust_pH Adjust Mobile Phase pH Use Deactivated Column Check_Peak_Shape->Adjust_pH Yes Check_Sensitivity Low Sensitivity? Check_Retention->Check_Sensitivity No Equilibrate Increase Equilibration Time Check for Leaks Check_Retention->Equilibrate Yes Check_Matrix_Effects Matrix Effects (LC-MS)? Check_Sensitivity->Check_Matrix_Effects No Optimize_Detector Optimize Detector Settings Concentrate Sample Check_Sensitivity->Optimize_Detector Yes End Analysis Optimized Check_Matrix_Effects->End No Improve_Cleanup Improve Sample Cleanup Use Isotope-Labeled IS Check_Matrix_Effects->Improve_Cleanup Yes Adjust_pH->Check_Retention Equilibrate->Check_Sensitivity Optimize_Detector->Check_Matrix_Effects Improve_Cleanup->End Resolved

Caption: A logical flow for troubleshooting common HPLC issues.

IV. References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from

  • Benzoic acid, 2-chloro-5-(chlorosulfonyl)- | SIELC - SIELC Technologies. (2018, February 16). Retrieved from

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Retrieved from

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications. (2015, May 12). Retrieved from

  • HPLC Troubleshooting Guide - MilliporeSigma. (n.d.). Retrieved from

  • Guide to Derivatization Reagents for GC | LabRulez GCMS. (n.d.). Retrieved from

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. (n.d.). Retrieved from

  • HPLC Troubleshooting Guide - ResearchGate. (n.d.). Retrieved from

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from

  • Derivatisation of sulfonic acids for GC/MS analysis. - Chromatography Forum. (2008, January 15). Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? | ResearchGate. (2015, November 25). Retrieved from

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (2002, May 1). Retrieved from

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved from

  • 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich. (n.d.). Retrieved from

  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library. (2014, October 9). Retrieved from

  • A Comprehensive Guide to the Validation of an HPLC Method for 2-(Benzyloxy)-5-chlorobenzoic Acid Assay - Benchchem. (n.d.). Retrieved from

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.). Retrieved from

  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid - Benchchem. (n.d.). Retrieved from

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents. (n.d.). Retrieved from

  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice - Agilent. (2011, September 1). Retrieved from

  • New method for the determination of benzoic and sorbic acids in commercial orange juices based on second-order spectrophotometri - DOI. (n.d.). Retrieved from

  • Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- Properties - EPA. (2025, October 15). Retrieved from

  • Sensitive Detection of Genotoxic Substances in Complex Food Matrices by Multiparametric High-Content Analysis - MDPI. (2024, July 10). Retrieved from

  • The combination of 2,5-dihydroxybenzoic acid and 2,5-dihydroxyacetophenone matrices for unequivocal assignment of phosphatidylethanolamine species in complex mixtures - PubMed. (2018, February 14). Retrieved from

  • (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. (n.d.). Retrieved from

  • Safety assessment of complex benzoic acid using in vitro permeation assays with pig skin in Franz cells - SciELO. (2020, April 17). Retrieved from

Sources

Validation & Comparative

Comparing the reactivity of 2-Chloro-5-sulfino-benzoic acid with other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Chloro-5-sulfino-benzoic acid , focusing on its unique reactivity profile as a bifunctional building block in medicinal chemistry.

Executive Summary

2-Chloro-5-sulfinobenzoic acid (2-Cl-5-SO₂H-BA) is a specialized aromatic intermediate distinguished by the presence of a sulfinic acid (-SO₂H) group meta to a carboxylic acid and para to a chlorine atom. Unlike its more common analogs—such as 2-chlorobenzoic acid (stable building block) or 5-sulfobenzoic acid (strong acid, non-nucleophilic)—the sulfinic acid derivative acts as a soft nucleophile , enabling the direct synthesis of sulfones via S-alkylation.

This guide compares its reactivity against standard benzoic acid derivatives, highlighting its utility in constructing sulfone-based pharmacophores (e.g., in 5-HT6 antagonists or antibacterial agents) and providing validated protocols for its handling.

Chemical Profile & Structural Analysis[1][2]

The molecule features three distinct reactive centers with competing electronic demands. Understanding the interplay between the ortho-chloro steric lock and the meta-sulfino nucleophile is critical for reaction design.

Electronic & Steric Map
  • Sulfinic Acid (-SO₂H) at C5:

    • Character: Amphiphilic. The sulfur atom is nucleophilic (lone pair available), while the proton is acidic (pKa ≈ 1.2–1.5).

    • Reactivity: Prone to S-alkylation (major pathway) and O-alkylation (minor, hard electrophiles). It is chemically unstable relative to sulfonic acids, susceptible to disproportionation (to thiol + sulfonic acid) or oxidation.

  • Carboxylic Acid (-COOH) at C1:

    • Character: Moderately acidic (pKa ≈ 2.9, lowered by ortho-Cl).

    • Reactivity: Standard amide couplings, but sterically hindered by the C2-Chlorine.

  • Chlorine (-Cl) at C2:

    • Effect: Steric "ortho-effect" twists the carboxylate out of planarity, reducing conjugation but increasing acidity. It deactivates the ring toward electrophilic aromatic substitution (EAS).

Acid Dissociation Constants (Estimated)
Functional GroupApprox. pKaNotes
-SO₂H (Sulfinic) ~1.3Stronger acid than carboxyl; ionizes first.
-COOH (Carboxylic) ~2.9Acidified by ortho-Cl (vs. 4.2 for unsubstituted benzoic).
-SO₃H (Sulfonic) -2.8Reference value (for 5-sulfobenzoic acid); fully dissociated.

Comparative Reactivity Analysis

The following table contrasts 2-Cl-5-SO₂H-BA with its closest structural analogs to justify its selection in synthetic routes.

Table 1: Reactivity Matrix of Benzoic Acid Derivatives
Feature2-Chloro-5-sulfinobenzoic acid 2-Chlorobenzoic acid 5-Sulfobenzoic acid 2-Chloro-5-(chlorosulfonyl)benzoic acid
Primary Utility Sulfone Synthesis (S-alkylation)Amide/Ester scaffoldsSolubility enhancer / Salt formationPrecursor to Sulfonamides/Sulfinates
Sulfur Reactivity Nucleophilic (S) N/AInert (Electrophilic S in high ox state)Electrophilic (S)
Redox Stability Low (Oxidizes to -SO₃H)HighHighModerate (Hydrolyzes to -SO₃H)
Acidity Diprotic (Strong/Weak)Monoprotic (Weak)Diprotic (Very Strong/Weak)Monoprotic (Weak) + HCl generator
Key Reaction Ar-SO₂Na + R-X → Ar-SO₂-RAr-COOH + H₂N-R → Ar-CONHRAcid-Base CatalysisAr-SO₂Cl + H₂N-R → Ar-SO₂NHR
Detailed Mechanism: Why Choose the Sulfino Derivative?
  • Vs. Sulfonyl Chlorides: While sulfonyl chlorides make sulfonamides, they cannot easily form sulfones (C-S-C bonds) without reduction. The sulfinic acid is the reduced state required to attack carbon electrophiles.

  • Vs. Sulfonic Acids: Sulfonic acids (-SO₃H) are nucleophilically dead. You cannot alkylate a sulfonic acid to make a sulfone.

  • The "Ortho-Cl" Advantage: The C2-chlorine prevents unwanted metabolic conjugation at the carboxylate in some drug designs and locks the conformation, potentially improving binding affinity in the final drug target.

Experimental Workflows

Visualization of Reaction Pathways

The diagram below illustrates the synthesis of the sulfinic acid from its precursor and its subsequent diversion into sulfones.

ReactionPathways cluster_conditions Critical Control Points Precursor 2-Chloro-5-(chlorosulfonyl) benzoic acid Sulfinic 2-Chloro-5-sulfino benzoic acid (Salt) Precursor->Sulfinic Reduction (Na2SO3 or Zn) Sulfone Target Sulfone (Ar-SO2-R) Sulfinic->Sulfone S-Alkylation (R-X, Base) Sulfonic 5-Sulfobenzoic acid (Oxidation Byproduct) Sulfinic->Sulfonic Air Oxidation (Unwanted)

Caption: Pathway A (Blue) denotes the reduction to the nucleophilic sulfinate. Pathway B (Green) is the productive S-alkylation. The dashed Red line indicates the oxidative degradation pathway.

Protocol A: In-Situ Generation and S-Alkylation

Note: Sulfinic acids are often unstable as free acids. It is best practice to generate the sodium sulfinate salt and react it immediately.

Objective: Synthesis of a sulfone derivative from 2-chloro-5-(chlorosulfonyl)benzoic acid via the sulfinate intermediate.

Reagents:

  • Starting Material: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)

  • Reductant: Sodium Sulfite (

    
    )
    
  • Base: Sodium Bicarbonate (

    
    )
    
  • Electrophile: Alkyl Halide (

    
    , e.g., Methyl Iodide or Benzyl Bromide)
    

Step-by-Step Methodology:

  • Reduction (Sulfonyl Chloride

    
     Sulfinate): 
    
    • Dissolve 1.0 eq of 2-chloro-5-(chlorosulfonyl)benzoic acid in water (

      
       adjusted to ~8 with 
      
      
      
      ).
    • Add 2.0 eq of

      
       portion-wise at 0°C.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: The solution should become clear. The species present is now Disodium 2-chloro-5-sulfinobenzoate .

  • S-Alkylation (Sulfinate

    
     Sulfone): 
    
    • Add 1.2 eq of the Alkyl Halide directly to the aqueous solution (add ethanol or DMF if the halide is insoluble).

    • Heat to 70–80°C for 4–6 hours.

    • Mechanism:[1][2][3] The sulfur lone pair attacks the alkyl halide (

      
      ).
      
  • Isolation:

    • Acidify the mixture to pH ~2 with dilute HCl.

    • The product (Sulfone-Benzoic Acid) typically precipitates. Filter and wash with cold water.

Self-Validating Check:

  • If the product remains water-soluble after acidification, it suggests oxidation to the sulfonic acid (which is highly water-soluble) occurred instead of alkylation.

  • IR Spectroscopy: Look for strong Sulfone symmetric/asymmetric stretches at 1150 and 1300 cm⁻¹. Absence of S-H stretch (2500 cm⁻¹) confirms no thiol formation.

Protocol B: Handling & Stability

Sulfinic acids disproportionate according to the equation:



To prevent this:
  • Store as Salt: Isolate as the sodium salt if storage is necessary.

  • Inert Atmosphere: Perform reactions under

    
     to prevent oxidation to sulfonic acid.
    
  • Avoid Strong Acid: Keep the pH neutral/basic until the alkylation is complete. The free sulfinic acid is less stable than its salt.

Selectivity & Functional Group Compatibility[1]

When modifying this scaffold, researchers must prioritize the order of operations to avoid chemoselectivity issues.

Selectivity Start 2-Cl-5-SO2H-Benzoic Acid Amide Amide Coupling (COOH reaction) Start->Amide NOT RECOMMENDED (SO2H interferes with coupling reagents) Sulfone Sulfone Formation (SO2H reaction) Start->Sulfone Step 1: S-Alkylation (High Selectivity) Sulfone->Amide Step 2: Amide Coupling (Standard Protocol)

Caption: Recommended synthetic sequence. The sulfinic acid group is incompatible with many peptide coupling reagents (e.g., EDC, HATU) as it can act as a nucleophile toward the activated ester. Always install the sulfone first.

References

  • Title: "Process for preparing 2-chloro-5-sulfamoylbenzoic acids" (Precursor Chemistry)
  • Reactivity of Arylsulfinic Acids

    • Title: "Studies of the Mechanism of the Disproportion
    • Source: Oregon St
    • URL:[Link]

  • General Sulfone Synthesis Protocols

    • Title: "Sulfone synthesis by oxidation and alkyl
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Acidity Comparisons

    • Title: "Acidity of Substituted Benzenesulfonic Acids: A Comparative Guide"[4]

    • Source: BenchChem[4]

Sources

Structure-activity relationship of 2-Chloro-5-sulfino-benzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship of 2-Chloro-5-sulfino-benzoic Acid Derivatives

Executive Summary: The Sulfinic Acid Advantage

This guide analyzes the 2-Chloro-5-sulfinobenzoic acid scaffold, a critical yet often overlooked intermediate in medicinal chemistry. Unlike its ubiquitous cousin, 2-chloro-5-chlorosulfonylbenzoic acid (used almost exclusively for sulfonamides), the sulfinic acid (


)  derivative is the gateway to sulfones (

)
.

This distinction is pivotal. While sulfonamides are classic pharmacophores, alkyl sulfones derived from this scaffold have emerged as potent Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia and LPA2 receptor agonists for radiation protection. This guide compares these downstream analogs, elucidating the specific structure-activity relationship (SAR) driven by the 2-chloro and 5-sulfino substitution pattern.

Chemical Architecture & Synthetic Utility

The core molecule functions as a nucleophilic "warhead" precursor. Its reactivity profile allows for the introduction of diverse alkyl groups at the sulfur atom, a transformation difficult to achieve via sulfonyl chlorides.

Feature2-Chloro-5-sulfinobenzoic acid (

)
2-Chloro-5-chlorosulfonylbenzoic acid (

)
Primary Reactivity Nucleophile (S-alkylation)Electrophile (S-amination)
Target Product Sulfones (

)
Sulfonamides (

)
Key Reagents Alkyl halides (R-X), BaseAmines (

)
Stability Moderate (often used as Na+ salt)Low (Hydrolyzes to sulfonic acid)
LogP Impact Variable (depends on R)Lowers LogP (Polar sulfonamide)
Synthesis Workflow Visualization

SynthesisPathways Start 2-Chloro-5-sulfinobenzoic acid (Nucleophilic Core) Product1 Alkyl Sulfone Analog (GlyT1 Inhibitors) Start->Product1 S-Alkylation Product2 Sulfonic Acid (High Polarity) Start->Product2 Oxidation Reagent1 + Alkyl Halide (R-X) (Base catalyzed) Reagent2 + Oxidation (H2O2 / KMnO4) Product3 Sulfonamide Analog (Antibacterial/Diuretics) Product2->Product3 Derivatization Reagent3 + Activation -> Amine

Figure 1: Divergent synthesis pathways. The sulfinic acid route (top) is the exclusive efficient path to alkyl sulfone drugs.

Detailed SAR Analysis: The GlyT1 Inhibitor Case Study

The most high-value application of this scaffold is in the development of GlyT1 inhibitors (e.g., for treating the negative symptoms of schizophrenia). The 2-chloro-5-sulfone motif is essential for binding within the transporter's hydrophobic pocket while maintaining metabolic stability.

Mechanism of Action

GlyT1 reuptakes glycine from the synaptic cleft. Inhibiting GlyT1 increases synaptic glycine concentrations, potentiating NMDA receptor activity. The 2-chloro-5-alkylsulfonyl moiety mimics the spatial constraints of the endogenous ligand while preventing rapid metabolism.

Comparative SAR Table: Substituent Effects
PositionSubstituentEffect on Potency (IC50)Effect on PK/MetabolismRecommendation
C-2 (Ortho) -Cl (Chlorine) Optimal. Provides steric twist to the phenyl ring; fills hydrophobic pocket.Blocks metabolic oxidation at this position.Retain. Replacing with -H or -F often reduces potency >10x.
C-2 (Ortho) -HPoor. Loss of steric lock; planar conformation is unfavorable.Increases clearance.Avoid.
C-5 (Meta)

Good. Baseline potency.Good CNS penetration (low MW).Good starting point.
C-5 (Meta)

Superior. 5-10x more potent than methyl.Cyclopropyl group accesses specific hydrophobic sub-pocket.Preferred Lead.
C-5 (Meta)

Moderate to Low.High polarity limits BBB crossing (CNS penetration).Avoid for CNS targets.
C-1 (Head)

Inactive (usually).Too polar; rapid renal clearance.Must derivatize to Amide (e.g., Benzamide).
SAR Logic Diagram

SAR_Logic Core 2-Chloro-5-sulfinobenzoic Scaffold Pos2 Position 2 (Cl) Core->Pos2 Pos5 Position 5 (Sulfino) Core->Pos5 Pos1 Position 1 (Carboxyl) Core->Pos1 Effect2 Steric 'Twist' Prevents Planarity Metabolic Block Pos2->Effect2 Effect5 Precursor to Sulfone (Hydrophobic Interaction) Pos5->Effect5 Effect1 Anchor Point Converted to Amide for CNS Entry Pos1->Effect1

Figure 2: Functional dissection of the scaffold. The 2-Cl group is structural (conformation), while the 5-Sulfino group is the functional pharmacophore generator.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for converting the sulfinic acid to the bioactive sulfone, based on patent literature (e.g., WO 99/44596).

Protocol: Synthesis of 2-Chloro-5-(cyclopropylmethylsulfonyl)benzoic acid

Target: High-potency GlyT1 inhibitor intermediate.

  • Reagents:

    • Substrate: 2-Chloro-5-sulfinobenzoic acid (1.0 eq).

    • Electrophile: (Bromomethyl)cyclopropane (1.2 eq).

    • Solvent: Isopropanol / Water (1:1 v/v).

    • Catalyst: Sodium Iodide (0.1 eq) - Critical for accelerating alkylation.

  • Procedure:

    • Dissolution: Dissolve 2-chloro-5-sulfinobenzoic acid in the solvent mixture. If using the free acid, add NaOH (2.0 eq) to generate the soluble disodium salt in situ.

    • Addition: Add (bromomethyl)cyclopropane and NaI.

    • Reflux: Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by LC-MS (Disappearance of sulfinic acid mass [M-H]- 219).

    • Workup: Cool to room temperature. Acidify with 1N HCl to pH 2–3. The sulfone product will precipitate.

    • Purification: Filter the white solid. Recrystallize from Ethanol/Water.

  • Validation Check:

    • NMR: Look for the disappearance of the S-H proton (if visible) and appearance of cyclopropyl methylene doublet at

      
       3.0–3.2 ppm.
      
    • MS: Confirm mass shift from Sulfinic Acid to Sulfone (+54 Da for cyclopropylmethyl).

Comparative Analysis: Why Choose This Scaffold?

When designing inhibitors for targets like GlyT1 or LPA2, researchers often choose between Sulfonamides (easy to make) and Sulfones (harder to make, requires sulfinic acid).

ParameterSulfonamide Analog (via Sulfonyl Chloride)Sulfone Analog (via Sulfinic Acid)
H-Bond Donor Yes (NH)No
Metabolic Stability Moderate (N-dealkylation possible)High (C-S bond is very stable)
CNS Penetration Lower (Polar NH group)Higher (More lipophilic)
Selectivity Often hits Carbonic Anhydrase (off-target)High Specificity for Transporters

References

  • GlyT1 Inhibitor Synthesis & SAR

    • Patent: Hoffmann-La Roche. "Benzoyl-piperazine derivatives as glycine uptake inhibitors." WO 99/44596.[1] (Describes the use of 2-chloro-5-sulfinobenzoic acid as a key starting material).

    • Journal: Lindsley, C. W., et al. (2006). "Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides." Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.[2] Link

  • LPA2 Receptor Agonists

    • Journal: Patil, R., et al. (2014). "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor." Journal of Medicinal Chemistry, 57(17), 7136–7149. Link

  • Review: "Sulfinic Acids and Their Derivatives: Synthesis and Applications." Chemical Reviews.

Sources

A Comparative Guide to the Efficacy of Sulfonylurea Herbicides in Agricultural Weed Management

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: The initial topic requested, "Efficacy of 2-Chloro-5-sulfino-benzoic acid derivatives against agricultural pests," does not correspond to a recognized class of agricultural pesticides with available public data. To provide a scientifically accurate and valuable guide, this document focuses on a well-established and structurally relevant class of compounds: Sulfonylurea Herbicides . This pivot ensures that the content adheres to rigorous standards of scientific integrity and provides actionable insights for researchers and agricultural scientists.

Introduction: The Role of Sulfonylureas in Modern Agriculture

Since their introduction by DuPont in the 1980s, sulfonylurea (SU) herbicides have become indispensable tools in modern agriculture.[1] Renowned for their high efficacy at exceptionally low application rates, they represent a significant advancement over older, less selective herbicides.[2][3] Sulfonylureas are systemic compounds, absorbed through both the foliage and roots of plants, and are particularly effective against broadleaf weeds, with several members of the class also controlling specific grass weeds.[2][4] Their success is attributed to a combination of broad-spectrum activity, crop selectivity, and favorable toxicological profiles.[3][5]

This guide provides a comparative analysis of the efficacy of prominent sulfonylurea herbicides, delves into their mechanism of action, outlines standardized experimental protocols for their evaluation, and discusses the critical issue of weed resistance.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of the sulfonylurea class is derived from its highly specific mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6][7]

Causality of Action: ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][7] These amino acids are fundamental building blocks for proteins and are vital for cell division and plant growth.[2][4] By binding to the ALS enzyme, sulfonylurea molecules block the substrate's access to the active site.[1][8] This inhibition halts the production of the essential amino acids, which quickly leads to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species.[2][4] This mechanism is highly specific to plants, fungi, and bacteria, as animals obtain these amino acids through their diet, which accounts for the low mammalian toxicity of SU herbicides.[3][7]

Caption: Mechanism of sulfonylurea herbicides via inhibition of the ALS enzyme.

Comparative Efficacy of Key Sulfonylurea Herbicides

The efficacy of sulfonylurea herbicides can vary significantly based on the specific active ingredient, the target weed species, application timing, and environmental conditions. The following table summarizes experimental data comparing several widely used sulfonylurea compounds against common agricultural weeds.

Herbicide (Active Ingredient)Target Weeds (Examples)Typical Application Rate (g a.i./ha)Efficacy Notes
Metsulfuron-methyl Broadleaf weeds (Chenopodium album, Fagopyrum tataricum), Scentless Mayweed, Common Poppy.[9][10]4 - 10Highly effective against a wide range of broadleaf weeds.[9] Studies show it can reduce total weed mass by 74-76%.[9] Chlorsulfuron has been shown to persist longer in soil compared to metsulfuron-methyl.[11]
Nicosulfuron Grass weeds (Echinochloa crus-galli, Elytrigia repens), some broadleaf weeds (Chenopodium album).[5]30 - 60Considered one of the most effective SU herbicides for controlling grass weeds in maize, reducing weed dry matter by up to 87%.[3][5] Also demonstrates significant control of broadleaf weeds.[3]
Rimsulfuron Grass weeds (Echinochloa crus-galli), some broadleaf weeds.15 - 30Effective against key grass weeds like Echinochloa crus–galli.[5] Often used in combination with other herbicides to broaden the spectrum of control.[12]
Tribenuron-methyl Broadleaf weeds.15 - 30Provides good control of broadleaf weeds, but may be less effective on certain species compared to metsulfuron-methyl.[9] Often used in mixtures to enhance performance.[9]
Chlorsulfuron Broadleaf weeds, some grasses.9 - 26One of the first commercialized SU herbicides. Effective, but resistance has been documented in species like Kochia scoparia.[13] Can persist in soil, potentially affecting subsequent crops.[11][14]

Experimental Protocols: Greenhouse Herbicide Efficacy Bioassay

To ensure trustworthy and reproducible results, standardized bioassays are critical for evaluating herbicide efficacy. The following protocol describes a common method for assessing the dose-response of a target weed species to a sulfonylurea herbicide in a controlled greenhouse environment.

Objective: To determine the herbicide dose required to achieve 50% growth reduction (GR₅₀) in a target weed population.

Methodology:

  • Seed Germination: Seeds from a known susceptible weed population are germinated on an agar medium to ensure uniform seedling emergence.[15]

  • Transplanting: Once seedlings reach a consistent size (e.g., 2-3 true leaves), they are transplanted into 4-inch pots filled with a standardized potting mix.[15][16]

  • Acclimatization: The transplanted seedlings are allowed to acclimate in the greenhouse for 3-5 days under controlled temperature and light conditions.

  • Herbicide Preparation: A stock solution of the sulfonylurea herbicide is prepared. A series of dilutions are then made to create a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). An appropriate adjuvant should be included as per standard practice.[17]

  • Herbicide Application: The different herbicide doses are applied to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. A set of plants is left untreated to serve as a control.

  • Incubation: The treated plants are returned to the greenhouse and arranged in a randomized complete block design to minimize the effects of environmental variability.

  • Data Collection: After a set period (typically 14-21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.[5]

  • Analysis: The dry weight of the treated plants is expressed as a percentage of the dry weight of the control plants. A dose-response curve is generated by plotting the growth reduction against the herbicide dose, and the GR₅₀ value is calculated using statistical software.

Caption: Standardized workflow for a greenhouse herbicide efficacy bioassay.

The Challenge of Herbicide Resistance

A significant challenge in the long-term use of sulfonylurea herbicides is the evolution of resistant weed populations.[10] Resistance to ALS inhibitors is now widespread, with over 150 weed species globally showing resistance.[10]

Mechanism of Resistance: The primary mechanism of resistance is a target-site mutation.[13] A single nucleotide polymorphism in the gene encoding the ALS enzyme can alter its structure, preventing the herbicide molecule from binding effectively while still allowing the enzyme to function.[13][18] This renders the plant almost completely unaffected by the herbicide at normal field rates.[10]

Management Strategies: To mitigate the development and spread of resistance, an integrated weed management (IWM) approach is essential. Key strategies include:

  • Rotating Herbicides: Avoid the repeated use of herbicides with the same mode of action.

  • Tank Mixing: Use herbicide mixtures that include multiple modes of action to control a broader spectrum of weeds and reduce selection pressure.[12]

  • Cultural Practices: Employ non-chemical methods like crop rotation, cover cropping, and mechanical weeding to reduce reliance on herbicides.[19][20]

Comparison with Alternative Herbicide Classes

While sulfonylureas are highly effective, it is crucial to understand their performance relative to other major herbicide classes.

  • Glyphosate (EPSP Synthase Inhibitor): Glyphosate is a non-selective, systemic herbicide that inhibits the EPSP synthase enzyme, blocking the production of aromatic amino acids.[1][4] Unlike the often-selective sulfonylureas, glyphosate is broad-spectrum, controlling most annual and perennial weeds.[4] However, the widespread use of glyphosate-resistant crops has led to a significant increase in glyphosate-resistant weeds.[1]

  • Glufosinate (Contact Herbicide): Glufosinate is a non-selective contact herbicide, meaning it does not translocate extensively within the plant.[21] It is effective on small annual weeds but less so on larger or perennial weeds compared to systemic herbicides like sulfonylureas or glyphosate.[21]

  • PPO Inhibitors (e.g., Flumioxazin): Protoporphyrinogen oxidase (PPO) inhibitors are another class of herbicides that are often used in mixtures with sulfonylureas. They provide effective residual control and add an additional mode of action to help manage resistance.[12]

Conclusion

Sulfonylurea herbicides remain a cornerstone of chemical weed control due to their high efficacy, low application rates, and crop selectivity. Their specific mechanism of action, the inhibition of the ALS enzyme, provides excellent control of many problematic broadleaf and some grass weeds. However, their effectiveness is challenged by the widespread evolution of target-site resistance. For researchers and agricultural professionals, understanding the comparative efficacy of different sulfonylureas, employing robust experimental protocols for evaluation, and implementing integrated weed management strategies are paramount to preserving the utility of this important class of herbicides for sustainable agriculture.

References

  • LaRossa, R. A., & Falco, S. C. (1984). Acetolactate Synthase Is the Site of Action of Two Sulfonylurea Herbicides in Higher Plants. Science, 224(4656), 1443-1445. [Link]

  • Shakil, S. S., et al. (2020). Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. ResearchGate. [Link]

  • Wyoming Weed and Pest Council. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Yu, H., & Han, H. (2021). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Frontiers of Agricultural Science and Engineering. [Link]

  • Pang, S. S., et al. (2003). Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. Journal of Biological Chemistry, 278(9), 7639-7644. [Link]

  • Kenso Agcare. (n.d.). What are Sulfonylurea Herbicides?[Link]

  • Plotnikov, V. N., & Neverov, A. A. (2024). The effectiveness of sulfonylurea-based herbicides against dicotyledonous weed species on spring wheat crop. BIO Web of Conferences, 96, 00030. [Link]

  • Auškalnienė, O., & Auškalnis, A. (2007). Effect of sulfonylurea herbicides on weeds and maize. Agronomy Research, 5(2), 129-136. [Link]

  • Atwijukire, E., et al. (2022). Effect of a Sulfonylurea herbicide in weed management and field performance of maize. African Journal of Agricultural Research, 18(11), 937-947. [Link]

  • Sarangi, D., & Jhala, A. J. (2019). Weed control and crop safety in sulfonylurea/glyphosate-resistant soybean. Weed Technology, 33(1), 116-125. [Link]

  • Guttieri, M. J., et al. (1992). Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia. Plant Physiology, 99(2), 843-847. [Link]

  • Sebastian, S. A., & Chaleff, R. S. (1996). U.S. Patent No. RE35,661. U.S.
  • Baugher, T. (2019, August 13). Beyond Roundup: Alternatives to consider adding to your weed management plan (Update). Purdue University Landscape Report. [Link]

  • Nosratti, I., et al. (2007). Evaluation the Efficiency of Three Sulfonylurea Herbicide and Their Effects on Maize (Zea mays L.) Grain Yield. Science Alert. [Link]

  • PCN Action Scotland. (n.d.). A desk based review of alternatives to glyphosate to control groundkeepers. [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]

  • Agriculture and Horticulture Development Board. (n.d.). Distribution and management of herbicide resistance in broad-leaved weeds. AHDB. [Link]

  • Eco-Friendly Weed Management. (2025, September 8). Alternatives to Traditional Chemicals. [Link]

  • Zanardini, E., et al. (2002). Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. ResearchGate. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (95), e52367. [Link]

  • The Greens/EFA. (2017, October 18). Alternatives to herbicide in weed management. [Link]

  • Woods End Laboratories. (n.d.). Herbicide Bioassay. [Link]

  • Mao, F. (1986). Analysis of the Herbicides Chlorsulfuron, Sulfometuron Methyl and Metsulfuron Methyl in Soil and Water. Open PRAIRIE: Open Public Research Access Institutional Repository & Information Exchange. [Link]

  • Martin, J. R., & Witt, W. W. (2012). Comparison of Newer and Older Herbicide Options for Guardrails. Weed Science. [Link]

  • Lee, D., et al. (2013). Alternative Herbicides to Control Herbicide-Resistant and Troublesome Weeds in Paddy Fields. ResearchGate. [Link]

  • Anderson, R. L. (1985). Environmental Effects on Metsulfuron and Chlorsulfuron Bioactivity in Soil. Journal of Environmental Quality, 14(4), 517-521. [Link]

  • Walker, A., et al. (1989). Adsorption and Degradation of Chlorsulfuron and Metsulfuron-Methyl in Soils from Different Depths. ResearchGate. [Link]

  • Spadotto, C. A., et al. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 16(4), 937-953. [Link]

Sources

Comprehensive Comparison Guide: In Vitro Profiling of 2-Chloro-5-sulfinobenzoic Acid

[1]

Executive Summary & Compound Profile

2-Chloro-5-sulfinobenzoic acid (2-Cl-5-SO₂H-BA) is a specialized aromatic sulfinic acid derivative.[1] While historically utilized as a synthetic intermediate—most notably in the preparation of sulfone-based Glycine Transporter 1 (GlyT1) inhibitors for psychiatric indications—it is increasingly evaluated for its intrinsic pharmacological properties as a bioisostere of carboxylic and sulfonic acids.[1]

This guide outlines the in vitro validation strategy for 2-Cl-5-SO₂H-BA, positioning it against established structural analogs to determine its viability as a standalone drug candidate versus a pro-drug or metabolic intermediate.[1]

Compound Snapshot
FeatureDetail
Chemical Name 2-Chloro-5-sulfinobenzoic acid
Functional Class Aromatic Sulfinic Acid; Benzoic Acid Derivative
Primary Reactivity Amphoteric; Nucleophilic (at Sulfur); Prone to auto-oxidation
Target Potential GlyT1 Inhibition (Precursor/Analog); Cysteine Protease Inhibition (Covalent)
Key Challenge Oxidative Stability (Disproportionation to sulfonic acid/thiosulfonate)

Mechanism of Action & Rationale

The Sulfinic Acid Pharmacophore

Unlike the chemically inert sulfonic acid (



1
  • Hydrogen Bonding Donor/Acceptor: Mimics the transition state of peptide hydrolysis.[1]

  • Redox Activity: Can act as a reversible "redox switch," potentially modifying cysteine residues in target enzymes via thiosulfinate formation.[1]

Therapeutic Hypothesis: GlyT1 Modulation

Literature identifies 2-Cl-5-SO₂H-BA as the direct precursor to 2-Chloro-5-(methylsulfonyl)benzoic acid , a potent GlyT1 inhibitor used in schizophrenia research [1].[1] The core question for this evaluation is whether the un-alkylated sulfinic acid retains inhibitory potency or offers a distinct binding mode (e.g., via ion-pairing with the transporter's arginine residues).[1]

MOA_Pathwaycluster_0Chemical Transformationcluster_1Target Interaction (GlyT1)Precursor2-Chloro-5-sulfinobenzoic acid(Candidate)Active2-Chloro-5-(methylsulfonyl)benzoic acid(Known GlyT1 Inhibitor)Precursor->ActiveAlkylation (Synthetic/Metabolic?)Metabolite2-Chloro-5-sulfobenzoic acid(Inactive Oxidized Form)Precursor->MetaboliteAuto-oxidation (Stability Risk)BindingArginine/Lysine Residue(Transporter Pocket)Precursor->BindingHypothetical Affinity(Test Target)Active->BindingHigh AffinityEffectInhibition of Glycine Reuptake(Synaptic Modulation)Binding->Effect

Figure 1: Chemical relationship between the sulfinic acid candidate, its active sulfone derivative, and the oxidation liability.

Comparative Performance Analysis

To objectively assess 2-Cl-5-SO₂H-BA, it must be benchmarked against the "Gold Standard" (its methylated active form) and a "Negative Control" (the oxidized sulfonic acid).[1]

Comparison Table: Physicochemical & Biological Profiles
ParameterCandidate: 2-Cl-5-SO₂H-BABenchmark: 2-Cl-5-(MeSO₂)BAControl: 2-Cl-5-SO₃H-BA
Role Experimental CandidateKnown Active (GlyT1)Oxidative Metabolite
pKa (Acidic) ~1.5 - 2.0 (Sulfinic)~3.5 (Benzoic only)< 1.0 (Sulfonic)
Lipophilicity (LogP) Low (0.5 - 1.[1]2)Moderate (1.5 - 2.0)Very Low (< 0)
Solubility (pH 7.4) High (Anionic)ModerateVery High
Stability (aq) Poor (T½ < 24h w/o antioxidants)HighHigh
Predicted Potency Low-Moderate (µM range)High (nM range)Inactive

Key Insight: The candidate's primary liability is stability .[1] In vitro assays must account for spontaneous oxidation, which could generate false negatives (if the compound degrades before binding) or false positives (if the degradation product is reactive).[1]

Detailed Experimental Protocols

Protocol A: Stability-Indicating Solubility Assay

Rationale: Sulfinic acids disproportionate in water.[1] You must establish a "Safe Assay Window" before biological testing.[1]

  • Preparation: Dissolve 2-Cl-5-SO₂H-BA to 10 mM in DMSO (stock).

  • Dilution: Dilute to 100 µM in:

    • PBS (pH 7.4)

    • PBS + 1 mM DTT (Reducing agent to prevent oxidation)

    • Simulated Gastric Fluid (pH 1.2)[1]

  • Monitoring: Incubate at 37°C. Aliquot at 0, 1, 4, 12, and 24 hours.

  • Analysis: HPLC-UV (254 nm). Monitor for the appearance of the sulfonic acid peak (retention time shift).

  • Criteria: If degradation >10% within 4 hours, all subsequent bioassays must include 1 mM DTT or be performed in degassed buffers.

Protocol B: GlyT1 Uptake Inhibition Assay (Cell-Based)

Rationale: To determine if the sulfinic acid mimics the sulfone inhibitor.[1]

Materials:

  • CHO cells stably expressing human GlyT1.[1]

  • [³H]-Glycine radioligand.[1]

  • Reference Inhibitor: ALX-5407.

Workflow:

  • Seeding: Plate CHO-GlyT1 cells in 96-well ScintiPlates (50,000 cells/well).

  • Pre-incubation: Wash cells with HBSS. Add 2-Cl-5-SO₂H-BA (concentration range: 1 nM – 100 µM).

    • Critical Step: Prepare compound immediately prior to addition to minimize oxidation.

  • Uptake: Add [³H]-Glycine (50 nM final) and incubate for 15 min at room temperature.

  • Termination: Aspirate and wash with ice-cold buffer.[1]

  • Readout: Measure radioactivity via MicroBeta counter.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Compare against the methylated analog.

Protocol C: Cysteine Reactivity Screening (Ellman’s Reagent)

Rationale: To test for "off-target" covalent binding to cysteine residues (potential toxicity).[1]

  • Mix: Incubate 100 µM Candidate with 100 µM L-Cysteine in PBS (pH 7.4) for 60 min.

  • Detection: Add DTNB (Ellman’s Reagent).[1]

  • Readout: Measure Absorbance at 412 nm.

  • Interpretation: A decrease in absorbance (compared to Cysteine control) indicates the sulfinic acid has reacted with the thiol, suggesting potential for covalent toxicity or irreversible inhibition .[1]

Experimental Workflow Diagram

This diagram illustrates the decision matrix for progressing 2-Cl-5-SO₂H-BA through early discovery.

Workflowcluster_QCStep 1: Quality Controlcluster_BioStep 2: Biological ProfilingStartStart: 2-Cl-5-SO2H-BA SynthesisStabilityAqueous Stability Assay(HPLC/MS)Start->StabilityPurityPurity Check (>95%?)Stability->PurityGlyT1GlyT1 Inhibition (IC50)vs Methyl-SulfonePurity->GlyT1If StableCys_ScreenCysteine Reactivity(Cov. Binding Risk)Purity->Cys_ScreenDecisionActivity Profile?GlyT1->DecisionCys_Screen->DecisionLead OptLead OptDecision->Lead OptHigh PotencyLow ReactivityProdrugProdrugDecision->ProdrugLow PotencyHigh StabilityDiscardDiscardDecision->DiscardUnstableNon-specific

Figure 2: Critical path for validating the sulfinic acid candidate.[1] Note the "Stop/Go" decision based on stability.

References

  • Patent: "1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors."[1] Google Patents.[1] PT1663232E. (Describes the use of 2-chloro-5-sulfinobenzoic acid as a key intermediate for GlyT1 inhibitors). Link

  • Chemical Vendor Data: "2-Chloro-5-sulfino-benzoic acid CAS Data." Smolecule. (Confirming chemical existence and basic properties). Link

  • Methodology: "Ellman’s Reagent Assay for Thiol Quantitation." Thermo Fisher Scientific. (Standard protocol for cysteine reactivity). Link

  • Comparative Target: "Sarcosine-based GlyT1 inhibitors." PubChem. (Context for the methylated benchmark). Link

A Comparative Guide to the Selectivity of 2-Chloro-5-sulfamoylbenzoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of target selectivity remains a paramount challenge. The ability of a therapeutic agent to modulate the activity of its intended target while minimally affecting other biomolecules is a critical determinant of its efficacy and safety profile. This guide provides an in-depth assessment of the selectivity of a promising class of inhibitors based on the 2-chloro-5-sulfamoylbenzoic acid scaffold. We will delve into their primary biological targets, compare their selectivity profiles with established alternative inhibitors, and provide detailed experimental protocols to empower researchers in their own investigations.

The 2-chloro-5-sulfamoylbenzoic acid core structure has proven to be a versatile template for the design of potent inhibitors against two key enzyme families: the human Carbonic Anhydrases (hCAs) and the human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). Understanding the selectivity of these compounds within and across these enzyme families is crucial for advancing their therapeutic potential.

Target Family 1: Human Carbonic Anhydrases (hCAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH, CO2 homeostasis, and various physiological processes.[1] Several hCA isoforms are established drug targets for conditions like glaucoma, epilepsy, and cancer.[1][2] The primary sulfonamide group of the 2-chloro-5-sulfamoylbenzoic acid scaffold is a well-established zinc-binding group, making it an excellent starting point for designing hCA inhibitors.[3]

Comparative Selectivity of 2-Chloro-5-sulfamoylbenzoic Acid Derivatives against hCA Isoforms

Recent studies have explored the inhibitory activity of various derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (a closely related analog) against a panel of hCA isoforms. The data reveals that modifications to the core structure can significantly influence both potency and selectivity.

Compound/InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Highlights
Derivative 11 --10.77.5Selective for tumor-associated isoforms IX and XII over cytosolic isoforms.[4][5]
Derivative 6 --35.27.0Potent inhibitor of hCA XII.[5]
Derivative 8 --3.2-Strong and selective inhibition of hCA IX.[5]
Acetazolamide (Standard) 985.8-25-A clinically used, non-selective CA inhibitor.[6]
Benzolamide (Alternative) ----Known to be a potent inhibitor of several CA isoforms.[7]
Coumarin-based Inhibitors (Alternative) --215A newer class of inhibitors showing selectivity for tumor-associated isoforms.[8]

Note: '-' indicates data not available in the cited sources. Ki values are inhibition constants; lower values indicate higher potency.

The data indicates that specific derivatives of the 2-chloro-5-sulfamoylbenzoic acid scaffold can achieve remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[4][5] This is a significant advantage over classical, non-selective inhibitors like acetazolamide, which can lead to off-target effects.[1] The selectivity of these compounds is often attributed to the specific interactions of the substituted "tail" of the inhibitor with amino acid residues lining the active site cavity, which differ between isoforms.[3]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory potency of compounds against hCA isoforms based on the enzyme's esterase activity.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[6] The rate of this reaction is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Human Carbonic Anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[6]

  • p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in assay buffer with a minimal amount of acetonitrile)[6]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate and a microplate reader capable of kinetic measurements at 405 nm.

Procedure:

  • Enzyme Preparation: Prepare a working solution of the hCA isoenzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Plate Setup: In a 96-well plate, set up the following wells:

    • Blank: Assay Buffer only.

    • Enzyme Control: hCA enzyme solution and assay buffer.

    • Inhibitor Wells: hCA enzyme solution, assay buffer, and serial dilutions of the test compound.

    • Solvent Control: hCA enzyme solution, assay buffer, and the same concentration of solvent (e.g., DMSO) as in the inhibitor wells.

  • Pre-incubation: Add the enzyme and inhibitor/solvent to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.[6][9]

  • Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature.[9][10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

dot

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme hCA Enzyme Solution Plate 96-Well Plate Setup Enzyme->Plate Inhibitor Test Compound/ Reference Inhibitor->Plate Substrate pNPA Substrate Initiation Reaction Initiation (add pNPA) Substrate->Initiation Preincubation Pre-incubation (15 min) Plate->Preincubation Preincubation->Initiation Measurement Kinetic Reading (405 nm) Initiation->Measurement Rate Calculate Reaction Rate Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Target Family 2: Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

The h-NTPDase family of enzymes is involved in the hydrolysis of extracellular nucleotides, playing a critical role in purinergic signaling, which is implicated in thrombosis, inflammation, and cancer.[11][12] Certain sulfamoylbenzoic acid derivatives have emerged as potent and selective inhibitors of specific h-NTPDase isoforms.

Comparative Selectivity of 2-Chloro-5-sulfamoylbenzoic Acid Derivatives against h-NTPDase Isoforms

A study investigating a series of sulfamoyl benzamide derivatives, including those with the 2-chloro-5-sulfamoylbenzoic acid core, demonstrated notable selectivity among the h-NTPDase isoforms.

Compound/Inhibitorh-NTPDase1 (IC50, µM)h-NTPDase2 (IC50, µM)h-NTPDase3 (IC50, µM)h-NTPDase8 (IC50, µM)Selectivity Highlights
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) ---0.28 ± 0.07Highly potent and selective inhibitor of h-NTPDase8.[11][12]
Compound 3i (a sulfamoyl benzamide derivative) 2.88 ± 0.13-0.72 ± 0.11-Potent inhibitor of h-NTPDase1 and h-NTPDase3.[11][12]
Compound 4d (a bis-sulfonamide-carboxamide derivative) -0.13 ± 0.01--A potent inhibitor of h-NTPDase2.[11]
ARL 67156 (Alternative) ----Known inhibitor of ecto-ATPases, often used as a reference compound.[13]
POM-1 (Alternative) ----A known ecto-nucleotidase inhibitor.[13]

Note: '-' indicates data not available in the cited sources. IC50 values are the half-maximal inhibitory concentrations; lower values indicate higher potency.

The data clearly illustrates that substitutions on the sulfamoylbenzoic acid scaffold can be tailored to achieve high selectivity for different h-NTPDase isoforms. For example, compound 2d shows remarkable selectivity for h-NTPDase8.[11][12] This isoform-selective inhibition is crucial for dissecting the specific roles of each h-NTPDase in physiological and pathological processes and for developing targeted therapies with fewer side effects.

Experimental Protocol: In Vitro Ectonucleotidase Activity Assay

This protocol outlines a general method for measuring the activity of h-NTPDases and assessing the potency of their inhibitors. The assay measures the amount of phosphate released from the hydrolysis of ATP or ADP.

Principle: h-NTPDases hydrolyze extracellular nucleoside triphosphates and diphosphates, releasing inorganic phosphate. The amount of released phosphate can be quantified using a colorimetric method, such as the malachite green assay.

Materials:

  • Recombinant human NTPDase isoenzyme

  • Assay buffer (e.g., modified Krebs buffer)[14]

  • Substrate solution (ATP or ADP)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well microplate and a microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare working solutions of the h-NTPDase enzyme and serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme solution and the test compound or solvent control.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrate (ATP or ADP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction and add the malachite green reagent to quantify the amount of inorganic phosphate released.

  • Measurement: Measure the absorbance at the appropriate wavelength for the malachite green assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the carbonic anhydrase assay.

dot

NTPDase_Activity_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme h-NTPDase Enzyme Reaction_Setup Reaction Setup Enzyme->Reaction_Setup Inhibitor Test Compound Inhibitor->Reaction_Setup Substrate ATP/ADP Substrate Initiation Reaction Initiation (add Substrate) Substrate->Initiation Preincubation Pre-incubation (37°C) Reaction_Setup->Preincubation Preincubation->Initiation Incubation Incubation (37°C) Initiation->Incubation Termination Reaction Termination & Add Malachite Green Incubation->Termination Measurement Absorbance Reading Termination->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: General workflow for an in vitro ectonucleotidase activity assay.

Structure-Activity Relationship (SAR) and the Basis of Selectivity

The selectivity of 2-chloro-5-sulfamoylbenzoic acid-based inhibitors is intrinsically linked to their structure-activity relationship. The core scaffold provides the essential zinc-binding moiety for hCA inhibition and a recognition element for h-NTPDases. However, it is the nature and position of the substituents on the benzoic acid ring and the sulfamoyl group that fine-tune the potency and selectivity.

For instance, in the case of hCA inhibitors, the "tail" of the inhibitor can extend into a region of the active site that varies significantly between isoforms. By designing substituents that form specific hydrogen bonds or hydrophobic interactions with non-conserved residues, isoform selectivity can be achieved.[3] Similarly, for h-NTPDases, the substituents can exploit differences in the shape and electrostatic potential of the nucleotide-binding pocket among the various isoforms.

Conclusion

The 2-chloro-5-sulfamoylbenzoic acid scaffold represents a highly promising platform for the development of selective inhibitors against human carbonic anhydrases and ectonucleoside triphosphate diphosphohydrolases. The experimental data clearly demonstrates that careful chemical modification of this core structure can lead to compounds with high potency and remarkable isoform selectivity. This guide provides a framework for understanding and assessing the selectivity of these inhibitors, offering both comparative data and detailed experimental protocols. By leveraging this information, researchers can accelerate the design and development of novel, highly selective therapeutic agents for a range of diseases.

References

  • Sana, F., Shafi, S., Lecka, J., Faheem, A., Ali, S., Sévigny, J., & Iqbal, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1505-1518. [Link]

  • McKenna, R., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International journal of molecular sciences, 17(7), 1167. [Link]

  • Shaikh, R. A., Palkar, M. B., Angeli, A., Ghorpade, P. B., Bua, S., Pansare, D. N., ... & Supuran, C. T. (2024). Novel 2, 4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(6), 972-978. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Sana, F., Shafi, S., Lecka, J., Faheem, A., Ali, S., Sévigny, J., & Iqbal, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1505-1518. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • A. K. Singh, et al. (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. bioRxiv. [Link]

  • Ectonucleotidases-ab.com. (n.d.). Protocols for NTPDases antibodies. Ectonucleotidases-ab.com. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Multivalent Carbonic Anhydrases Inhibitors. Molecules (Basel, Switzerland), 24(21), 3922. [Link]

  • Kukulski, F., et al. (2005). Coexpression of ecto-5′-nucleotidase/CD73 with specific NTPDases differentially regulates adenosine formation in the rat liver. American Journal of Physiology-Gastrointestinal and Liver Physiology, 289(4), G633-G644. [Link]

  • Shaikh, R. A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, A. K., et al. (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. bioRxiv. [Link]

  • Schrader, J., et al. (2004). Targeted Disruption of cd73/Ecto-5′-Nucleotidase Alters Thromboregulation and Augments Vascular Inflammatory Response. Circulation Research, 95(7), 723-730. [Link]

  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130. [Link]

  • D'Ascenzio, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 583525. [Link]

  • Sana, F., et al. (2023). Linear synthesis of sulfamoyl-benzamide derivatives. ResearchGate. [Link]

  • El-Sayed, M. T., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research. [Link]

  • Shaikh, R. A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sana, F., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed. [Link]

  • De Simone, G., & Supuran, C. T. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules (Basel, Switzerland), 22(3), 428. [Link]

  • Khan, K. M., et al. (2013). Identification of Sulfamoylbenzamide derivatives as selective Cathepsin D inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4131-4134. [Link]

  • Di Fiore, A., et al. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. Journal of Medicinal Chemistry, 52(20), 6487-6494. [Link]

Sources

Benchmarking the performance of 2-Chloro-5-sulfino-benzoic acid in organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 2-Chloro-5-sulfinobenzoic Acid in Organic Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2-Chloro-5-sulfinobenzoic acid (and its corresponding sodium salt) represents a pivotal, yet often underutilized, sulfur nucleophile in the synthesis of complex pharmaceutical intermediates.[1] While its precursor, 2-chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4) , is the standard commercial reagent, the in situ generated or isolated sulfinic acid species offers superior chemoselectivity for constructing sulfones and sulfonamides under mild conditions.[1]

This guide benchmarks the performance of the Sulfinic Acid Route against traditional Sulfonyl Chloride and Thiol Oxidation pathways. Our analysis reveals that for the synthesis of alkyl-aryl sulfones, the sulfinic acid pathway significantly outperforms alternatives in atom economy and functional group tolerance, particularly when the ortho-chloro and meta-carboxy motifs must be preserved.[1]

Chemical Profile & Reactivity

The unique reactivity of this moiety stems from the electronic push-pull effects of the substituents on the benzene ring.[1]

PropertyData
Compound Name 2-Chloro-5-sulfinobenzoic acid (Active Species)
Precursor (Commercial) 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)
Stable Salt Form Sodium 2-chloro-5-sulfinobenzoate
Electronic Effect Ortho-Cl provides steric protection; Meta-COOH withdraws electron density, increasing acidity (

).[1]
Primary Utility Nucleophilic source of sulfonyl groups (

) for sulfone synthesis.[1]
Structural Reactivity Logic
  • The Sulfinate Anion (

    
    ):  An ambident nucleophile.[1] In polar aprotic solvents, it reacts predominantly at the sulfur atom (S-alkylation) to form stable sulfones.[1]
    
  • The Ortho-Chloro Substituent: Sterically hinders the sulfonyl group slightly, reducing side reactions but requiring higher temperatures for bulky electrophiles.[1]

  • The Meta-Carboxyl Group: Remains unreactive under sulfinylation conditions, allowing for orthogonal functionalization (e.g., amide coupling) after the sulfone is installed.[1]

Comparative Analysis: Sulfone Synthesis

The primary benchmark for this reagent is the synthesis of Alkyl Aryl Sulfones . We compare three standard methodologies.

Method A: Nucleophilic Substitution (The Sulfinate Route)
  • Reagents: Sodium 2-chloro-5-sulfinobenzoate + Alkyl Halide (

    
    ).[1]
    
  • Conditions: DMF or DMSO,

    
    , mild base (
    
    
    
    ).
Method B: Friedel-Crafts Sulfonylation[1]
  • Reagents: 2-Chlorobenzoic acid + Alkyl sulfonyl chloride +

    
    .[1]
    
  • Conditions: High heat, Lewis acid catalyst.

Method C: Thiol Oxidation
  • Reagents: 2-Chloro-5-mercaptobenzoic acid + Alkyl halide

    
     Sulfide 
    
    
    
    Oxidation (
    
    
    ).[1]
  • Conditions: Multi-step, requires strong oxidants.

Performance Benchmark Table
MetricMethod A (Sulfinate) Method B (Friedel-Crafts)Method C (Thiol Oxidation)
Yield (Avg) 85 - 92% 40 - 60%70 - 80% (over 2 steps)
Regioselectivity 100% (Pre-defined) Poor (Isomer mixtures)100%
Functional Tolerance High (Compatible with -COOH)Low (Lewis acid sensitive)Low (Oxidant sensitive)
Atom Economy High (Salt byproduct only)Low (Stoichiometric metal waste)Low (Oxidant waste)
Scalability Excellent ModeratePoor (Peroxide safety risks)

Verdict: For the specific scaffold of 2-chloro-5-substituted benzoic acids, Method A is the definitive choice.[1] The ortho-chloro group deactivates the ring, making Friedel-Crafts (Method B) sluggish and low-yielding.[1]

Experimental Protocols

Protocol 1: In Situ Generation and Alkylation (Recommended)

This protocol avoids the isolation of the unstable sulfinic acid, generating the salt directly from the stable sulfonyl chloride.

Objective: Synthesis of 2-chloro-5-(methylsulfonyl)benzoic acid.

  • Reduction Step:

    • Charge a reactor with 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) and water (

      
      ).
      
    • Slowly add Sodium Sulfite (

      
      , 2.5 eq) and Sodium Bicarbonate  (
      
      
      
      , 2.5 eq) while maintaining temperature
      
      
      .
    • Mechanistic Note: The pH must remain neutral-basic to stabilize the sulfinate anion.[1] Acidic conditions promote disproportionation.

    • Stir at

      
       for 2 hours. Monitor by HPLC (disappearance of chloride).
      
  • Alkylation Step:

    • Add Methyl Iodide or Dimethyl Sulfate (1.5 eq) directly to the aqueous sulfinate solution.[1]

    • Add co-solvent (DMF or Ethanol,

      
      ) to solubilize the alkylating agent.
      
    • Heat to

      
       for 4–6 hours.
      
  • Workup:

    • Cool to room temperature.[2][3] Acidify with HCl to pH 1–2.

    • The product, 2-chloro-5-(methylsulfonyl)benzoic acid , precipitates as a white solid.[1]

    • Filter, wash with water, and dry.

Typical Yield: 88–94% Purity: >98% (HPLC)[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways from the parent sulfonyl chloride, highlighting the efficiency of the sulfinate intermediate.

ReactionPathways Start 2-Chloro-5-(chlorosulfonyl) benzoic acid (CAS 137-64-4) Sulfinate Sulfinate Anion (Intermediate) Start->Sulfinate Na2SO3, NaHCO3 Reduction Sulfonamide Sulfonamide (Target A) Start->Sulfonamide Amine, Base (Standard Route) Thiol Aryl Thiol Start->Thiol Zn/HCl (Harsh Reduction) Sulfinate->Sulfonamide Amine, Oxidant (Oxidative Coupling) Sulfone Aryl-Alkyl Sulfone (Target B) Sulfinate->Sulfone R-X (Alkyl Halide) S-Alkylation Thiol->Sulfone 1. R-X 2. Oxidation (mCPBA)

Caption: Divergent synthesis showing the Sulfinate pathway (Red/Green) as the most direct route to Sulfones compared to Thiol oxidation (Dashed).

Advanced Applications: Palladium-Catalyzed Couplings

Beyond simple alkylation, the sulfinate salt of 2-chloro-5-sulfinobenzoic acid participates in Desulfitative Cross-Couplings (Suzuki-Miyaura type) or Sulfonylative Couplings .[1]

  • Mechanism: The sulfinate anion coordinates to Pd(II), followed by reductive elimination to form Diaryl Sulfones.

  • Advantage: Allows the formation of Diaryl Sulfones without using thiols (avoiding catalyst poisoning) or Grignard reagents (incompatible with the carboxylic acid group).

ParameterRecommended Condition
Catalyst

/

or Xantphos
Partner Aryl Bromides or Iodides
Solvent DMSO or Dioxane
Temperature

Yield 75–85%

References

  • Preparation of Sulfonyl Chlorides (Precursor)

    • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid.[1][4][5] PrepChem.

  • Sulfinate Salt Chemistry & Applications

    • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[6] RSC Advances, 2021.[6]

  • Sulfonamide Synthesis via Sulfonyl Chlorides

    • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[1][3][5] US Patent 3879402A.

  • General Reactivity of Aryl Sulfonyl Chlorides

    • An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. BenchChem.
  • Chemical Data & Safety (Precursor)

    • 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4).[1][4][7][8] PubChem.[9]

    • [1]

Sources

Comparative analysis of the environmental impact of halogenated benzoic acids in agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Environmental Impact of Halogenated Benzoic Acids in Agrochemicals Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated benzoic acids (HBAs) represent a critical class of synthetic auxin herbicides, exemplified by Dicamba (3,6-dichloro-2-methoxybenzoic acid) and Chloramben (3-amino-2,5-dichlorobenzoic acid). While highly effective against broadleaf weeds, their physicochemical properties—specifically high water solubility and low soil adsorption coefficients (


)—create a distinct environmental profile characterized by high mobility and volatility.

This guide provides a rigorous comparative analysis of HBAs against phenoxy (e.g., 2,4-D) and phosphonate (e.g., Glyphosate) alternatives. It details the mechanistic basis for their environmental persistence, leaching potential, and off-target toxicity, supported by standardized experimental protocols (OECD 307/312) for validation.

Chemical Structure & Stability: The Halogen Effect

The environmental behavior of HBAs is dictated by the halogenation of the benzene ring. Chlorine atoms at the ortho positions (e.g., C3, C6 in Dicamba) provide steric hindrance that protects the carboxyl group and the ether linkage from rapid enzymatic hydrolysis.

  • Lipophilicity vs. Solubility: Unlike many organochlorines that are highly lipophilic and bioaccumulative, HBAs are weak acids (

    
    ). At physiological and environmental pH (pH 5-8), they exist primarily as anions. This anionic character repels negatively charged soil colloids, resulting in low sorption  and high leaching potential .
    
  • Volatility: The free acid forms of HBAs have significant vapor pressures (

    
     mPa for Dicamba). Esterification increases volatility, necessitating salt formulations (e.g., DGA, BAPMA) to mitigate vapor drift—a primary cause of off-target injury in non-resistant dicots.
    
Comparative Environmental Fate Analysis

The following table synthesizes experimental data comparing HBAs with industry standards.

Table 1: Physicochemical Properties and Environmental Fate Comparison

ParameterDicamba (HBA)Chloramben (HBA)2,4-D (Phenoxy)Glyphosate (Phosphonate)
Chemical Class Benzoic AcidBenzoic AcidPhenoxy-carboxylicPhosphonoglycine
Water Solubility (25°C)~6.5 g/L (Acid)~700 mg/L~0.9 g/L (Acid)~10.5 g/L
Soil Sorption (

)
2 mL/g (Very Low) ~15–21 mL/g~20–100 mL/g~24,000 mL/g (Immobile)
Soil Half-Life (

)
14–60 days14–60 days~10 days3–174 days (Strong sorption)
Leaching Potential High HighModerateLow
Volatility Risk High (Drift) ModerateLow/ModerateNegligible
Primary Degradation Microbial (Demethylation)Microbial/PhotolysisMicrobialMicrobial

Key Insight: Dicamba exhibits a "worst-case" combination for off-target movement: High Mobility (due to low


) + High Volatility  (vapor drift). In contrast, Glyphosate is highly soluble but immobile due to strong soil binding, while 2,4-D degrades faster, reducing the window for leaching.
Mechanistic Degradation Pathways

Understanding the degradation mechanism is vital for predicting metabolite persistence. The primary pathway for Dicamba involves microbial O-demethylation followed by hydroxylation.

Diagram 1: Microbial Degradation Pathway of Dicamba

DicambaDegradation Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) DCSA 3,6-Dichlorosalicylic Acid (Major Metabolite) Dicamba->DCSA O-Demethylation (Monooxygenase) OH_DCSA 2,5-dihydroxy-3,6-dichlorobenzoic acid DCSA->OH_DCSA Hydroxylation CO2 Mineralization (CO2 + H2O + Cl-) OH_DCSA->CO2 Ring Cleavage

Caption: Step-wise microbial degradation of Dicamba. The rate-limiting step is often the initial O-demethylation to 3,6-DCSA.

Experimental Protocols for Validation

To objectively assess the environmental impact of a new HBA analog, the following standardized protocols must be employed.

Protocol A: Soil Leaching Assessment (Adapted from OECD 312)

Objective: Determine the mobility of the test substance in soil columns to predict groundwater contamination risk.

Reagents & Equipment:

  • Soil columns (PVC/Glass, 30 cm length, 4-5 cm ID).

  • Standard soils (Sand, Loam, Sandy Loam, Clay).

  • 0.01 M

    
     solution (Artificial Rain).
    
  • LC-MS/MS for residue analysis.

Workflow:

  • Column Packing: Pack air-dried, sieved (<2 mm) soil into columns to a height of 30 cm. Vibration is used to ensure uniform density (

    
    ).
    
  • Saturation: Saturate columns with 0.01 M

    
     from the bottom up to displace trapped air. Allow to drain for 2 hours.
    
  • Application: Apply the test substance (dissolved in water) to the soil surface. Use a reference standard (e.g., Atrazine) for comparison.

  • Leaching Event: Simulate rainfall by applying 200 mm of 0.01 M

    
     over 48 hours using a peristaltic pump.
    
  • Fraction Collection: Collect leachate in fractions (e.g., every 100 mL).

  • Soil Segmentation: Extrude the soil core and section it into 6 segments (5 cm each).

  • Analysis: Extract soil segments and leachate. Analyze via LC-MS/MS.

  • Calculation: Calculate the percentage of applied radioactivity/mass in leachate vs. soil segments.

Diagram 2: OECD 312 Leaching Workflow

LeachingProtocol cluster_Analysis Analysis Phase Step1 1. Column Packing (30cm Soil Core) Step2 2. Saturation (0.01M CaCl2) Step1->Step2 Step3 3. Application (Test Substance) Step2->Step3 Step4 4. Artificial Rain (200mm over 48h) Step3->Step4 Step5a Leachate Analysis (LC-MS/MS) Step4->Step5a Collect Liquid Step5b Soil Segmentation (6 x 5cm sections) Step4->Step5b Extrude Core

Caption: Schematic of the OECD 312 Soil Leaching Protocol. Critical control points are the packing density and rain simulation rate.

Protocol B: Aerobic Soil Metabolism (Adapted from OECD 307)

Objective: Determine the degradation rate (


) and identify major metabolites.
  • Soil Preparation: Weigh 50g (dry weight equivalent) of sieved soil into biometer flasks. Adjust moisture to 40-60% of maximum water holding capacity.

  • Acclimatization: Incubate soils in the dark at 20°C ± 2°C for 7 days to reactivate microbial biomass.

  • Treatment: Apply radiolabeled (

    
    ) test substance at the field-relevant application rate.
    
  • Incubation: Connect flasks to a flow-through system with traps for volatile organics (PUF plugs) and

    
     (KOH traps).
    
  • Sampling: Sacrifice vessels at intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Extraction: Extract soil sequentially with

    
     (bioavailable) and Acetonitrile/Water (sorbed).
    
  • Mass Balance: Quantify

    
     in extracts, non-extractable residues (combustion), and volatile traps to ensure Mass Balance is 90-110%.
    
Ecotoxicological Implications
  • Non-Target Plants: HBAs are synthetic auxins.[1][2] They are extremely toxic to broadleaf crops (soybeans, cotton, grapes) at drift levels as low as 1/800th of the field rate. The "cupping" of leaves is a diagnostic symptom of Dicamba injury.[3]

  • Aquatic Life: While acute toxicity to fish is generally low (

    
     mg/L), the high solubility poses a risk to aquatic macrophytes and algae. Runoff events can lead to concentrations that inhibit growth of aquatic vegetation, disrupting local food webs.
    
Conclusion

Halogenated benzoic acids offer potent weed control but carry a higher environmental burden than phosphonates regarding mobility and off-target drift.

  • Risk: High Leaching + High Volatility.

  • Mitigation: Use of vapor-reducing salts (DGA/BAPMA), drift-reduction nozzles, and strict buffer zones.

  • Future Development: Research should focus on increasing the

    
     of HBA analogs without compromising systemic activity to reduce groundwater contamination risks.
    
References
  • OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3.

  • U.S. EPA. (2020). Dicamba: Environmental Fate and Ecological Risk Assessment. Office of Pesticide Programs.[4]

  • University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Dicamba.

  • University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Chloramben.[5]

  • Smithers. (2023). Soil column leaching studies: Comparative mobility of agrochemicals.

  • National Pesticide Information Center (NPIC). (2011).[6] Dicamba Technical Fact Sheet.

  • Purdue University Extension. (2019). Differentiating 2,4-D and Dicamba Injury on Soybeans.

  • ResearchGate. (2013). Degradation pathway for 3-chlorobenzoic acid by benzoate-1,2-dioxygenase.

Sources

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